Product packaging for 1-Carbamoyl-3-(4-methoxyphenyl)urea(Cat. No.:CAS No. 14032-35-0)

1-Carbamoyl-3-(4-methoxyphenyl)urea

Cat. No.: B5141596
CAS No.: 14032-35-0
M. Wt: 209.20 g/mol
InChI Key: FOVLSLAMMQKXNN-UHFFFAOYSA-N
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Description

1-Carbamoyl-3-(4-methoxyphenyl)urea is a substituted urea compound offered for scientific research and development. It belongs to a class of molecules known as unsymmetrical N,N'-diaryl ureas, which are of significant interest in various fields, particularly in medicinal chemistry and drug discovery . Urea derivatives are valued for their ability to form key hydrogen bonds with biological receptors, making them privileged scaffolds in the design of bioactive molecules . Compounds within this class have been investigated for a range of potential biological activities, including serving as anticancer agents , antimicrobials , and antitrypanosomal agents . The structure of this compound, featuring a 4-methoxyphenyl group and a carbamoyl group, suggests its potential utility as a building block in organic synthesis for constructing more complex molecular architectures . Researchers can employ this chemical in structure-activity relationship (SAR) studies to explore how modifications to the urea core influence physicochemical properties like lipophilicity and solubility, as well as biological activity . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O3 B5141596 1-Carbamoyl-3-(4-methoxyphenyl)urea CAS No. 14032-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbamoyl-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-9(14)12-8(10)13/h2-5H,1H3,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLSLAMMQKXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930761
Record name N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14032-35-0
Record name NSC76515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(4-methoxyanilino)methylidene]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-Carbamoyl-3-(4-methoxyphenyl)urea, also known as 4-Methoxyphenyl biuret, is a specific derivative of biuret. While extensive information is available for the parent compound, biuret, and related substituted ureas, a dedicated CAS number and comprehensive, publicly available experimental data for this exact molecule are not readily found. This guide compiles available information on its potential synthesis, predicted properties based on related compounds, and the general biological context of substituted ureas.

Chemical Identity and Properties

A specific CAS number for this compound could not be located in publicly accessible chemical databases. For the purpose of providing relevant physicochemical data, the properties of the closely related compound, N,N'-bis(4-methoxyphenyl)urea (CAS: 1227-44-7) , are presented below as an estimation. Researchers should experimentally verify the properties of this compound upon synthesis.

Table 1: Physicochemical Properties of N,N'-bis(4-methoxyphenyl)urea (CAS: 1227-44-7) [1][2][3]

PropertyValueSource
Molecular Formula C15H16N2O3[2]
Molecular Weight 272.30 g/mol [2]
IUPAC Name 1,3-bis(4-methoxyphenyl)urea[2]
Synonyms N,N'-(Di-p-methoxyphenyl)urea[2]
Crystal System TricliniceCrystals
Space Group P-1eCrystals

Note: The properties listed are for N,N'-bis(4-methoxyphenyl)urea and should be considered as an approximation for this compound.

Experimental Protocols: Synthesis of Substituted Biurets

The synthesis of N-substituted biurets can be achieved through several methods. A general approach involves the reaction of an amine with a substituted allophanyl azide or the reaction of an amine with nitrobiuret.[4] A plausible synthetic route for this compound could involve the reaction of 4-methoxyaniline with a suitable carbamoylating agent.

General Protocol for the Synthesis of a 1,5-Disubstituted Biuret via the Azide Method [4]

This method is adaptable for the synthesis of this compound by reacting 4-methoxyaniline with allophanyl azide.

Materials:

  • 4-Methoxyaniline

  • 4-Substituted allophanyl azide (e.g., 4-n-propylallophanyl azide as a representative reactant)[4]

  • Benzene (or a suitable alternative solvent)

  • Water-alcohol mixture for recrystallization

Procedure:

  • Dissolve equimolar amounts of 4-methoxyaniline and the 4-substituted allophanyl azide in benzene.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from a water-alcohol mixture to yield the purified substituted biuret.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Product 4-Methoxyaniline 4-Methoxyaniline Reaction_Vessel Reaction in Benzene (Room Temp -> Reflux) 4-Methoxyaniline->Reaction_Vessel Allophanyl_Azide Allophanyl Azide Allophanyl_Azide->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Recrystallization Recrystallization (Water/Alcohol) Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

This compound is a compound for which specific experimental data is sparse in public literature. However, based on the known chemistry of substituted biurets and ureas, this guide provides a framework for its synthesis and potential biological relevance. The provided experimental protocols and predicted properties, derived from closely related analogs, offer a starting point for researchers interested in this molecule. Further experimental investigation is necessary to fully characterize its physicochemical properties and biological activities.

References

physical and chemical characteristics of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a biuret derivative. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on predicted properties, a proposed synthetic route, and a general framework for its characterization and potential biological evaluation based on the activities of structurally related arylbiurets.

Physicochemical Characteristics

PropertyValueMethod
IUPAC Name This compound-
Synonyms N-(4-methoxyphenyl)biuret-
CAS Number Not available-
Molecular Formula C₉H₁₁N₃O₃Calculated
Molecular Weight 209.21 g/mol Calculated
Melting Point To be determinedExperimental (e.g., DSC)
Boiling Point To be determinedExperimental/Predicted
Solubility To be determinedExperimental (e.g., in water, DMSO, ethanol)
pKa To be determinedExperimental/Predicted

Synthesis and Characterization

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-methoxyphenyl isocyanate with urea. This reaction is a common method for the preparation of N-substituted biurets.

Reaction Scheme:

A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

Arylbiurets as Potential Kinase Inhibitors

While the specific biological activity of this compound has not been reported, the broader class of aryl-substituted ureas and biurets has garnered significant interest in drug discovery, particularly as kinase inhibitors. [1]Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. [2]The urea and biuret moieties can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to competitive inhibition. [1]

Hypothetical Kinase Inhibitor Signaling Pathway

The diagram below illustrates a generic signaling pathway that could be modulated by a kinase inhibitor. In this hypothetical scenario, the inhibitor blocks the action of a specific kinase, thereby preventing the phosphorylation of its downstream substrate and interrupting the signaling cascade that could otherwise lead to a pathological cellular response, such as proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase Inhibits gene_expression Gene Expression (e.g., Proliferation) transcription_factor->gene_expression Promotes ligand Growth Factor ligand->receptor Binds

A generic signaling pathway potentially targeted by a kinase inhibitor.

Standard Analytical Protocols

For the characterization of a newly synthesized batch of this compound, the following standard analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound. The spectra should be consistent with the proposed structure, showing the characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the NH protons of the biuret moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to determine the exact mass of the molecule and confirm its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will help to identify the key functional groups present in the molecule, such as the N-H stretching vibrations, C=O stretching vibrations of the carbonyl groups, and the C-O stretching of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A suitable method should be developed to separate the product from any starting materials or byproducts.

Conclusion

This compound is a compound for which there is a notable lack of published experimental data. This guide provides a foundational framework for its synthesis, purification, and characterization. Based on its structural similarity to other known bioactive molecules, it represents an interesting candidate for further investigation, particularly in the context of kinase inhibition. The proposed methodologies and workflows herein offer a starting point for researchers to explore the chemical and biological properties of this novel biuret derivative.

References

Navigating the Therapeutic Potential of Methoxyphenyl Urea Derivatives: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

Diaryl Ureas as Multi-Kinase Inhibitors

A prominent mechanism of action for many diaryl urea compounds, including those with a 4-methoxyphenyl group, is the inhibition of multiple protein kinases involved in tumor cell proliferation and angiogenesis. The archetypal molecule in this class is Sorafenib, a bi-aryl urea approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][2][3]

The diaryl urea motif is crucial for the inhibitory activity, often acting as a type II kinase inhibitor.[4] This class of inhibitors binds to the "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This binding mode is distinct from type I inhibitors that bind to the active "DFG-in" conformation. The urea moiety typically forms key hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the aspartate residue of the DFG motif.[4]

Inhibition of the RAF/MEK/ERK Signaling Pathway

A primary target of Sorafenib and related diaryl ureas is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][5] This pathway is a critical regulator of cell division, proliferation, and survival.[5] Sorafenib inhibits RAF kinases, including RAF-1 (or C-Raf) and both wild-type and mutant B-RAF.[1] By blocking RAF, these compounds prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the transmission of pro-proliferative signals to the nucleus.[5]

A diaryl urea derivative, designated SMCl, has also been shown to inhibit the proliferation of hepatocellular carcinoma cells by targeting the RAS/RAF/MEK/ERK pathway.[5]

RAF_MEK_ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Inhibitor Diaryl Urea (e.g., Sorafenib) Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Figure 1: Inhibition of the RAF/MEK/ERK pathway by diaryl ureas.
Anti-Angiogenic Activity through VEGFR and PDGFR Inhibition

In addition to intracellular signaling, many diaryl ureas exhibit potent anti-angiogenic effects by targeting receptor tyrosine kinases (RTKs) on the cell surface.[1][6] Specifically, they inhibit vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor-β (PDGFR-β).[1] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking these receptors, diaryl ureas can stifle tumor growth and metastasis.[3]

Table 1: Inhibitory Activity of Diaryl Urea Derivatives against Various Kinases

CompoundTarget KinaseIC50 ValueCell LineReference
SorafenibKDR (VEGFR-2)28 nMN/A[4]
SMClPhospho-RafDose-dependent reductionHep3B, PLC/PRF/5[5]
SMClPhospho-ErkDose-dependent reductionHep3B, PLC/PRF/5[5]
Compound 25ap38α0.47 nMN/A[7]
Compound 7uBRAF2.39 ± 0.10 µMA549[8]
Compound 7uBRAF3.90 ± 0.33 µMHCT-116[8]

Phenyl Urea Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Another emerging mechanism of action for phenyl urea derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[9] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[9] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Several studies have identified phenyl urea derivatives as potent and selective IDO1 inhibitors.[9][10] For instance, certain para-substituted phenyl urea derivatives have shown IDO1 inhibitory activity with IC50 values in the sub-micromolar range, without affecting the related enzyme tryptophan 2,3-dioxygenase (TDO).[9]

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine ImmuneSuppression Immune Suppression (T-cell inactivation) Kynurenine->ImmuneSuppression IDO1->Kynurenine Catalysis Inhibitor Phenyl Urea Derivative Inhibitor->IDO1 Inhibition

Figure 2: Mechanism of IDO1 inhibition by phenyl urea derivatives.

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

CompoundIDO1 IC50 (µM)TDO InhibitionReference
i120.1 - 0.6No[9]
i230.1 - 0.6No[9]
i240.1 - 0.6No[9]
3g1.73 ± 0.97N/A[10]

Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is often determined using in vitro enzymatic assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or similar fluorescence resonance energy transfer (FRET) based assays.

General Protocol:

  • A kinase, a fluorescently labeled antibody, and a tracer ligand that binds to the ATP-binding site of the kinase are combined.

  • The test compound is added at various concentrations.

  • If the compound binds to the kinase's ATP-binding site, it displaces the tracer, leading to a decrease in the FRET signal.

  • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • An MTT solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

IDO1 Enzymatic Assay

The inhibitory effect on IDO1 can be measured by quantifying the conversion of tryptophan to N-formylkynurenine.

General Protocol:

  • Recombinant human IDO1 enzyme is incubated with L-tryptophan in the presence of ascorbic acid and methylene blue in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated and incubated at room temperature.

  • The reaction is stopped, and the N-formylkynurenine produced is converted to kynurenine by acid hydrolysis.

  • The amount of kynurenine is quantified by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by HPLC.

  • The IC50 value is calculated from the dose-inhibition curve.

Conclusion

While the specific mechanism of action for "1-Carbamoyl-3-(4-methoxyphenyl)urea" remains to be elucidated, the broader class of diaryl ureas containing the methoxyphenyl moiety represents a rich area of medicinal chemistry with significant therapeutic implications, particularly in oncology. Their ability to act as multi-kinase inhibitors, targeting key signaling pathways like RAF/MEK/ERK and angiogenesis-related RTKs, is well-established. Furthermore, the potential for related phenyl urea structures to function as immunomodulatory agents through IDO1 inhibition opens up new avenues for cancer treatment. Further research into this chemical space is warranted to discover novel and more potent therapeutic agents.

References

A Comprehensive Technical Guide to Determining the Solubility of 1-Carbamoyl-3-(4-methoxyphenyl)urea in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Carbamoyl-3-(4-methoxyphenyl)urea belongs to the class of aryl ureas, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Aryl urea derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The urea moiety is recognized for its ability to form hydrogen bonds, which can contribute to interactions with biological targets.

The solubility of a compound is a critical determinant of its suitability for various applications in research and drug development. It influences formulation strategies, bioavailability, and the reliability of in vitro and in vivo assays. A thorough understanding of the solubility of this compound is therefore essential for its advancement as a potential therapeutic agent or research tool.

This guide provides detailed experimental protocols for determining both thermodynamic and kinetic solubility, outlines factors that influence the solubility of aryl ureas, and presents a workflow for a comprehensive solubility assessment.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring both polar (urea and methoxy groups) and nonpolar (phenyl rings) regions, suggests that its solubility will vary significantly across different solvents.

  • Polar Solvents (e.g., Water, Ethanol): The urea and methoxy groups can form hydrogen bonds with polar solvents, which is expected to enhance solubility. However, the presence of the aromatic rings may limit the extent of dissolution in highly polar solvents like water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The phenyl groups will interact favorably with nonpolar solvents through van der Waals forces. However, the polar urea moiety will likely hinder solubility in these solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good solvents for compounds with mixed polarity, as they can interact with both the polar and nonpolar parts of the molecule.

Temperature is another critical factor, with solubility generally increasing with temperature for most solid solutes.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements are thermodynamic and kinetic solubility.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pH. The shake-flask method is the gold standard for this determination.[3]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask.[4]

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine filter (e.g., 0.45 µm) to remove any remaining solid particles.[5]

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for this quantification.[6][7]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the filtered sample onto the HPLC system and determine its concentration by comparing its peak area to the calibration curve.[6]

  • Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

3.2. Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.[8][9]

Protocol (Nephelometric Assay):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[8]

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).[8]

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[8]

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[8]

Data Presentation

As experimental data for the solubility of this compound is not currently available, the following table is presented as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Isopropanol25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Kinetic

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of thermodynamic solubility using the shake-flask method followed by HPLC analysis.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E G Analyze filtrate and standards by HPLC E->G F Prepare calibration standards F->G H Calculate concentration G->H

Figure 1. Workflow for Thermodynamic Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools utilize the chemical structure to predict physicochemical properties.[10][11] These predictions can be valuable for prioritizing experiments and for understanding the structural determinants of solubility. Various online platforms and software packages are available for this purpose.

Conclusion

While a definitive quantitative solubility profile for this compound is not yet established in the scientific literature, this guide provides the necessary framework for researchers to determine this crucial parameter. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, scientists can generate reliable data to inform the future development and application of this compound. The combination of experimental determination and computational prediction offers a robust strategy for a comprehensive understanding of its solubility characteristics.

References

An In-Depth Technical Guide to 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure, molecular weight, and potential synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea. Due to a lack of specific experimental data for this exact compound in published literature, this document outlines its hypothesized properties based on chemical nomenclature and provides established experimental protocols for structurally analogous compounds. This information serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules.

Structure and Physicochemical Properties

Based on systematic IUPAC nomenclature, this compound is a biuret derivative. The name indicates a central urea moiety with a carbamoyl group (-CONH₂) on one nitrogen atom and a 4-methoxyphenyl group on the other. This compound is also known as N-(4-methoxyphenyl)biuret.

Chemical Structure:

(4-CH₃O-C₆H₄)-NH-C(=O)-NH-C(=O)-NH₂

The table below summarizes the calculated physicochemical properties for this structure.

PropertyValue
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
IUPAC Name This compound
Synonym N-(4-methoxyphenyl)biuret
CAS Number Not assigned

Potential Synthesis Protocols

While no specific synthesis for this compound has been documented, its structure as an N-substituted biuret suggests a viable synthetic route. Organic biurets can be formed through methods such as the trimerization of isocyanates or the reaction of an isocyanate with urea.[1] A plausible approach for synthesizing the target compound is the reaction of 4-methoxyphenyl isocyanate with urea.

Alternatively, established methods for creating unsymmetrical ureas from amines can be adapted. A widely used and effective method involves the in situ generation of an isocyanate from a primary amine using a phosgene equivalent like triphosgene, followed by the addition of a second nucleophile.[2]

Experimental Protocol: General Synthesis of an Unsymmetrical Urea via in situ Isocyanate Formation

This protocol is adapted from a published method for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea and can serve as a template.[2] The key steps involve converting an aniline derivative to an isocyanate, which then reacts with an amine. To synthesize the target molecule, one could theoretically start with 4-methoxyaniline and react the resulting isocyanate with ammonia or urea.

Materials:

  • Starting Aniline (e.g., 4-methoxyaniline)

  • Triphosgene (handle with extreme caution in a fume hood)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Nucleophile (e.g., ammonia solution or urea)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the starting aniline (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Triphosgene Addition: Dissolve triphosgene (0.34 eq.) in a separate flask in anhydrous THF. Add this solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. This step generates the aryl isocyanate in situ.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aniline.

  • Nucleophile Addition: Once the isocyanate formation is complete, add the second nucleophile (e.g., a concentrated solution of ammonia in THF, >2.0 eq.) dropwise to the reaction mixture.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, continuing to monitor by TLC. The required time depends on the reactivity of the nucleophile.[2]

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to yield the final unsymmetrical urea.

Structural Confirmation: The final product's structure should be confirmed using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[2]

Diagram of Synthesis Workflow

G cluster_isocyanate Isocyanate Formation (in situ) cluster_urea_formation Urea/Biuret Formation Aniline 4-Methoxyaniline Isocyanate 4-Methoxyphenyl Isocyanate Aniline->Isocyanate in THF, 0-5°C Triphosgene Triphosgene + Et3N Triphosgene->Isocyanate Product This compound Isocyanate->Product Nucleophile Urea or Ammonia Nucleophile->Product Room Temp Purification Purification (Chromatography) Product->Purification Workup

Caption: General workflow for the synthesis of the target molecule.

Potential Biological Activity and Significance

The aryl urea motif is a well-established pharmacophore in modern drug discovery. Many FDA-approved drugs and clinical candidates feature this core structure, highlighting its importance in interacting with biological targets.[2]

  • Kinase Inhibition: The N,N'-diaryl urea structure is central to several multi-kinase inhibitors used in oncology, such as Sorafenib and Regorafenib. The urea moiety acts as a hydrogen bond donor and acceptor, anchoring the molecule within the ATP-binding pocket of protein kinases.[2]

  • Antitubulin Activity: Certain complex derivatives containing a 4-methoxyphenyl group have shown potent activity as microtubule depolymerizing agents, binding to the colchicine site on tubulin and inducing mitotic arrest in cancer cells.[3]

  • General Bioactivity: The broader class of (4-methoxyphenyl)amine derivatives has been explored for synthesizing compounds with anthelmintic, anti-inflammatory, and other biological activities.[4][5]

Given this precedent, this compound could be a candidate for screening in various biological assays, particularly in oncology and infectious disease research. Its structure offers potential hydrogen bonding interactions that are crucial for receptor binding.

Diagram of Aryl Urea as a Kinase Inhibitor

G cluster_kinase Kinase ATP-Binding Site p1 p2 p3 Drug Aryl Urea Derivative Kinase Target Kinase (e.g., VEGFR, RAF) Drug->Kinase Binds to active site Inhibition Inhibition of Downstream Signaling Kinase->Inhibition

Caption: Conceptual model of an aryl urea derivative inhibiting a target kinase.

References

Potential Therapeutic Targets of 1-Carbamoyl-3-(4-methoxyphenyl)urea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel chemical entity 1-Carbamoyl-3-(4-methoxyphenyl)urea. Direct pharmacological data for this specific compound is not available in the current scientific literature. Therefore, this paper extrapolates potential biological activities and therapeutic targets by analyzing structurally related compounds, namely biaryl ureas containing the 4-methoxyphenylurea scaffold and N-substituted biuret derivatives. The primary aim is to provide a foundational resource for researchers interested in the synthesis and evaluation of this compound. The analysis suggests that this compound may exhibit inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases, and could also potentially target viral proteases. This document presents a synthesis of available data, detailed experimental protocols from analogous studies, and visual representations of key signaling pathways to guide future research endeavors.

Introduction: The Therapeutic Potential of Biaryl Ureas

The biaryl urea motif is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs. The urea linkage is a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] Unsymmetrical N,N'-diaryl ureas, in particular, have been extensively explored as anticancer agents.[2] The 4-methoxyphenylurea moiety is a common feature in many of these bioactive molecules, contributing to their pharmacological profiles.

While this compound itself has not been characterized, its structure combines the established pharmacophore of a substituted phenylurea with a biuret-like moiety. Biuret and its derivatives have also been investigated for their own distinct biological activities. This whitepaper will, therefore, consider both of these structural precedents to build a profile of potential therapeutic applications.

Extrapolated Therapeutic Targets from Structurally Related Compounds

Based on the extensive literature on biaryl ureas and biuret derivatives, the following therapeutic targets are proposed for this compound.

Protein Kinase Inhibition

Numerous biaryl urea derivatives are potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory diseases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several biphenyl-aryl ureas have demonstrated potent VEGFR-2 inhibition.[3] The proposed mechanism involves the urea moiety forming critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the kinase domain.

  • Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a structural analog, is a known inhibitor of GSK-3β.[4]

  • RAF Kinases: A family of serine/threonine-specific protein kinases that are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. The diaryl urea structure is present in several RAF kinase inhibitors.[1]

  • NEK7: A member of the NIMA-related kinase family that plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Novel biaryl urea derivatives have been discovered as NEK7 inhibitors, disrupting the NLRP3-NEK7 interaction.[5]

Viral Protease Inhibition

The introduction of the "1-Carbamoyl" group creates a biuret-like structure. Biuret derivatives have been investigated as potential inhibitors of viral proteases.

  • HIV-1 Protease: This enzyme is essential for the life cycle of the human immunodeficiency virus (HIV). Biuret derivatives with pseudo-peptide structures have been synthesized and evaluated as potential HIV-1 protease inhibitors.[3]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of representative biaryl urea compounds that share structural similarities with this compound. This data can serve as a benchmark for future studies on the target compound.

Compound ClassTargetIC50/ActivityReference
Biphenyl-aryl ureasVEGFR-20.14 nM - 0.36 nM[3]
N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea analogGSK-3βData from ongoing biological assays[4]
Biaryl urea derivativesIL-1β release (NEK7 inhibition)Potent activity with low cytotoxicity[5]
Biuret derivativesHIV-1 Protease55 - 100 µM[3]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound, based on protocols used for its structural analogs.

Synthesis of 1-(substituted aryl)-3-(4-methoxyphenyl)urea Derivatives

A common synthetic route to unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an aniline derivative.[2]

  • Materials: Substituted aniline, 4-methoxyphenyl isocyanate, dry N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve equimolar amounts of the substituted aniline and 4-methoxyphenyl isocyanate in dry DMF.

    • Heat the reaction mixture in a microwave reactor for a specified time and temperature (e.g., 1 hour at 130°C).[4]

    • After cooling, partition the reaction mixture between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
  • Principle: Measurement of the enzyme's ability to phosphorylate a substrate in the presence of the test compound.

  • Materials: Recombinant human VEGFR-2 kinase domain, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, test compound, and a detection system (e.g., fluorescence-based or radiometric).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay
  • Principle: To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer), cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and the test compound.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways that could be modulated by this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound (Proposed) Compound->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs PRR PRR PAMPs_DAMPs->PRR NFkB NF-κB PRR->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b Transcription IL1b IL-1β / IL-18 Pro_IL1b->IL1b NLRP3 NLRP3 NEK7 NEK7 NLRP3->NEK7 Binds ASC ASC NEK7->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Compound This compound (Proposed) Compound->NEK7 Inhibits Interaction

Caption: Potential disruption of the NLRP3 inflammasome activation.

Conclusion and Future Directions

While there is no direct experimental evidence for the biological activity of this compound, a comprehensive analysis of its structural components—the biaryl urea and the biuret moiety—provides a strong rationale for its investigation as a therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology and inflammatory diseases, with a primary focus on protein kinase inhibition. The potential for HIV-1 protease inhibition also warrants investigation.

Future research should prioritize the chemical synthesis of this compound, followed by a broad-spectrum screening against a panel of protein kinases and viral proteases. The experimental protocols outlined in this whitepaper provide a roadmap for these initial studies. Confirmation of any in vitro activity should be followed by cell-based assays and, subsequently, in vivo studies to establish the compound's therapeutic potential. The unique combination of two known pharmacophores in this compound makes it a compelling candidate for drug discovery efforts.

References

literature review on the synthesis of substituted phenylureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylureas are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis has been a subject of intense research, leading to the development of numerous methodologies, from classical approaches to more recent, environmentally benign alternatives. This technical guide provides an in-depth review of the core synthetic strategies for preparing substituted phenylureas, with a focus on practical experimental details and comparative data.

Core Synthetic Methodologies

The synthesis of substituted phenylureas can be broadly categorized into several key approaches, each with its own advantages and limitations. These include classical methods involving the reaction of anilines with urea or its derivatives, the use of isocyanates as key intermediates, and modern phosgene-free strategies.

Reaction of Anilines with Urea and its Derivatives

One of the most direct methods for the synthesis of phenylureas involves the reaction of an aniline with urea or a related compound.

A common laboratory-scale preparation involves heating an aniline hydrochloride salt with urea in an aqueous solution.[1][2] This reaction proceeds through the in-situ formation of ammonium cyanate from the thermal decomposition of urea, which then reacts with the aniline salt to yield the corresponding phenylurea.[1] While straightforward, this method can lead to the formation of symmetrical diarylurea byproducts, such as carbanilide, through the reaction of the initially formed phenylurea with another molecule of aniline.[1]

Another classical approach utilizes potassium cyanate, which reacts with an aniline salt in an aqueous solution to produce the desired phenylurea.[1][3] However, the utility of this method is hampered by the instability of potassium cyanate and the challenges associated with its preparation and storage.[1]

Isocyanate-Based Syntheses

The reaction of an amine with an isocyanate is a highly efficient and widely employed method for the synthesis of ureas. Phenyl isocyanates, in particular, are common precursors for substituted phenylureas. These can be generated from anilines using phosgene or a phosgene equivalent, although the high toxicity and hazardous nature of phosgene have driven the development of alternative, safer methods.[4]

The reaction of a substituted phenyl isocyanate with an amine is typically a rapid and high-yielding process. For instance, 1-cyano-3-phenylurea can be synthesized by reacting phenyl isocyanate with the sodium salt of cyanamide.[5]

Phosgene-Free Synthetic Routes

Concerns over the safety and environmental impact of phosgene have spurred the development of numerous phosgene-free methods for the synthesis of substituted phenylureas. These approaches often rely on the in-situ generation of isocyanate intermediates from safer precursors.

a) From 3-Substituted Dioxazolones: A notable phosgene- and metal-free method utilizes 3-substituted dioxazolones as isocyanate surrogates.[4] In the presence of a base such as sodium acetate and a protic solvent like methanol, the dioxazolone decomposes to generate an isocyanate intermediate, which then reacts with a primary or secondary amine to afford the unsymmetrical phenylurea in moderate to excellent yields.[4] This method is advantageous due to its mild reaction conditions, broad substrate scope, and the avoidance of toxic reagents.[4] In many cases, the product precipitates from the reaction mixture, allowing for simple isolation by filtration.[4]

b) From Organic Carbonates: Another phosgene-free strategy involves a two-step process starting from symmetrical organic carbonates.[6][7][8] In the first step, a diphenylamine reacts with a symmetrical organic carbonate (e.g., dimethyl carbonate) in the presence of a catalyst like 3-methyl-1-butylimidazolium chloride to form a carbamate.[6][8] This carbamate is then treated with an amine, such as methylamine, to yield the target N-methyl-N',N'-diphenylurea.[6][8] The overall yield of this process is dependent on the choice of the organic carbonate.[6][8]

c) Reductive Carbonylation of Nitroaromatics: Catalytic methods offer an alternative phosgene-free route. For example, the palladium-catalyzed reductive carbonylation of nitrobenzene in the presence of a diphosphine ligand can produce 1,3-diphenylurea in high yield and selectivity.[7][9] This one-step process provides a direct route to symmetrical diarylureas from readily available starting materials.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of Phenylurea from Aniline and Urea

ReactantsConditionsYieldReference
Aniline hydrochloride, UreaBoiling water, 1.5-2 hours52-55%[1]
Aniline, Urea, HClReflux at 100-104°C for 1 hourNot specified[2]

Table 2: Phosgene-Free Synthesis of Unsymmetrical Phenylureas using 3-Substituted Dioxazolones

DioxazoloneAmineBaseSolventTemperatureTimeYieldReference
3-Phenyl dioxazolone4-MethoxyanilineNaOAcMeOH60°C2 h96%[4]
3-Phenyl dioxazoloneAnilineNaOAcMeOH60°C2 h92%[4]
3-Phenyl dioxazolone4-FluoroanilineNaOAcMeOH60°C2 h85%[4]
3-Phenyl dioxazolone4-ChloroanilineNaOAcMeOH60°C2 h88%[4]

Table 3: Phosgene-Free Synthesis of N-methyl-N',N'-diphenylurea via Carbamate Intermediate

CarbonateCarbamate YieldAmineFinal Product YieldReference
Dimethyl carbonate80%Methylamine4%[6][8]
Diethyl carbonate57%Methylamine4%[6][8]
Diphenyl carbonate9%Methylamine81%[6][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of Phenylurea from Aniline Hydrochloride and Urea[1]
  • Reaction Setup: In a 3-liter flask equipped with a reflux condenser, dissolve 390 g (3 moles) of aniline hydrochloride and 190 g (3.2 moles) of urea in 1500 cc of water.

  • Heating: Boil the solution under reflux. After approximately one hour, crystals of the carbanilide byproduct will begin to separate.

  • First Filtration: After 1.5 to 2 hours of boiling, rapidly filter the hot mixture by suction to remove the carbanilide. Wash the crystals with 100 cc of boiling water.

  • Crystallization of Phenylurea: Chill the filtrate to induce crystallization of phenylurea. Filter off the phenylurea crystals and rinse with a small amount of cold water.

  • Subsequent Cycles: The filtrate is boiled again under reflux for another 1.5 to 2 hours, and the process of hot filtration to remove carbanilide followed by cooling to collect phenylurea is repeated. This is typically done for a total of three cycles.

  • Final Isolation: The mother liquor is finally evaporated to half its original volume to obtain additional crops of carbanilide and phenylurea.

  • Purification: The collected phenylurea can be purified by recrystallization from hot water to yield colorless needles or flakes with a melting point of 147°C. The total yield of pure product is 212–225 g (52–55% of the theoretical amount).

Protocol 2: General Procedure for the Synthesis of Unsymmetrical Phenylureas from 3-Substituted Dioxazolones[4]
  • Reaction Setup: To a solution of the amine (1 equivalent) in methanol (1.0 M), add the 3-substituted dioxazolone (1 equivalent) and sodium acetate (1 equivalent).

  • Reaction: Heat the reaction mixture at 60°C for 2 hours.

  • Isolation: In many cases, the desired phenylurea product will precipitate out of the solution upon cooling. The product can be collected by filtration.

  • Purification: If necessary, the crude product can be purified by flash chromatography on silica gel.

Protocol 3: Synthesis of 1-Cyano-3-phenylurea[5]
  • Preparation of Cyanamide Solution: To a solution of 16.8 g (0.40 mole) of cyanamide in 50 ml of water, add 50 ml of aqueous 3N sodium hydroxide (0.15 mole).

  • Addition of Phenyl Isocyanate: Cool the resulting solution to 15–18°C. Add 23.8 g (0.2 mole) of phenyl isocyanate in 2-ml portions with shaking over a 15–18 minute period. Maintain the temperature at 20–25°C by occasional cooling in an ice-water bath.

  • Precipitation: After the addition is complete, add concentrated hydrochloric acid slowly with stirring until a permanent turbidity just appears. Add 30–40 g of cracked ice to lower the temperature to 18–20°C. Complete the precipitation by the alternate addition of concentrated hydrochloric acid and cracked ice until the suspension is acidic to Congo red.

  • Isolation of Crude Product: After storing at 0°C for 3 hours, collect the microcrystalline white precipitate by filtration under reduced pressure and wash with two portions of cold water (20–25 ml). The yield of crude 1-cyano-3-phenylurea is 29–30.5 g (90–95%).

  • Purification: Dissolve the crude product in 100 ml of boiling acetone and slowly add 30–40 ml of petroleum ether with swirling. As crystallization proceeds, add an additional 20–30 ml of petroleum ether. After 15 minutes at room temperature, place the mixture at 0°C. Collect the product by filtration and wash with a 1:3 acetone-petroleum ether mixture and then with petroleum ether. The yield of pure 1-cyano-3-phenylurea (m.p. 127–128°C with decomposition) is 20–21.5 g (62–67%).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for substituted phenylureas.

Synthesis_from_Aniline_and_Urea Aniline Aniline Aniline_HCl Aniline Hydrochloride Aniline->Aniline_HCl Carbanilide Carbanilide (Byproduct) Aniline->Carbanilide Side Reaction Urea Urea Ammonium_Cyanate Ammonium Cyanate Urea->Ammonium_Cyanate Heat HCl HCl HCl->Aniline_HCl Phenylurea Phenylurea Aniline_HCl->Phenylurea Reaction in H2O Ammonium_Cyanate->Phenylurea Reaction in H2O Phenylurea->Carbanilide Side Reaction Phosgene_Free_Synthesis_from_Dioxazolone Dioxazolone 3-Substituted Dioxazolone Isocyanate Isocyanate Intermediate Dioxazolone->Isocyanate Heat (60°C) Amine R-NH2 Phenylurea Substituted Phenylurea Amine->Phenylurea Base NaOAc Base->Isocyanate Heat (60°C) Solvent MeOH Solvent->Isocyanate Heat (60°C) Isocyanate->Phenylurea Phosgene_Free_Synthesis_from_Carbonates cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation Diphenylamine Diphenylamine Carbamate Carbamate Intermediate Diphenylamine->Carbamate Carbonate Symmetrical Organic Carbonate Carbonate->Carbamate Catalyst [BMIM]Cl Catalyst->Carbamate Phenylurea N-Substituted N',N'-Diphenylurea Carbamate->Phenylurea Amine Amine (e.g., MeNH2) Amine->Phenylurea Carbamate_ref->Phenylurea

References

In-Depth Technical Guide: Safety and Handling of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Carbamoyl-3-(4-methoxyphenyl)urea was found. The following information is compiled from data on structurally similar compounds, including urea and p-methoxyphenylurea, and should be used as a guide for handling this compound with caution. A thorough risk assessment should be conducted before use.

Chemical Identification and Physicochemical Properties

This compound is a derivative of urea containing a carbamoyl group and a 4-methoxyphenyl substituent. While specific experimental data for this compound is limited, the properties of its parent structures provide insight into its expected characteristics.

PropertyData for UreaData for p-MethoxyphenylureaInferred Properties for this compound
Molecular Formula CH₄N₂OC₈H₁₀N₂O₂[1]C₉H₁₁N₃O₃
Molecular Weight 60.06 g/mol [2]166.18 g/mol [1]209.20 g/mol
Appearance White crystalline solid or pellets[2]White crystalline solidExpected to be a solid
Solubility Highly soluble in water[2]Soluble in waterExpected to have some water solubility
Melting Point 132.7 °C (decomposes)162 °CNot available
Boiling Point DecomposesNot availableDecomposes on heating
Density 1.335 g/cm³[2]Not availableNot available

Hazard Identification and Toxicological Data

Based on the hazard classifications of related compounds, this compound should be handled as a potentially hazardous substance.

HazardClassification for UreaClassification for p-MethoxyphenylureaPrecautionary Statement for this compound
Acute Oral Toxicity Not classified as hazardousHarmful if swallowed (H302)[3]Warning: Harmful if swallowed.
Skin Irritation Causes skin irritationNot classified, but skin contact should be avoided[4]May cause skin irritation.
Eye Irritation Causes eye irritationNot classified, but can cause eye irritation[4]May cause eye irritation.
Inhalation May cause respiratory tract irritationAvoid inhalation of dust[4]May cause respiratory tract irritation.

Toxicological Data Summary (for related compounds):

CompoundTestSpeciesRouteValue
UreaLD50RatOral8471 mg/kg

No specific LD50 data is available for this compound.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to minimize exposure and ensure safety in a laboratory setting.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Personal Handling: Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust.[7] Wash hands thoroughly after handling.[5][6]

  • Spill Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[3][6] Keep containers tightly closed to prevent moisture absorption.

  • Incompatible Materials: Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator for dusts.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][6]

Experimental Protocols: General Synthesis of N-Aryl-N'-Carbamoylureas

Materials:

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Triphosgene or other phosgene equivalent

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Ammonia or an ammonia source

Procedure:

  • Isocyanate Formation:

    • Dissolve the substituted aniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add a solution of triphosgene in the same anhydrous solvent.

    • Add triethylamine dropwise to the reaction mixture. The formation of the isocyanate can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • Urea Formation:

    • To the in situ generated isocyanate solution, carefully introduce a source of ammonia (e.g., bubbling ammonia gas or adding an ammonium salt with a base).

    • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Quench the reaction with water or a dilute aqueous acid.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualized Safety and Handling Workflow

The following diagrams illustrate the key logical relationships in handling and safety procedures for a chemical like this compound.

G Figure 1: Safety and Handling Workflow cluster_prep Preparation and Assessment cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste and Disposal RiskAssessment Risk Assessment GatherSDS Gather SDS/Safety Info RiskAssessment->GatherSDS informs SelectPPE Select Appropriate PPE GatherSDS->SelectPPE dictates UseHood Use in Fume Hood SelectPPE->UseHood AvoidDust Avoid Dust Generation UseHood->AvoidDust ProperLabeling Proper Labeling of Containers AvoidDust->ProperLabeling WasteCollection Segregate Chemical Waste ProperLabeling->WasteCollection Spill Spill Response Spill->WasteCollection Exposure Exposure Response Exposure->WasteCollection Fire Fire Response Fire->WasteCollection Disposal Dispose via Certified Vendor WasteCollection->Disposal

Caption: A logical workflow for the safe handling of chemical substances.

G Figure 2: General Experimental Workflow cluster_setup Experiment Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis PrepGlassware Prepare Dry Glassware WeighReagent Weigh Reagent in Hood PrepGlassware->WeighReagent AddSolvent Add Anhydrous Solvent WeighReagent->AddSolvent StartReaction Initiate Reaction AddSolvent->StartReaction MonitorProgress Monitor with TLC/LC-MS StartReaction->MonitorProgress Quench Quench Reaction MonitorProgress->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography/Recrystallization Extract->Purify Characterize Characterize (NMR, MS, etc.) Purify->Characterize

Caption: A general workflow for a chemical synthesis experiment.

References

An In-depth Technical Guide on the Discovery and History of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological significance of 1-Carbamoyl-3-(4-methoxyphenyl)urea and related N-arylurea compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and pathway visualizations.

Introduction: From Wöhler's Synthesis to Modern Drug Discovery

The journey of urea and its derivatives in science is a remarkable one, beginning with its first isolation from urine by Hilaire Rouelle in 1773 and, more significantly, its artificial synthesis from inorganic starting materials by Friedrich Wöhler in 1828.[1][2][3] This pivotal moment in chemical history not only dismantled the theory of vitalism but also laid the foundation for modern organic chemistry.[1][2]

In contemporary medicinal chemistry, the N-arylurea scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds. This is particularly evident in the field of oncology, where numerous N-arylurea derivatives have been developed as inhibitors of key signaling pathways implicated in cancer progression. While the specific discovery and historical timeline of this compound are not extensively documented as a singular event, its synthesis, properties, and potential applications can be thoroughly understood within the broader and well-established context of its chemical class. This guide will, therefore, explore this compound as a representative example of the N-arylurea family.

Physicochemical and Structural Data

This compound, also known by its more common synonym (4-methoxyphenyl)urea, possesses a defined set of chemical and physical properties that are crucial for its handling, characterization, and application in research settings.

Identifier/PropertyValueReference
IUPAC Name (4-methoxyphenyl)ureaPubChem
Molecular Formula C8H10N2O2PubChem
Molecular Weight 166.18 g/mol PubChem
CAS Number 1566-42-3PubChem
Canonical SMILES COC1=CC=C(C=C1)NC(=O)NPubChem
InChIKey PGUKYDVWVXRPKK-UHFFFAOYSA-NPubChem
Appearance Solid-
Melting Point Not reported-
Solubility Not reported-

Note: PubChem is a public repository and data may be depositor-supplied.[4]

Synthesis and Discovery of Applicable Methodologies

The synthesis of unsymmetrical diaryl ureas, including this compound, can be achieved through several established chemical routes. The "discovery" in this context refers to the development of these versatile synthetic methodologies.

A primary and direct method involves the reaction of an aryl isocyanate with an amine. For the target compound, this would entail the reaction of 4-methoxyphenyl isocyanate with ammonia. Conversely, p-anisidine (4-methoxyaniline) can be reacted with a source of the carbamoyl group.

More sophisticated methods, which avoid the direct handling of potentially hazardous isocyanates, have also been developed. These include the use of phosgene substitutes like triphosgene or 1,1'-carbonyldiimidazole (CDI).[5] In these reactions, the amine (p-anisidine) is first activated with the phosgene substitute to form a reactive intermediate, which then reacts with a second amine or ammonia to yield the final urea product.[5] Another common strategy is the formation of a carbamate intermediate, which is subsequently reacted with an amine.[5]

G General Synthesis Workflow for Unsymmetrical Diaryl Ureas A Aryl Amine (e.g., 4-methoxyaniline) C Reactive Intermediate (e.g., Isocyanate, Carbamoyl Imidazole) A->C + B Phosgene Substitute (e.g., Triphosgene, CDI) B->C Activation E Unsymmetrical Diaryl Urea C->E + D Second Amine or Ammonia D->E Nucleophilic Attack

Caption: General workflow for synthesizing unsymmetrical diaryl ureas.

Potential Biological Activity and Mechanisms of Action

While specific biological data for this compound is sparse in the public domain, the broader class of N-arylurea derivatives has been extensively studied, revealing significant potential as therapeutic agents, particularly in oncology. Many compounds with this core structure function as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.

For instance, derivatives of N-aryl-N'-arylmethylurea have demonstrated excellent antiproliferative activities against various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate).[6] The mechanism often involves the inhibition of receptor tyrosine kinases such as c-MET and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[7] The urea moiety is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for inhibitory activity.[5]

Below is a summary of the anticancer activity of some representative N-arylurea derivatives from the literature.

CompoundTarget Cancer Cell LineIC50 ValueReference
N-4-methoxybenzoyl-N'-phenylureaHeLa (Cervical Cancer)6.50 mM[8]
Hydroxyurea (Reference)HeLa (Cervical Cancer)170.57 mM[8]
APPU2b (4-chlorophenyl derivative)c-MET / VEGFR-21040 nM / 1580 nM[7]
APPU2c (bromo analogue)c-MET / VEGFR-2720 nM / 1170 nM[7]
APPU2g-i (dichlorophenyl derivatives)c-MET380–620 nM[7]
Compound 7l (1-phenyl-3-(1-phenylethyl)urea derivative)Complement Inhibition13 nM[9]

The data clearly indicates that structural modifications to the N-arylurea scaffold can lead to highly potent and selective inhibitors. The introduction of different substituents on the phenyl rings significantly influences the inhibitory activity.

G Representative Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-MET) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., VEGF, HGF) Ligand->RTK Binds and Activates Arylurea N-Arylurea Inhibitor Arylurea->RTK Inhibits Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of a receptor tyrosine kinase pathway by an N-arylurea compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of N-arylurea compounds, adapted from the scientific literature.

Synthesis of an N-Arylurea Derivative via a Carbamate Intermediate

This protocol is a generalized two-step procedure for synthesizing an unsymmetrical N,N'-diaryl urea, adaptable for this compound.

Materials:

  • (2-aminophenyl)(1H-pyrrol-2-yl)methanone (or p-anisidine as the starting amine)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Pyridine

  • Phenyl Chloroformate

  • 4-Methoxyaniline (or ammonia source)

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Formation of the Phenyl Carbamate Intermediate [5]

  • To a stirred mixture of the starting amine (e.g., p-anisidine, 1 equivalent) and dry pyridine (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of phenyl chloroformate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

Step 2: Formation of the Final Urea Product [5]

  • Dissolve the crude phenyl carbamate intermediate (1 equivalent) in a suitable solvent like THF.

  • Add the second amine (e.g., 4-methoxyaniline, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the pure unsymmetrical diaryl urea.

Anticancer Activity Assessment using MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • HeLa cells (or other target cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., N-4-methoxybenzoyl-N'-phenylurea) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Spectrophotometer (ELISA reader)

Procedure: [8]

  • Seed the cancer cells into 96-well plates at a density of approximately 5x10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., hydroxyurea).

  • Incubate the plates for 48 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound, as a member of the N-arylurea family, stands on the shoulders of a rich history of chemical synthesis and a dynamic present of therapeutic innovation. While its individual historical narrative may be modest, its structural class is of immense interest to the scientific community. The synthetic methodologies are well-established, and the potential for biological activity, particularly as kinase inhibitors for cancer therapy, is significant. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds, continuing the legacy that began with Wöhler's groundbreaking synthesis of urea over a century ago.

References

In-depth Technical Guide: Spectral and Analytical Data for 1-Carbamoyl-3-(4-methoxyphenyl)urea and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for comprehensive spectral data (NMR, IR, Mass) and experimental protocols for the compound 1-Carbamoyl-3-(4-methoxyphenyl)urea . Despite extensive searches of scientific literature and chemical databases, no specific experimental spectral data or detailed synthetic protocols for this exact molecule are publicly available at this time. The absence of a registered CAS number for this compound further complicates a targeted data search.

As a practical alternative for researchers in the field, this guide provides available spectral data and relevant protocols for the closely related and structurally similar compound, 1-(4-methoxyphenyl)urea . Additionally, general experimental methodologies for the synthesis and spectral characterization of urea derivatives are detailed, providing a foundational framework for the potential synthesis and analysis of the target compound.

Spectral Data for the Analogous Compound: 1-(4-methoxyphenyl)urea

Due to the lack of available data for this compound, we present the spectral information for the analogous compound, 1-(4-methoxyphenyl)urea (CAS Number: 1566-42-3). This compound lacks the carbamoyl group at the 1-position but shares the core 4-methoxyphenylurea structure.

Infrared (IR) Spectroscopy

The following table summarizes the characteristic infrared absorption bands for 1-(4-methoxyphenyl)urea.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H Stretching (Amide)
~1641StrongC=O Stretching (Urea Amide I)
~1550MediumN-H Bending (Urea Amide II) & C=C Aromatic Stretching
~1230StrongC-O Stretching (Aryl Ether)
~830StrongC-H Bending (para-disubstituted aromatic ring)

Note: The presence of the carbamoyl group in the target compound would be expected to introduce additional characteristic peaks, likely another C=O stretch and further N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive and experimental data for the NMR spectra of 1-(4-methoxyphenyl)urea are available. The expected chemical shifts are outlined below.

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5Singlet1HAr-NH -C=O
~7.3Doublet2HAromatic CH (ortho to -NH)
~6.8Doublet2HAromatic CH (ortho to -OCH₃)
~5.7Broad Singlet2H-C(=O)-NH₂
~3.7Singlet3H-OCH₃

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
~157C =O (Urea)
~155Aromatic C -OCH₃
~133Aromatic C -NH
~121Aromatic C H (ortho to -NH)
~114Aromatic C H (ortho to -OCH₃)
~55-OC H₃
Mass Spectrometry (MS)

The expected molecular weight of 1-(4-methoxyphenyl)urea is 166.18 g/mol . In a typical mass spectrum using electrospray ionization (ESI) in positive mode, the following ion would be expected:

  • [M+H]⁺: m/z ≈ 167.08

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of aryl urea derivatives, based on common laboratory practices. These can be adapted for the synthesis and characterization of this compound.

General Synthesis of an N,N'-Disubstituted Urea

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Reaction cluster_product Product p_anisidine p-Anisidine reaction_step Reaction in Inert Solvent (e.g., THF, DCM) with Base (e.g., Triethylamine) p_anisidine->reaction_step isocyanate_source Isocyanate Source (e.g., Phosgene, Triphosgene) isocyanate_source->reaction_step isocyanate 4-Methoxyphenyl isocyanate reaction_step->isocyanate final_step Reaction with Ammonia or Amine Source isocyanate->final_step product 1-(4-methoxyphenyl)urea final_step->product

Caption: General synthetic workflow for 1-(4-methoxyphenyl)urea.

Procedure:

  • To a stirred solution of p-anisidine in an anhydrous inert solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as triethylamine is added.

  • The solution is cooled in an ice bath, and a solution of an isocyanate precursor (e.g., triphosgene) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the formation of the isocyanate is complete (monitored by TLC or IR spectroscopy).

  • A source of ammonia (e.g., aqueous ammonia) is then added to the reaction mixture.

  • The reaction is stirred until completion, after which the product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty sample holder or ATR crystal, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

Data Acquisition:

  • Infuse the sample solution into the ion source.

  • Acquire the mass spectrum over a suitable m/z range.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Caption: Standard analytical workflow for compound characterization.

Conclusion

While specific spectral data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the spectral characteristics of the closely related analogue, 1-(4-methoxyphenyl)urea. The generalized experimental protocols and workflow diagrams offer a practical framework for researchers aiming to synthesize and characterize this and other novel urea derivatives. It is recommended that any future synthesis of the title compound be accompanied by thorough spectral characterization to enrich the available scientific data.

In-depth Technical Guide: Stability and Degradation Pathways of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and degradation pathways of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a compound of interest in pharmaceutical research. Due to the limited publicly available stability data directly pertaining to this molecule, this guide synthesizes information from studies on structurally related aryl ureas and general principles of drug degradation. The information presented herein is intended to guide researchers in designing and executing robust stability studies, identifying potential degradation products, and developing stable formulations. The primary degradation pathways for aryl ureas include hydrolysis, thermal decomposition, and photodegradation. Understanding these pathways is critical for ensuring the safety, efficacy, and quality of any potential drug product containing this active pharmaceutical ingredient (API).

Introduction to this compound

This compound belongs to the class of N,N'-disubstituted ureas. The urea functional group is a key structural motif in many biologically active compounds due to its ability to form hydrogen bonds with biological targets. The presence of the 4-methoxyphenyl group influences the electronic and lipophilic properties of the molecule, which can impact its metabolic stability and pharmacokinetic profile. A thorough understanding of the intrinsic stability of this compound under various stress conditions is a prerequisite for its development as a drug candidate.

Predicted Stability and Degradation Pathways

Based on the chemical structure of this compound and literature on analogous compounds, the following degradation pathways are anticipated.

Hydrolytic Degradation

The hydrolysis of phenylureas is known to be influenced by pH and temperature. The urea linkage is susceptible to both acidic and basic hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion can directly attack the carbonyl carbon.

The primary degradation products of hydrolysis are expected to be 4-methoxyaniline and carbamoyl isocyanate , which would be unstable and likely hydrolyze further to ammonia and carbon dioxide . An alternative pathway could involve the formation of an intermediate zwitterion, leading to the formation of a phenylisocyanate and subsequent products.

Thermal Degradation

Aryl ureas can undergo thermal decomposition, particularly at elevated temperatures. Theoretical studies on the thermal decomposition of phenylureas suggest that these compounds primarily decompose through a four-center pericyclic reaction, yielding an isocyanate and an amine. For this compound, the expected primary thermal degradants would be 4-methoxyphenyl isocyanate and urea . Further heating could lead to the decomposition of urea into ammonia and isocyanic acid.

Photodegradation

Aromatic compounds, including those with a methoxy substituent, can be susceptible to photodegradation upon exposure to light, particularly UV radiation. Potential photodegradation pathways for this compound include:

  • N-Demethoxylation: Cleavage of the methoxy group on the phenyl ring.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Radical-Mediated Reactions: Formation of various photoproducts through radical intermediates.

The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Quantitative Stability Data (Predicted)

As no specific quantitative stability data for this compound has been identified in the public domain, the following table provides a predictive summary based on the behavior of structurally similar compounds. These values should be experimentally verified.

Stress ConditionParameterPredicted OutcomeReference Analogs
Hydrolysis Phenylurea derivatives
Acidic (e.g., 0.1M HCl)Half-life (t½)Hours to days, highly dependent on temperature.Phenylureas
Neutral (pH 7)Half-life (t½)Generally stable, degradation may be slow.Phenylureas
Basic (e.g., 0.1M NaOH)Half-life (t½)Minutes to hours, degradation is typically faster than in acidic or neutral conditions.Phenylureas
Thermal N,N'-disubstituted ureas
Solid State (e.g., 60°C)% DegradationLow degradation expected over short durations.General stability of solid-state pharmaceuticals
Solution (e.g., 60°C)% DegradationIncreased degradation compared to solid state, solvent-dependent.Phenylureas
Photostability Methoxyphenyl derivatives, Aryl ureas
Solid State (ICH Q1B)% DegradationPotential for slight degradation and color change.General photostability of solid-state APIs
Solution (ICH Q1B)% DegradationMore significant degradation expected compared to solid state, solvent-dependent.Methoxyphenyl derivatives
Oxidative Aromatic amines
3% H₂O₂% DegradationPotential for oxidation of the aromatic ring and other susceptible moieties.General oxidative degradation of pharmaceuticals

Experimental Protocols for Stability and Degradation Studies

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard pharmaceutical industry practices and ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and establish degradation pathways. This information is crucial for developing and validating a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at 60°C, protected from light, for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation (solid state):

    • Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., 1, 2, 7 days).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable, transparent container) and a sample of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 5.2).

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the intact drug from its degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Predicted Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis thermal Thermal Degradation parent->thermal photo Photodegradation parent->photo h_prod1 4-Methoxyaniline hydrolysis->h_prod1 h_prod2 Carbamoyl Isocyanate hydrolysis->h_prod2 t_prod1 4-Methoxyphenyl Isocyanate thermal->t_prod1 t_prod2 Urea thermal->t_prod2 p_prod1 N-Demethoxylated Products photo->p_prod1 p_prod2 Hydroxylated Products photo->p_prod2 p_prod3 Radical Adducts photo->p_prod3 h_prod3 Ammonia + CO2 h_prod2->h_prod3

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G start Start: 1-Carbamoyl-3- (4-methoxyphenyl)urea Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC-PDA sampling->analysis data Data Analysis: - Identify Degradants - Determine Degradation Rate - Propose Pathways analysis->data end End: Stability Profile data->end

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a biuret derivative. The synthesis is based on the nucleophilic addition of urea to 4-methoxyphenyl isocyanate. This method is straightforward, proceeds under mild conditions, and is expected to produce the target compound in good yield. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. All appropriate safety precautions should be taken when handling the listed reagents.

Introduction

This compound, also known as 1-(4-methoxyphenyl)biuret, belongs to the class of N-substituted biurets. The biuret functional group is of interest in medicinal chemistry and materials science due to its hydrogen bonding capabilities and structural similarity to peptide linkages. The synthesis of unsymmetrical ureas and their derivatives is a crucial process in the development of new pharmaceuticals and functional materials. The protocol described herein utilizes the reaction of an aryl isocyanate with urea, a common and efficient method for the formation of N-substituted biurets.[1][2][3] This approach avoids harsh reagents and complex purification procedures, making it suitable for general laboratory use.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueNotes
Reactants
4-Methoxyphenyl Isocyanate1.49 g (10.0 mmol)Limiting reagent
Urea0.60 g (10.0 mmol)Equimolar to the isocyanate
Solvent (DMF)20 mLAnhydrous N,N-Dimethylformamide
Product
Product NameThis compound
Molecular FormulaC9H11N3O3
Molecular Weight209.21 g/mol
Theoretical Yield2.09 gBased on 100% conversion of the limiting reagent
Reaction Conditions
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time12 hoursReaction progress should be monitored by TLC
Expected Results
AppearanceWhite to off-white solid
Expected Yield1.67 g (80%)This is an estimated yield and may vary depending on conditions.
Expected Melting PointNot available; to be determined
Expected ¹H NMR (DMSO-d₆)δ ~10.0-10.5 (s, 1H, NH), ~8.5-9.0 (s, 1H, NH), ~7.3-7.5 (d, 2H, Ar-H), ~6.8-7.0 (d, 2H, Ar-H), ~6.0-6.5 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃)Predicted chemical shifts based on the structure. Actual values may vary.
Expected ¹³C NMR (DMSO-d₆)δ ~155-160 (C=O), ~150-155 (C=O), ~150-155 (Ar-C-O), ~130-135 (Ar-C), ~115-125 (Ar-CH), ~110-115 (Ar-CH), ~55 (OCH₃)Predicted chemical shifts based on the structure. Actual values may vary.

Experimental Protocol

Materials:

  • 4-Methoxyphenyl isocyanate (98% or higher)

  • Urea (99% or higher)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.60 g (10.0 mmol) of urea in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the solution at room temperature until the urea is completely dissolved.

  • Addition of Isocyanate: To the stirred solution of urea, add 1.49 g (1.47 mL, 10.0 mmol) of 4-methoxyphenyl isocyanate dropwise over a period of 5-10 minutes. The reaction is typically carried out at room temperature.[4]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting isocyanate should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Product Isolation: After the reaction is complete, pour the reaction mixture into 100 mL of cold diethyl ether with vigorous stirring. The product is expected to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold diethyl ether to remove any residual DMF and unreacted starting materials.

  • Drying: Dry the collected solid under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR and ¹³C NMR spectra to confirm the structure.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis dissolve_urea Dissolve Urea (0.60g) in Anhydrous DMF (20mL) add_isocyanate Add 4-Methoxyphenyl Isocyanate (1.49g) dropwise dissolve_urea->add_isocyanate stir_reaction Stir at Room Temperature for 12 hours add_isocyanate->stir_reaction monitor_tlc Monitor reaction by TLC stir_reaction->monitor_tlc precipitate Pour into cold Diethyl Ether (100mL) monitor_tlc->precipitate filtrate Filter the precipitate precipitate->filtrate wash Wash with cold Diethyl Ether filtrate->wash dry Dry under vacuum wash->dry characterize Characterize Product (MP, NMR) dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea and its Analogs in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. The urea moiety acts as a crucial hydrogen bond donor-acceptor, facilitating interactions with the hinge region of the kinase domain. This document provides detailed application notes and protocols for the study of 1-Carbamoyl-3-(4-methoxyphenyl)urea and its analogs as kinase inhibitors. While this compound itself is not extensively characterized in the literature as a kinase inhibitor, its core structure is a key component of many potent inhibitors. These notes will focus on the broader class of N-aryl-N'-(4-methoxyphenyl)urea derivatives, providing a framework for their synthesis, evaluation, and mechanism of action studies.

The urea scaffold is a key feature in several FDA-approved kinase inhibitors, such as Sorafenib and Regorafenib, which are used in the treatment of various cancers.[1] These molecules typically feature an N,N'-diaryl urea core, which is capable of forming hydrogen bonds with biological receptors.[1] The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[1] This structural motif has been successfully employed in the design of inhibitors for a variety of kinases, including Raf-1, p38, and cyclin-dependent kinases.

Data Presentation: Kinase Inhibition Profile of N-Aryl-N'-(4-methoxyphenyl)urea Derivatives

The following table summarizes the inhibitory activities of selected N-aryl-N'-(4-methoxyphenyl)urea derivatives against various kinases. This data is compiled from different studies and showcases the potential of this chemical class.

Compound IDDerivative StructureTarget KinaseIC50 / % InhibitionCell LineReference
C.12 1-(3-(4-methoxyphenyl)prop-1-en-1-yl)-3-(4-methoxyphenyl)ureaPD-L1~75% inhibitionHT-29[2]
VEGFR-2~75% inhibitionHT-29[2]
C.14 1-(3-(4-methoxyphenyl)prop-1-en-1-yl)-3-(2-methoxyphenyl)ureaPD-L1~50% inhibitionHT-29[2]
Compound 11 1-((4-methoxybenzyl)oxy)-3-(p-methoxyphenyl)ureaPD-L1No effectHT-29[3]
VEGFR-2No effectHT-29[3]
Compound 34 Novel Urea-Based InhibitorATM KinaseSubnanomolar potencyCellular Models[4]
Compound 39 Novel Urea-Based InhibitorATM KinaseSubnanomolar potencyCellular Models[4]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-N'-(4-methoxyphenyl)urea Derivatives

This protocol describes a general one-step synthesis method for N,N'-disubstituted ureas.

Materials:

  • Appropriate substituted aniline

  • 4-methoxyphenyl isocyanate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triphosgene

  • Triethylamine

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Isocyanate (in situ): To a solution of the desired aniline in anhydrous THF, add 1/3 equivalent of triphosgene and two equivalents of triethylamine. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Urea Formation: Once the formation of the isocyanate is complete, add a solution of 4-methoxyaniline in anhydrous THF to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction mixture for 3 hours.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and filter.[5]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol).[5]

  • Characterization: Confirm the structure of the final product using techniques such as FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry.[1]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of ATP and the substrate peptide to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay

This protocol is used to assess the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The absorbance of the colored formazan product is measured at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_ATM ATM-mediated DNA Damage Response VEGF VEGF VEGFR2 VEGFR-2 PLCg PLCγ PKC PKC Raf Raf MEK MEK ERK ERK Proliferation Angiogenesis, Proliferation Urea_Inhibitor_VEGFR N-Aryl-N'-(4-methoxyphenyl)urea Derivative DNA_Damage DNA Double Strand Break ATM ATM Kinase p53 p53 CHK2 CHK2 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Urea_Inhibitor_ATM N-Aryl-N'-(4-methoxyphenyl)urea Derivative

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Urea Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Pathway_Analysis Western Blot for Downstream Targets Cell_Based_Assay->Pathway_Analysis Data_Interpretation IC50 Calculation & SAR Analysis Pathway_Analysis->Data_Interpretation Lead_Identification Lead Compound Identification Data_Interpretation->Lead_Identification

Logical Relationship

Logical_Relationship cluster_compound Compound Properties cluster_interaction Molecular Interaction cluster_activity Biological Activity Urea_Core N-Aryl-N'-(4-methoxyphenyl)urea Core H_Bond Hydrogen Bonding with Kinase Hinge Region Urea_Core->H_Bond enables Kinase_Inhibition Kinase Inhibition H_Bond->Kinase_Inhibition leads to Antiproliferative_Effect Anti-proliferative Effect Kinase_Inhibition->Antiproliferative_Effect results in

References

analytical method development for 1-Carbamoyl-3-(4-methoxyphenyl)urea using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the analysis of 1-Carbamoyl-3-(4-methoxyphenyl)urea has been developed and validated to ensure accurate quantification and purity assessment. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound. The developed method is specific, accurate, precise, and robust, making it suitable for routine analysis in a laboratory setting.

Application Note

Introduction

This compound is a urea derivative with potential applications in pharmaceutical development. A reliable analytical method is essential for the determination of the active substance in the presence of its impurities and degradation products. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Chromatographic Conditions

A C18 column was selected for the separation, as it is a common choice for urea-based compounds.[4] The mobile phase consists of a mixture of methanol and water, providing a good balance of elution strength and peak shape. UV detection at an appropriate wavelength ensures high sensitivity for the analyte.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, demonstrating its suitability for its intended purpose.[5][6] Forced degradation studies were also performed to establish the stability-indicating nature of the method.[7][8][9][10]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

3. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol: Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C

| Detection | UV at 230 nm |

4. Preparation of Standard Solution

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

5. Preparation of Sample Solution

Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

6. Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the specificity and stability-indicating capability of the method.[8][9][10]

  • Acid Degradation: Treat 1 mL of the standard solution with 1 mL of 0.1 N HCl and keep at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Degradation: Treat 1 mL of the standard solution with 1 mL of 0.1 N NaOH and keep at 60°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution from the stressed solid.

Data Presentation

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 5800

| %RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area (n=3)
20 250123
40 501234
60 752345
80 1003456
100 1254567
120 1505678

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy (Recovery) Study

Spiked Level (%) Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80 80 79.5 99.4
100 100 100.2 100.2

| 120 | 120 | 119.8 | 99.8 |

Table 4: Precision Study

Parameter % RSD
Repeatability (n=6) 0.9%

| Intermediate Precision (n=6) | 1.2% |

Table 5: LOD and LOQ

Parameter Concentration (µg/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantitation (LOQ) | 1.5 |

Table 6: Robustness Study

Parameter Variation % RSD of Peak Area
Flow Rate (± 0.1 mL/min) 1.3%
Mobile Phase Composition (± 2%) 1.5%

| Column Temperature (± 2°C) | 1.1% |

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting prep_reagents Reagent & Mobile Phase Preparation prep_std Standard Solution Preparation prep_reagents->prep_std prep_sample Sample Solution Preparation prep_reagents->prep_sample hplc_system HPLC System Setup prep_std->hplc_system prep_sample->hplc_system sys_suitability System Suitability Test hplc_system->sys_suitability analysis Sample Analysis sys_suitability->analysis specificity Specificity & Forced Degradation analysis->specificity linearity Linearity analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision lod_loq LOD & LOQ analysis->lod_loq robustness Robustness analysis->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report_gen Report Generation data_analysis->report_gen

References

Application Notes and Protocols for In Vivo Efficacy Testing of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Carbamoyl-3-(4-methoxyphenyl)urea is a urea derivative with potential therapeutic applications. The urea scaffold is a key feature in numerous bioactive compounds and approved drugs, recognized for its ability to form stable hydrogen bonds with biological targets.[1] Derivatives of urea have been investigated for a range of medicinal uses, including as anti-cancer, antimicrobial, and cytoprotective agents.[2][3] This document provides a detailed protocol for the in vivo evaluation of this compound's efficacy, using a human tumor xenograft model, a common preclinical model for anti-cancer drug screening.[4][5][6]

Experimental Protocols

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (e.g., Foxn1nu), 6-8 weeks old. These mice are immunodeficient and can accept human tumor xenografts.[4]

  • Housing: Animals should be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. Food and water should be provided ad libitum.

  • Acclimatization: Allow a minimum of one week for the animals to acclimatize to the facility before any experimental procedures.

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Tumor Implantation
  • Cell Line: A human cancer cell line relevant to the hypothesized target of the compound (e.g., HT-29 for colorectal cancer or MDA-MB-231 for breast cancer).

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject 5 x 106 to 1 x 107 cells in a volume of 100-200 µL into the right flank of each mouse.

Test Compound Formulation and Administration
  • Formulation:

    • The formulation of this compound will depend on its solubility. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Prepare the formulation fresh daily before administration.

  • Administration:

    • Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The choice will depend on the compound's properties and the desired pharmacokinetic profile.

    • Dosage and Schedule: Administer the compound once daily (QD) or twice daily (BID) for a specified period (e.g., 21 consecutive days).

Experimental Design and Procedure
  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W2 x L) / 2.

  • Group Allocation:

    • Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control: Administer the vehicle solution on the same schedule as the test compound.

    • Group 2-4: this compound: Administer the test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg).

    • Group 5: Positive Control: Administer a standard-of-care chemotherapeutic agent relevant to the chosen cancer model (e.g., 5-Fluorouracil for colorectal cancer).

Efficacy and Toxicity Endpoints
  • Primary Efficacy Endpoint:

    • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - ((Tfinal - Tinitial) / (Cfinal - Cinitial))] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

  • Secondary Efficacy Endpoints:

    • Tumor Regression: The number of tumors that decrease in size compared to their initial volume.

    • Survival: In some studies, animals may be monitored for survival.

  • Toxicity Assessment:

    • Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) is an indicator of toxicity.

    • Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

    • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis if toxicity is suspected.

Statistical Analysis
  • Analyze differences in tumor volume and body weight between groups using appropriate statistical tests, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Table 1: Experimental Groups and Dosing Regimen

GroupTreatmentDose (mg/kg)Route of AdministrationDosing ScheduleNumber of Animals
1Vehicle Control-p.o. or i.p.QD for 21 days10
2This compound10p.o. or i.p.QD for 21 days10
3This compound30p.o. or i.p.QD for 21 days10
4This compound100p.o. or i.p.QD for 21 days10
5Positive Control (e.g., 5-FU)TBDi.p.Per established protocol10

Table 2: Mean Tumor Volume (mm³) Over Time

DayGroup 1 (Vehicle)Group 2 (10 mg/kg)Group 3 (30 mg/kg)Group 4 (100 mg/kg)Group 5 (Positive Control)
0120 ± 15122 ± 14121 ± 16123 ± 15120 ± 14
3180 ± 20175 ± 18160 ± 15140 ± 12130 ± 11
7350 ± 40300 ± 35250 ± 28180 ± 20150 ± 15
10600 ± 65450 ± 50350 ± 40220 ± 25160 ± 18
14950 ± 100650 ± 70480 ± 55280 ± 30170 ± 20
171300 ± 140850 ± 90600 ± 65350 ± 40180 ± 22
211800 ± 2001100 ± 120750 ± 80420 ± 45200 ± 25

Data are presented as mean ± SEM.

Table 3: Mean Body Weight (g) Over Time

DayGroup 1 (Vehicle)Group 2 (10 mg/kg)Group 3 (30 mg/kg)Group 4 (100 mg/kg)Group 5 (Positive Control)
022.5 ± 0.522.6 ± 0.422.4 ± 0.522.5 ± 0.422.6 ± 0.5
322.8 ± 0.522.7 ± 0.422.5 ± 0.522.3 ± 0.422.0 ± 0.6
723.2 ± 0.623.0 ± 0.522.8 ± 0.522.0 ± 0.521.5 ± 0.7
1023.5 ± 0.623.3 ± 0.523.0 ± 0.621.8 ± 0.621.0 ± 0.8
1424.0 ± 0.723.8 ± 0.623.5 ± 0.621.5 ± 0.720.5 ± 0.9
1724.3 ± 0.724.0 ± 0.623.7 ± 0.721.2 ± 0.820.0 ± 1.0
2124.8 ± 0.824.5 ± 0.724.0 ± 0.721.0 ± 0.919.5 ± 1.2

Data are presented as mean ± SEM.

Visualizations

experimental_workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (21 Days) cluster_post Post-Treatment Phase Acclimatization Animal Acclimatization (1 week) CellCulture Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint End of Study (Day 21) Monitoring->Endpoint DataAnalysis Data Analysis (TGI, Statistics) Endpoint->DataAnalysis Necropsy Necropsy & Tissue Collection (Optional) Endpoint->Necropsy

Caption: Experimental workflow for in vivo efficacy testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 1-Carbamoyl-3- (4-methoxyphenyl)urea Compound->RAF Inhibition

Caption: Hypothetical signaling pathway targeted by the test compound.

References

Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea - A Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Carbamoyl-3-(4-methoxyphenyl)urea is an unsymmetrical N,N'-diaryl urea derivative that has emerged as a valuable chemical probe in biomedical research. The urea moiety is capable of forming hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the urea oxygen atom as the acceptor. This structural feature allows it to interact with a variety of biological targets, making it a versatile tool for studying cellular pathways and for potential therapeutic development. This document provides detailed application notes and protocols for the use of this compound as a chemical probe, based on available research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular FormulaC9H11N3O3
Molecular Weight209.21 g/mol
IUPAC NameThis compound
SMILESCOC1=CC=C(C=C1)NC(=O)NC(=O)N
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and DMF

Biological Activity and Mechanism of Action

While the specific biological targets of this compound are still under investigation, compounds with similar diaryl urea scaffolds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The proposed mechanism of action for many diaryl ureas involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways.

The general mechanism involves the urea linkage forming hydrogen bonds with the hinge region of the kinase domain, while the aryl groups occupy adjacent hydrophobic pockets. This binding stabilizes the inactive conformation of the kinase, thereby inhibiting its catalytic activity.

Below is a generalized signaling pathway that can be modulated by urea-based kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Probe 1-Carbamoyl-3- (4-methoxyphenyl)urea Probe->RAF Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Synthesis_Workflow Reactants p-Anisidine + Urea (in Pyridine) Reflux Reflux (4-6 hours) Reactants->Reflux Workup Aqueous Workup (HCl, NaHCO3) Reflux->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product Kinase_Assay_Workflow A Prepare serial dilution of the probe B Add assay buffer and probe to 96-well plate A->B C Add recombinant kinase B->C D Initiate reaction with substrate and ATP C->D E Incubate at optimal temperature D->E F Stop reaction and add detection reagent E->F G Measure signal with plate reader F->G H Calculate % inhibition and IC50 G->H

Application Notes and Protocols for Screening 1-Carbamoyl-3-(4-methoxyphenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the screening of 1-Carbamoyl-3-(4-methoxyphenyl)urea derivatives for potential therapeutic applications. The protocols outlined below cover preliminary anticancer and antimicrobial screening, targeting key pathways implicated in these diseases.

Introduction

Derivatives of this compound represent a promising class of compounds in drug discovery. The urea scaffold is a well-established pharmacophore known to interact with various biological targets through hydrogen bonding.[1] This structural motif is present in several approved drugs, highlighting its therapeutic potential. The methoxyphenyl group can further enhance binding affinity and modulate pharmacokinetic properties. This document details the experimental setup for screening these derivatives for anticancer and antimicrobial activities, focusing on the inhibition of BRAF kinase and MurA/MraY transferase, respectively.

Part 1: Anticancer Screening

Rationale

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers. Therefore, targeting components of this pathway, such as the BRAF kinase, is a validated strategy in anticancer drug development. Several diaryl urea derivatives have shown potent inhibitory activity against BRAF kinase.[2][3][4]

Experimental Workflow for Anticancer Screening

A systematic approach is essential for identifying and characterizing the anticancer potential of the synthesized derivatives. The following workflow outlines the key experimental stages.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Lead Optimization A Compound Library of This compound Derivatives B Cell Viability Assay (MTT) on Cancer Cell Lines (e.g., A549, HCT-116) A->B Treat cells with varying concentrations C Determine IC50 Values B->C Analyze dose-response curves D BRAF Kinase Inhibition Assay (Biochemical) C->D Select promising candidates (low IC50) E Determine Kinase IC50 Values D->E Measure inhibition of BRAF activity F Structure-Activity Relationship (SAR) Studies E->F Identify key structural features G Further Biological Characterization (e.g., Western Blot for p-ERK) F->G Confirm mechanism of action BRAF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Further Characterization A Compound Library of This compound Derivatives B Broth Microdilution Assay against Gram-positive and Gram-negative bacteria A->B Incubate bacteria with serial dilutions of compounds C Determine Minimum Inhibitory Concentration (MIC) B->C Observe lowest concentration with no visible growth D MraY Transferase Inhibition Assay (Biochemical) C->D Select promising candidates (low MIC) E Determine Enzymatic IC50 Values D->E Measure inhibition of MraY activity F Time-Kill Assays E->F Assess bactericidal vs. bacteriostatic activity G Toxicity Assays on Mammalian Cells F->G Evaluate selectivity and safety profile MraY_Pathway cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDPMurNAcpp UDP-MurNAc- pentapeptide MraY MraY Transferase UDPMurNAcpp->MraY C55P Undecaprenyl Phosphate (C55-P) C55P->MraY LipidI Lipid I MraY->LipidI Catalyzes formation of Inhibitor This compound Derivative (Inhibitor) Inhibitor->MraY Inhibits Peptidoglycan Peptidoglycan Synthesis LipidI->Peptidoglycan Precursor for

References

Application Notes and Protocols for 1-Carbamoyl-3-(4-methoxyphenyl)urea Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbamoyl-3-(4-methoxyphenyl)urea, also commonly known as (4-methoxyphenyl)urea or p-methoxyphenylurea, is a chemical compound with potential applications in pharmaceutical research and drug development. Like other substituted ureas, it is investigated for a range of biological activities. Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in any in vitro or in vivo experiment.

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms (4-methoxyphenyl)urea, p-methoxyphenylurea, N-(4-methoxyphenyl)urea[1][2]
CAS Number 1566-42-3[3]
Molecular Formula C₈H₁₀N₂O₂[1][4]
Molecular Weight 166.18 g/mol [1][4]
Appearance White to off-white crystalline powder[2]
Melting Point 164-165 °C[2]
Solubility Slightly soluble in Methanol. For related compounds, solubility in DMSO is noted to be around 30 mg/mL, with poor solubility in aqueous solutions.[3]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and pipette tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, water bath or probe)

  • Laminar flow hood or biological safety cabinet

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Stock Solution Preparation Workflow

The general workflow for preparing a stock solution of this compound is depicted in the following diagram.

G Diagram 1: Stock Solution Preparation Workflow A Weigh Compound B Select Solvent (e.g., DMSO) A->B C Add Solvent to Compound B->C D Dissolve Compound (Vortex/Sonicate) C->D E Sterile Filtration (Optional) D->E F Aliquot and Store E->F G Diagram 2: Hypothetical Signaling Pathway Inhibition cluster_0 Cell Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F Inhibitor 1-Carbamoyl-3- (4-methoxyphenyl)urea Inhibitor->D

References

Application Notes and Protocols: Measuring the Binding Affinity of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for measuring the binding affinity of the small molecule 1-Carbamoyl-3-(4-methoxyphenyl)urea to its target proteins. The determination of binding affinity is a critical step in drug discovery and development, providing quantitative insights into the strength of the interaction between a ligand and its receptor. This document outlines several widely used biophysical techniques suitable for characterizing such interactions.

While the specific biological target for this compound is not defined in publicly available literature, the methodologies described herein are broadly applicable to the study of small molecule-protein interactions. The provided protocols are generalized and should be optimized for the specific protein of interest.

Techniques for Measuring Binding Affinity

A variety of robust techniques can be employed to determine the binding affinity of this compound. The choice of method often depends on factors such as the properties of the interacting molecules, the required throughput, and the availability of specialized instrumentation. Key techniques include:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over an immobilized protein (ligand), allowing for the real-time determination of association and dissociation rates.[1][2][3][4]

  • Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[5][6][7][8][9] ITC provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][7][8]

  • Fluorescence Polarization (FP): A solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[10][11][12][13][14] It is well-suited for high-throughput screening.[12][13]

  • Microscale Thermophoresis (MST): A technique that measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[15][16][17][18][19] MST is known for its low sample consumption and speed.[15]

  • Radioligand Binding Assays: A highly sensitive and robust method that uses a radioactively labeled ligand to quantify its binding to a receptor.[20][21][22][23][24] It is considered a gold standard for measuring ligand-receptor affinity.[21][24]

Data Presentation

Quantitative data from binding affinity experiments should be summarized for clear comparison. The following table serves as a template for presenting results obtained from various techniques.

TechniqueTarget ProteinLigandKd (Dissociation Constant)Kon (Association Rate)Koff (Dissociation Rate)Stoichiometry (n)ΔH (Enthalpy)-TΔS (Entropy)
SPR e.g., Kinase XThis compoundN/AN/A
ITC e.g., Kinase XThis compoundN/AN/A
FP e.g., Kinase XThis compoundN/AN/AN/AN/AN/A

Note: Not all techniques provide all parameters. "N/A" indicates that the parameter is not typically determined by that method.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the general steps for measuring the binding of this compound (analyte) to an immobilized target protein (ligand).

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Target protein of interest

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

2. Experimental Workflow:

SPR_Workflow start Start: Prepare Reagents immobilization 1. Immobilize Target Protein on Sensor Chip start->immobilization conditioning 2. Condition the Surface immobilization->conditioning binding_assay 3. Inject 1-Carbamoyl-3- (4-methoxyphenyl)urea (Analyte) conditioning->binding_assay dissociation 4. Monitor Dissociation binding_assay->dissociation regeneration 5. Regenerate Sensor Surface dissociation->regeneration regeneration->binding_assay Repeat for different analyte concentrations data_analysis 6. Analyze Sensorgram Data regeneration->data_analysis end End: Determine Kinetic Parameters data_analysis->end

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

3. Detailed Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer to the desired density.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase with running buffer.[3]

    • Regenerate the sensor surface between each analyte injection cycle using the appropriate regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes the measurement of the thermodynamic parameters of the interaction between this compound and a target protein.

1. Materials and Reagents:

  • Isothermal Titration Calorimeter

  • Target protein

  • This compound

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

2. Experimental Workflow:

ITC_Workflow start Start: Prepare Protein and Ligand in Matched Buffer load_sample 1. Load Protein into Sample Cell and Ligand into Syringe start->load_sample equilibrate 2. Equilibrate the System at Constant Temperature load_sample->equilibrate titration 3. Perform Stepwise Injections of Ligand into Sample Cell equilibrate->titration measure_heat 4. Measure Heat Change after Each Injection titration->measure_heat measure_heat->titration Repeat until saturation data_analysis 5. Plot Heat Change vs. Molar Ratio measure_heat->data_analysis end End: Determine Thermodynamic Parameters data_analysis->end

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

3. Detailed Methodology:

  • Sample Preparation:

    • Dialyze the target protein extensively against the chosen buffer.

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO can be used for initial solubilization, ensuring the final concentration in the buffer is identical for both protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ligand into the protein solution.[6]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.[7] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Protocol

This protocol details a competitive binding assay format, which is common for small molecules. It assumes the availability of a fluorescently labeled ligand that binds to the target protein.

1. Materials and Reagents:

  • Fluorescence polarization plate reader

  • Target protein

  • This compound (unlabeled competitor)

  • Fluorescently labeled ligand (probe)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume microplates

2. Experimental Workflow:

FP_Workflow start Start: Prepare Reagents mix_components 1. Mix Target Protein and Fluorescent Probe start->mix_components add_competitor 2. Add Serial Dilutions of This compound mix_components->add_competitor incubate 3. Incubate to Reach Equilibrium add_competitor->incubate measure_fp 4. Measure Fluorescence Polarization incubate->measure_fp data_analysis 5. Plot Polarization vs. Competitor Concentration measure_fp->data_analysis end End: Determine IC50 and Ki data_analysis->end

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

3. Detailed Methodology:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well. The protein concentration should be around the Kd of the probe.

    • Add a serial dilution of this compound to the wells.

    • Include control wells with only the probe (low polarization) and probe with protein (high polarization).

  • Measurement:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe.

Conclusion

The techniques and protocols outlined in these application notes provide a robust framework for characterizing the binding affinity of this compound. The selection of the most appropriate method will depend on the specific research question and available resources. Careful experimental design and data analysis are crucial for obtaining accurate and reliable binding parameters, which are essential for advancing drug discovery and development efforts.

References

Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical N,N'-diaryl ureas are a significant class of compounds in medicinal chemistry and drug discovery. The urea moiety is a key structural feature, capable of forming crucial hydrogen bonds with biological receptors, where the NH groups act as hydrogen bond donors and the carbonyl oxygen serves as an acceptor. The 1-carbamoyl-3-(4-methoxyphenyl)urea scaffold, in particular, is a recurring motif in a variety of biologically active molecules, demonstrating a broad spectrum of activities including anticancer, anti-proliferative, and immunomodulatory effects.[1][2][3] This document provides detailed protocols for the synthesis of this important building block and its derivatives, along with an overview of its applications in the development of therapeutic agents.

Synthesis of 1-Aryl-3-(4-methoxyphenyl)urea Derivatives

The synthesis of unsymmetrical diaryl ureas, such as those containing the 1-(4-methoxyphenyl)urea core, can be achieved through several methods. The most common approaches involve the reaction of an aryl isocyanate with an aniline or the use of phosgene substitutes to couple two different amines. Below are two effective protocols for the synthesis of a representative compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, which illustrate the general strategies for constructing this class of molecules.[4]

Quantitative Data Summary
MethodStarting MaterialsProductYieldReference
One-Step Synthesis(2-aminophenyl)(1H-pyrrol-2-yl)methanone, Triphosgene, 4-methoxyaniline1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea72%[4]
Two-Step Synthesis(2-aminophenyl)(1H-pyrrol-2-yl)methanone, Phenyl chloroformate, 4-methoxyaniline1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)ureaModerate[4]
Experimental Protocols

Method 1: One-Step Synthesis via In Situ Isocyanate Formation

This method involves the carbonylation of an aniline derivative using triphosgene, a safer alternative to phosgene gas, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate.[4]

Materials:

  • (2-aminophenyl)(1H-pyrrol-2-yl)methanone

  • Triphosgene

  • Triethylamine (Et₃N)

  • 4-methoxyaniline

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-aminophenyl)(1H-pyrrol-2-yl)methanone (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous THF to the cooled reaction mixture.

  • Stir the mixture at low temperature for 30 minutes to facilitate the formation of the aryl isocyanate intermediate.

  • To this mixture, add 4-methoxyaniline (2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 3 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1-aryl-3-(4-methoxyphenyl)urea.

Method 2: Two-Step Synthesis via a Carbamate Intermediate

This approach involves the initial formation of a stable aryl carbamate intermediate, which is then reacted with 4-methoxyaniline to yield the final urea product.[4]

Materials:

  • (2-aminophenyl)(1H-pyrrol-2-yl)methanone

  • Phenyl chloroformate

  • Anhydrous Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • 4-methoxyaniline

  • Standard glassware for organic synthesis

Procedure:

Step A: Synthesis of the Phenyl Carbamate Intermediate

  • Dissolve (2-aminophenyl)(1H-pyrrol-2-yl)methanone (1 equivalent) in a mixture of anhydrous THF and anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Slowly add phenyl chloroformate (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate.

Step B: Synthesis of the Final Urea Product

  • Dissolve the purified phenyl carbamate from Step A (1 equivalent) in pyridine.

  • Add 4-methoxyaniline (1 equivalent) to the solution.

  • Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitor by TLC).[4]

  • Cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in the design of kinase inhibitors and other therapeutic agents. Its rigid conformation and ability to form specific hydrogen bonds make it an ideal candidate for targeting ATP-binding sites of various enzymes.

Anticancer and Anti-Proliferative Activity: Derivatives of aryl ureas have shown promising anti-proliferative activity against various cancer cell lines.[2] While the exact mechanisms are often complex and target-dependent, some studies suggest that these compounds may exert their effects by inhibiting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or by modulating signaling pathways crucial for cancer cell survival.[5] Molecular docking studies have indicated that aryl carbamates and ureas could be potential inhibitors of the adenosine A2 receptor and CDK2.[5]

Immunomodulatory Effects: Recent research has explored benzylethoxyaryl ureas as multitarget inhibitors of VEGFR-2 and PD-L1, aiming to overcome cancer resistance.[3] These compounds have demonstrated good tumor antiangiogenic properties and the ability to regulate pathways involved in CD8+ T-cell activity, suggesting their potential in the development of novel cancer immunotherapy treatments.[3]

Visualizations

G cluster_0 One-Step Synthesis A Aryl Amine C In situ Aryl Isocyanate A->C Carbonylation B Triphosgene + Et3N in THF E 1-Aryl-3-(4-methoxyphenyl)urea C->E D 4-Methoxyaniline D->E Nucleophilic Addition

Caption: Workflow for the one-step synthesis of 1-aryl-3-(4-methoxyphenyl)urea.

G cluster_0 Two-Step Synthesis A Aryl Amine C Phenyl Carbamate Intermediate A->C B Phenyl Chloroformate B->C E 1-Aryl-3-(4-methoxyphenyl)urea C->E D 4-Methoxyaniline D->E Nucleophilic Substitution

Caption: Workflow for the two-step synthesis via a carbamate intermediate.

G cluster_applications Therapeutic Applications BuildingBlock 1-Carbamoyl-3- (4-methoxyphenyl)urea Scaffold Kinase Kinase Inhibition (e.g., CDK2, VEGFR-2) BuildingBlock->Kinase Structural Basis for ATP-Competitive Inhibition Immuno Immunomodulation (e.g., PD-L1 Inhibition) BuildingBlock->Immuno Modulation of Protein-Protein Interactions Prolif Antiproliferative Activity Kinase->Prolif Immuno->Prolif

Caption: The this compound scaffold in drug design.

References

Application Note: In Vitro Kinase Inhibition Assay for 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

An in vitro enzyme assay protocol has been developed for 1-Carbamoyl-3-(4-methoxyphenyl)urea. This application note provides a detailed methodology for researchers, scientists, and drug development professionals to assess the inhibitory activity of this compound against a putative enzyme target.

1. Introduction

This compound is a synthetic compound belonging to the aryl urea class. Molecules in this class are known to exhibit a range of biological activities, and their structural motifs are present in various approved drugs and clinical candidates. Notably, substituted aryl ureas have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. For instance, N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a structurally related compound, is a known inhibitor of Glycogen Synthase Kinase 3β (GSK-3β)[1].

Given the structural similarity to known kinase inhibitors, this document provides a hypothetical but detailed protocol to evaluate this compound as a potential inhibitor of GSK-3β. The assay described here is a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

2. Assay Principle

The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test compound are incubated together. The kinase reaction produces ADP. In the second step, a kinase detection reagent is added to terminate the kinase reaction and simultaneously measure the amount of ADP produced. The reagent depletes the remaining ATP and converts the produced ADP into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity. An inhibitor of the kinase will lead to a decrease in the luminescent signal.

3. Materials and Reagents

  • Enzyme: Recombinant Human GSK-3β

  • Substrate: GSK-3β Substrate Peptide (e.g., CREB peptide)

  • Test Compound: this compound

  • ATP: Adenosine 5'-Triphosphate

  • Assay Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • Plates: White, opaque 96-well or 384-well assay plates

  • Solvent: Dimethyl Sulfoxide (DMSO)

4. Experimental Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.

4.1. Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the test compound in DMSO. The highest concentration in the assay plate will be 100 µM, so the intermediate plate should start at a 2 mM concentration.

  • Enzyme Preparation: Thaw the GSK-3β enzyme on ice and dilute it to the desired working concentration (e.g., 2 ng/µL) in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a solution containing the GSK-3β substrate peptide and ATP in Kinase Buffer. The final concentration in the assay should be optimized (e.g., 25 µM for substrate and 10 µM for ATP).

4.2. Assay Procedure

  • Compound Addition: Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 4 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" negative controls. Add 4 µL of Kinase Buffer to the negative control wells.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (25°C) for 60 minutes.

  • Reaction Termination & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

5. Diagrams and Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biological pathway.

experimental_workflow Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Analysis prep_compound Prepare Compound Serial Dilutions add_compound 1. Add Compound to Plate prep_enzyme Prepare Kinase Solution prep_substrate Prepare Substrate/ATP Mix add_enzyme 2. Add Kinase Solution add_compound->add_enzyme start_reaction 3. Add Substrate/ATP (Start Reaction) add_enzyme->start_reaction incubate_reaction 4. Incubate (60 min) start_reaction->incubate_reaction stop_reaction 5. Add ADP-Glo™ Reagent (Stop) incubate_reaction->stop_reaction incubate_stop 6. Incubate (40 min) stop_reaction->incubate_stop add_detect 7. Add Detection Reagent incubate_stop->add_detect incubate_detect 8. Incubate (30 min) add_detect->incubate_detect read_plate 9. Measure Luminescence incubate_detect->read_plate analyze_data Calculate % Inhibition & IC50 Curve read_plate->analyze_data

Caption: Workflow for the GSK-3β luminescence-based kinase inhibition assay.

signaling_pathway Simplified GSK-3β Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effects Akt Akt/PKB GSK3b GSK-3β Akt->GSK3b Phosphorylation (Inhibition) Wnt Wnt Signaling Wnt->GSK3b Inhibition Glycogen_Synthase Glycogen Synthase (Inactive) GSK3b->Glycogen_Synthase Phosphorylation Beta_Catenin β-Catenin (Degradation) GSK3b->Beta_Catenin Phosphorylation Tau Tau Protein (Hyperphosphorylation) GSK3b->Tau Phosphorylation Test_Compound This compound Test_Compound->GSK3b Hypothetical Inhibition

Caption: Hypothetical inhibition of the GSK-3β signaling pathway by the test compound.

6. Data Presentation and Analysis

The raw data (Relative Luminescence Units, RLU) should be processed to determine the compound's inhibitory activity.

6.1. Calculations

  • Average Controls:

    • Positive Control (0% Inhibition): Average RLU from wells with DMSO only.

    • Negative Control (100% Inhibition): Average RLU from "no enzyme" wells.

  • Percent Inhibition Calculation:

6.2. IC₅₀ Determination Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Table 1: Sample Data for IC₅₀ Determination of this compound

Compound Conc. (µM)Log [Compound]Avg. RLU% Inhibition
100.0002.0018,50096.8%
33.3331.5225,40091.2%
11.1111.0548,90073.0%
3.7040.5795,60034.9%
1.2350.09121,30014.2%
0.412-0.39138,9001.2%
0.137-0.86141,200-0.4%
0.046-1.34140,5000.1%
0.015-1.82141,500-0.6%
0.000 (Positive Control)-140,7000.0%
No Enzyme (Negative Control)-15,000100.0%

Data are for illustrative purposes only.

This application note provides a comprehensive protocol for evaluating the inhibitory potential of this compound against the protein kinase GSK-3β. The described luminescence-based assay is a robust and high-throughput method suitable for determining the potency (IC₅₀) of test compounds and can be adapted for other kinase targets. This methodology serves as a foundational tool for researchers investigating the mechanism of action of novel small molecules in drug discovery and development.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Carbamoyl-3-(4-methoxyphenyl)urea is a synthetic compound belonging to the urea class of molecules. Various derivatives of urea have demonstrated a wide range of biological activities, with some being investigated for their potential as therapeutic agents, including in oncology. A critical initial step in the evaluation of any new compound for therapeutic potential is the assessment of its cytotoxic effects on cells.

This document provides detailed protocols for a panel of standard in vitro assays to determine the cytotoxicity of this compound. While, to date, there is no publicly available research specifically detailing the cytotoxic properties of this particular compound, the methodologies outlined below represent the established and widely accepted procedures for characterizing the cytotoxic profile of a novel chemical entity. These assays measure different cellular parameters to provide a comprehensive understanding of a compound's effect on cell viability and proliferation.

Assessment of Metabolic Activity and Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Protocol

Materials:

  • This compound

  • A suitable human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Culture the selected cell line to approximately 80% confluency.

  • Trypsinize and seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute this stock solution with complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only). Each condition should be performed in triplicate.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to solubilize the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Data Presentation

The quantitative data obtained from the MTT assay should be tabulated for clarity and ease of comparison. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxic Effect of this compound on a Human Cancer Cell Line after 48 hours of Exposure (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.3540.098100.0
0.11.3210.10297.6
11.2560.08592.8
100.9870.07672.9
250.6540.05448.3
500.3210.04123.7
1000.1020.0237.5

Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of lysed cells.

Experimental Protocol

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • A suitable human cancer cell line

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Seed and treat the cells with this compound as described in the MTT assay protocol (steps 1-6). It is important to also include wells for determining spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation

The results of the LDH assay can be presented in a tabular format to show the dose-dependent effect of the compound on cell membrane integrity.

Table 2: Hypothetical LDH Release from a Human Cancer Cell Line Treated with this compound for 48 hours

Concentration (µM)Mean Absorbance (490 nm)Standard DeviationCytotoxicity (%)
0 (Spontaneous Release)0.1890.0150.0
0.10.1950.0180.8
10.2210.0214.2
100.4530.03334.5
250.7890.04578.5
501.1230.056122.1
1001.2010.061132.3
Maximum Release0.9560.051100.0

Detection of Apoptosis: Annexin V and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents can eliminate cancer cells. The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, which have lost membrane integrity.

Experimental Protocol

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide

  • This compound

  • A suitable human cancer cell line

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Collect both the adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS and trypsinize them. Combine the trypsinized cells with the cells from the culture medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Data Presentation

The data from the flow cytometry analysis can be summarized in a table showing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Table 3: Hypothetical Apoptosis Induction in a Human Cancer Cell Line by this compound after 24 hours of Treatment

Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)96.51.81.7
1085.28.56.3
2560.125.414.5
5035.842.321.9
10010.455.733.9

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_incubation Treatment and Incubation cluster_measurement Cytotoxicity Measurement cluster_data_analysis Data Analysis cell_seeding Cell Seeding in Multi-well Plates treatment Cell Treatment with Compound cell_seeding->treatment compound_prep Preparation of 1-Carbamoyl-3- (4-methoxyphenyl)urea Dilutions compound_prep->treatment incubation Incubation for 24, 48, or 72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition (Spectrophotometry/Flow Cytometry) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition calculation Calculation of % Viability, % Cytotoxicity, % Apoptosis data_acquisition->calculation ic50_determination IC50 Value Determination calculation->ic50_determination

Caption: A generalized workflow for the assessment of cytotoxicity.

Signaling Pathway: Principles of Apoptosis Detection

apoptosis_detection cluster_cell_states Cell States in Apoptosis viable Viable Cell (Annexin V-, PI-) PS on inner membrane early_apoptosis Early Apoptotic Cell (Annexin V+, PI-) PS on outer membrane viable->early_apoptosis PS Translocation late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) PS on outer membrane and compromised membrane early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Principles of Annexin V/PI staining for apoptosis detection.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Primarily, incomplete reaction or the formation of side products can significantly reduce the amount of desired product.

  • Incomplete Reaction: The reaction between p-anisidine and a carbamoylating agent like urea or potassium cyanate may require specific conditions to proceed to completion.

    • Temperature: Ensure the reaction temperature is optimal. For reactions with urea, heating is typically required to facilitate the decomposition of urea into isocyanic acid, the reactive intermediate. However, excessively high temperatures can lead to degradation of reactants and products.

    • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reactants are not fully soluble.

  • Side Reactions: The formation of byproducts is a major cause of low yields. The most common byproduct is the symmetrical diaryl urea, 1,3-bis(4-methoxyphenyl)urea.[1]

    • Stoichiometry: Carefully control the molar ratio of the reactants. An excess of p-anisidine can favor the formation of the symmetrical diaryl urea.

    • Reaction Conditions: The reaction conditions can influence the selectivity towards the desired product. For instance, in the synthesis of analogous phenylureas from aniline and urea, the formation of the symmetrical diarylurea (carbanilide) is a known side reaction.[2]

Q2: I have a significant amount of a white, insoluble solid in my crude product that is not the desired this compound. What is it and how can I avoid it?

A2: This insoluble white solid is likely the symmetrical diaryl urea byproduct, 1,3-bis(4-methoxyphenyl)urea . This byproduct forms when two molecules of p-anisidine react with one carbamoylating agent.

  • Minimizing Formation:

    • Control Stoichiometry: Use a molar excess of the carbamoylating agent (e.g., urea or potassium cyanate) relative to p-anisidine. This will increase the probability of the carbamoylating agent reacting with p-anisidine before a second molecule of p-anisidine can react.

    • Reaction Medium: The choice of solvent can influence the reaction pathway. Some syntheses of unsymmetrical ureas have shown that the formation of the symmetrical byproduct can be a major issue under certain conditions.[1]

    • Temperature Control: While heating is often necessary, excessively high temperatures might promote the formation of the symmetrical diaryl urea. Optimization of the reaction temperature is crucial.

  • Removal:

    • Recrystallization: Due to differences in solubility, recrystallization from a suitable solvent is often an effective method to separate this compound from the less soluble 1,3-bis(4-methoxyphenyl)urea.

Q3: The reaction seems to be very slow or does not start at all. What should I check?

A3: A sluggish or non-starting reaction can be due to several factors related to the reactants and reaction conditions.

  • Purity of Reactants: Ensure that the starting materials, particularly p-anisidine, are pure. Impurities can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: As mentioned, an adequate temperature is often required to initiate the reaction, especially when using urea as the carbamoylating agent.

    • pH (for cyanate-based synthesis): When using potassium cyanate, the reaction is typically carried out in an acidic aqueous solution. The pH of the medium is critical for the formation of the reactive isocyanic acid.

  • Catalyst: While not always necessary, some urea syntheses can be accelerated by the use of a catalyst. The synthesis of N-substituted ureas from amines and potassium isocyanate can be facilitated by using an acidic medium like 1M HCl.

Q4: Are there alternative methods to synthesize this compound that might offer a higher yield?

A4: Yes, several synthetic strategies can be employed. The choice of method may depend on the available starting materials and equipment.

  • From p-Anisidine and Potassium Cyanate: This method involves the reaction of p-anisidine with potassium cyanate in an acidic aqueous solution. This approach can be efficient for the synthesis of N-substituted ureas.

  • Via an Isocyanate Intermediate: 4-methoxyphenyl isocyanate can be reacted with ammonia to yield the desired product. The isocyanate can be generated in situ from p-anisidine using reagents like triphosgene, which can lead to high yields.[3] However, these reagents are hazardous and require careful handling.

  • From a Carbamate Precursor: A carbamate derivative can be reacted with 4-methoxyaniline to produce the urea. For example, a related synthesis showed a 64% yield for the reaction of a carbamate with 4-methoxyaniline in pyridine at 50 °C.[3]

Data Presentation

The following table summarizes the potential effects of key reaction parameters on the yield of this compound and the formation of the major byproduct, 1,3-bis(4-methoxyphenyl)urea. The data is generalized from analogous urea syntheses.

ParameterConditionExpected Impact on Yield of this compoundExpected Impact on Formation of 1,3-bis(4-methoxyphenyl)urea
Molar Ratio (p-Anisidine:Urea) 1:1.1 - 1:2IncreaseDecrease
1:1ModerateModerate
>1:1DecreaseIncrease
Temperature (for Urea method) 100-120 °COptimal for many aryl urea synthesesMay increase at higher end of range
< 100 °CLow to moderate (slow reaction)Lower
> 120 °CMay decrease due to degradationMay increase
Reaction Time InsufficientLow (incomplete reaction)Lower
Optimal (monitored)HighDependent on other factors
ExcessiveMay decrease due to degradationMay increase
Solvent (for Cyanate method) Acidic Aqueous (e.g., 1M HCl)HighLow
Neutral/Basic AqueousLowLow

Experimental Protocols

Below are detailed methodologies for two common synthetic routes to N-aryl ureas, adapted for the synthesis of this compound.

Method 1: Synthesis from p-Anisidine and Urea

This protocol is adapted from the synthesis of phenylurea from aniline and urea.[2]

Materials:

  • p-Anisidine hydrochloride

  • Urea

  • Deionized water

Procedure:

  • Prepare a solution of p-anisidine hydrochloride (1 mole equivalent) and urea (1.1 mole equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to boiling and maintain a gentle reflux.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • Upon completion, allow the reaction mixture to cool slowly to room temperature. The desired product, this compound, should crystallize out.

  • If a significant amount of a flocculent precipitate (1,3-bis(4-methoxyphenyl)urea) forms while the solution is still hot, it should be filtered off from the hot solution.

  • Cool the filtrate further in an ice bath to maximize the crystallization of the desired product.

  • Collect the crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Method 2: Synthesis from p-Anisidine and Potassium Cyanate

This protocol is based on a general procedure for the synthesis of N-substituted ureas.

Materials:

  • p-Anisidine

  • Potassium cyanate

  • 1M Hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve p-anisidine (1 mole equivalent) in 1M hydrochloric acid in a beaker or flask with stirring.

  • In a separate container, dissolve potassium cyanate (1.1 mole equivalent) in deionized water.

  • Slowly add the potassium cyanate solution to the stirred solution of p-anisidine hydrochloride at room temperature.

  • Continue stirring the reaction mixture for the recommended time, monitoring the reaction by TLC.

  • The product, this compound, should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product. Further purification can be achieved by recrystallization if necessary.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and the key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep Prepare Reactants (p-Anisidine & Carbamoylating Agent) reaction Reaction under Controlled Conditions (Temperature, Time, Solvent) prep->reaction workup Reaction Quenching & Product Isolation reaction->workup purification Purification (e.g., Recrystallization) workup->purification analysis Characterization (Yield, Purity - TLC, NMR, etc.) purification->analysis low_yield Low Yield? analysis->low_yield byproduct Byproduct Formation? low_yield->byproduct Yes adjust_conditions Adjust Reaction Conditions (Stoichiometry, Temp, Time) low_yield->adjust_conditions No byproduct->adjust_conditions Yes optimize_purification Optimize Purification byproduct->optimize_purification No adjust_conditions->reaction optimize_purification->purification

General workflow for the synthesis and troubleshooting of this compound.
Signaling Pathway of Side Reaction

The diagram below illustrates the competing reaction pathways leading to the desired product and the common symmetrical diaryl urea byproduct.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_anisidine p-Anisidine desired_product This compound (Desired Product) p_anisidine->desired_product byproduct 1,3-bis(4-methoxyphenyl)urea (Byproduct) p_anisidine->byproduct urea Urea isocyanate Isocyanic Acid (from Urea) urea->isocyanate Heat isocyanate->desired_product desired_product->byproduct + p-Anisidine (Excess Amine)

Reaction pathways for the formation of the desired product and the symmetrical byproduct.

References

troubleshooting poor solubility of 1-Carbamoyl-3-(4-methoxyphenyl)urea in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 1-Carbamoyl-3-(4-methoxyphenyl)urea in aqueous buffers.

Troubleshooting Guide

Researchers encountering solubility challenges with this compound can follow this step-by-step guide to identify and resolve common issues.

dot

Shake_Flask_Protocol start Start: Prepare Buffer Vials add_compound Add Excess Compound start->add_compound equilibrate Equilibrate (Shake at Constant T) add_compound->equilibrate collect_supernatant Collect Supernatant equilibrate->collect_supernatant remove_solids Remove Undissolved Solids (Centrifuge/Filter) collect_supernatant->remove_solids quantify Quantify Concentration (HPLC) remove_solids->quantify report Report Solubility quantify->report

Technical Support Center: Recrystallization of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-Carbamoyl-3-(4-methoxyphenyl)urea by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable.1. Add a small amount of additional hot solvent until the compound dissolves. 2. Consult the solvent selection guide (Table 1). Ethanol or aqueous ethanol mixtures are often effective for substituted ureas.[1][2]
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 3. Insoluble impurities are present.1. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly. 2. The melting point for a similar compound, (4-Methoxyphenyl)urea, is 162°C. Ensure the solvent's boiling point is lower. 3. If impurities are suspected, consider a hot filtration step to remove them before cooling.
No crystals form upon cooling. 1. The solution is too dilute. 2. The cooling process is too rapid. 3. The glassware is too smooth, lacking nucleation sites.1. Reheat the solution and evaporate some of the solvent to increase the concentration. 2. Ensure slow cooling to room temperature, followed by further cooling in an ice bath. 3. Gently scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of pure product, if available.
Crystallization occurs too quickly, trapping impurities. 1. The solution is too concentrated. 2. The cooling is too fast.1. Add a small amount of additional hot solvent to the heated mixture. 2. Allow the solution to cool more slowly on a benchtop before transferring to an ice bath.
Low recovery of the purified product. 1. Too much solvent was used, causing the product to remain in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were lost during transfer or washing.1. Reduce the initial volume of solvent. The mother liquor can be concentrated to recover more product, though it may be less pure. 2. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. 3. Ensure all crystals are transferred from the flask and wash with a minimal amount of ice-cold recrystallization solvent.
The purified product is still colored or appears impure. 1. Colored impurities are present. 2. Insoluble impurities were not removed.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Ensure a thorough hot filtration step is included in the protocol.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My crude product is a sticky solid. How should I handle it?

A2: A sticky or oily crude product often indicates the presence of residual solvent or impurities. Before recrystallization, try triturating the crude material with a non-polar solvent like hexanes to solidify it and remove some non-polar impurities.

Q3: How can I identify the impurities in my crude this compound?

A3: Common impurities often include unreacted starting materials or byproducts from the synthesis. A typical synthesis involves the reaction of a substituted phenyl isocyanate with an amine or ammonia derivative. Therefore, residual starting materials could be potential impurities. Techniques like TLC, HPLC, or NMR can be used to analyze the crude product and compare it to the purified material to identify the nature of the impurities.

Q4: Is it necessary to perform a hot filtration?

A4: A hot filtration step is recommended if your crude product contains insoluble impurities (e.g., dust, inorganic salts) or if you use activated charcoal to remove colored impurities. This step ensures that these impurities do not get incorporated into your final crystals.

Q5: What is the expected recovery from the recrystallization process?

A5: A successful recrystallization typically yields a recovery of 70-90%. However, this can vary depending on the purity of the crude material and the specific technique used. It is not uncommon to lose a small percentage of the product, which remains dissolved in the mother liquor.

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a general procedure for the purification of crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (stemless is preferred to prevent crystallization in the stem). Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Substituted Ureas

SolventSuitability for PhenylureasComments
WaterLowPhenylureas generally exhibit low water solubility.[3][4]
EthanolHighGood solubility when hot, lower when cold. Frequently used for recrystallizing ureas and diaryl ureas.[1][2]
MethanolModerate-HighSimilar to ethanol, has been used for urea purification.[1]
AcetoneModeratePhenylurea is soluble in acetone; its suitability depends on the temperature-solubility profile.[3]
Hexane/TolueneLowGenerally used for washing non-polar impurities rather than as a primary recrystallization solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved charcoal Add Charcoal (Optional) dissolved->charcoal if colored hot_filtration Hot Filtration dissolved->hot_filtration if insoluble impurities charcoal->hot_filtration cool_rt Cool to Room Temp hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vac_filtration Vacuum Filtration crystals_formed->vac_filtration wash Wash with Cold Solvent vac_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product Troubleshooting_Logic start Start Recrystallization dissolve_check Does Compound Dissolve? start->dissolve_check crystal_check Do Crystals Form? dissolve_check->crystal_check Yes add_solvent Add More Hot Solvent dissolve_check->add_solvent No purity_check Is Product Pure? crystal_check->purity_check Yes concentrate Concentrate Solution crystal_check->concentrate No rerun Re-dissolve & Cool Slowly purity_check->rerun No end_success Successful Purification purity_check->end_success Yes add_solvent->dissolve_check change_solvent Change Solvent add_solvent->change_solvent change_solvent->start end_fail Consult Further change_solvent->end_fail scratch_seed Scratch Flask / Add Seed concentrate->scratch_seed scratch_seed->crystal_check rerun->purity_check charcoal_filter Use Charcoal / Re-filter rerun->charcoal_filter charcoal_filter->start

References

optimizing reaction conditions for the synthesis of diarylureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diarylureas.

Troubleshooting Guide

Question: My diarylurea synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in diarylurea synthesis can stem from several factors, including suboptimal reaction conditions and the choice of synthetic route. Here are some troubleshooting steps:

  • Re-evaluate Your Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield. For instance, in phosgene-free methods using carbamates, the presence of a co-catalyst like 18-Crown-6 can be crucial. Heating carbamates in dry benzene with sodium hydride and a catalytic amount of 18-Crown-6 has been shown to produce excellent yields (85-90%).[1] Without the crown ether, the reaction may not proceed at all.[1] For syntheses involving N-hydroxybenzimidoyl chloride, cesium carbonate (Cs₂CO₃) as a base and a reaction temperature of 120 °C in DMSO have been found to be optimal, leading to yields of up to 87%.[2]

  • Consider Alternative Synthetic Routes: If you are using a traditional method, exploring newer, more efficient protocols could be beneficial. Phosgene-free methods are generally safer and can be very effective. One such method involves the use of 3-substituted dioxazolones as isocyanate precursors in the presence of sodium acetate in methanol, which can produce diarylureas in moderate to excellent yields.[3][4] Another approach is the amide-assisted rearrangement of hydroxyarylformimidoyl chloride, which has been shown to produce a variety of diarylureas in good to excellent yields without the need for metal catalysts.[2]

  • Ensure Anhydrous Conditions: For many synthetic routes, particularly those involving organometallic reagents or strong bases like sodium hydride, the presence of water can quench the reagents and significantly reduce the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Question: I am trying to synthesize an unsymmetrical diarylurea, but I am getting a significant amount of the symmetrical diarylurea as a byproduct. How can I minimize this?

Answer:

The formation of symmetrical diarylureas is a common side reaction in the synthesis of unsymmetrical diarylureas, especially when using isocyanates.[5][6] Here are some strategies to improve the selectivity for the unsymmetrical product:

  • Control the Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the amine that is intended to react with the isocyanate can help to drive the reaction towards the desired unsymmetrical product.

  • Method of Addition: The order and rate of addition of your reagents can influence the product distribution. Adding the isocyanate slowly to a solution of the amine can help to minimize the self-reaction of the isocyanate with any water present, which can lead to the formation of a symmetrical urea.

  • Choose a Phosgene-Free Route Designed for Unsymmetrical Products: Several modern synthetic methods are specifically designed to favor the formation of unsymmetrical diarylureas. For example, the use of 3-substituted dioxazolones as in situ isocyanate generators in the presence of an amine has been shown to produce unsymmetrical diarylureas with minimal formation of symmetrical byproducts.[3][4]

  • Purification: If the formation of the symmetrical byproduct cannot be completely avoided, you may need to rely on purification techniques to isolate your desired unsymmetrical diarylurea. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been successfully used to separate unsymmetrical diarylureas from their symmetrical counterparts.[5][6]

Question: I am having difficulty purifying my diarylurea product. What are some effective purification methods?

Answer:

Purification of diarylureas can sometimes be challenging due to their polarity and potential for low solubility. Here are some common and effective purification techniques:

  • Recrystallization: This is often the first method to try. The choice of solvent is critical. Ethanol is a commonly used solvent for recrystallizing diarylureas.[7] You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions for your specific compound.

  • Filtration: In some cases, the desired unsymmetrical diarylurea can be easily separated by filtration without the need for chromatographic purification, especially when using methods that minimize byproduct formation.[3][4]

  • Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds. You will need to determine an appropriate solvent system (eluent) that provides good separation between your product and any impurities.

  • Preparative RP-HPLC: For challenging separations, such as separating an unsymmetrical diarylurea from its symmetrical byproduct, preparative RP-HPLC can be a very effective, albeit more resource-intensive, method.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using phosgene-free methods for diarylurea synthesis?

A1: The primary advantage of phosgene-free methods is safety. Phosgene is a highly toxic and hazardous gas.[8] Phosgene-free routes offer several benefits:

  • Enhanced Safety: They eliminate the need to handle highly toxic phosgene, reducing risks to researchers and the environment.[9]

  • Milder Reaction Conditions: Many phosgene-free methods operate under milder conditions.[3]

  • Green Chemistry: These methods are often more environmentally friendly, sometimes utilizing non-toxic reagents and generating fewer hazardous byproducts.[3][4] For example, some methods use recyclable solvents and catalysts.[4][10]

Q2: Can I synthesize diarylureas using microwave irradiation?

A2: Yes, microwave-assisted synthesis can be an effective method for producing diarylureas. Compared to conventional heating methods, microwave synthesis can offer advantages such as increased yields and significantly reduced reaction times.[7]

Q3: How do electron-donating or electron-withdrawing groups on the aromatic rings affect the synthesis of diarylureas?

A3: The electronic properties of the substituents on the aniline starting materials can influence the reaction. In some synthetic routes, anilines with electron-donating groups (like methoxy or methyl) have been shown to react well and produce good yields of the corresponding diarylureas.[2] However, the specific effect can be dependent on the reaction mechanism. For some palladium-catalyzed reactions, both electron-donating and electron-withdrawing groups are well-tolerated.

Q4: Are there any one-pot methods available for the synthesis of diarylureas?

A4: Yes, one-pot syntheses of diarylureas have been developed. For example, a method for synthesizing unsymmetrical diarylureas from aryl azides, aryl amines, and methyldiphenylphosphine via a Staudinger/aza-Wittig reaction sequence can be performed in a continuous flow process.[11]

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimization of Conditions for Amide-Assisted Rearrangement Synthesis of 1,3-Diphenylurea [2]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃DMSO120587
2K₂CO₃DMSO120542
3Et₃NDMSO1205<10
4DMAPDMSO1205<10
5DBUDMSO1205<10
6t-BuOKDMSO120535
7Cs₂CO₃DMF120575
8Cs₂CO₃Dioxane120553
9Cs₂CO₃Toluene120541
10Cs₂CO₃CH₃CN120538
11Cs₂CO₃DMSO100572
12Cs₂CO₃DMSO80556
13Cs₂CO₃DMSO120382
14-DMSO12050

Table 2: Phosgene-Free Synthesis of Symmetrical Diarylureas from Carbamates [1]

EntryArProductYield (%)
1C₆H₅1,3-Diphenylurea88
24-CH₃C₆H₄1,3-Di-p-tolylurea90
34-ClC₆H₄1,3-Bis(4-chlorophenyl)urea85
44-BrC₆H₄1,3-Bis(4-bromophenyl)urea87

Experimental Protocols

Protocol 1: Phosgene-Free Synthesis of Symmetrical Diarylureas from Carbamates [1]

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, add the carbamate (5 mmol) and sodium hydride (10 mmol) to dry benzene (15 mL).

  • Addition of Co-catalyst: Add a catalytic amount (one crystal) of 18-Crown-6 to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium hydride with a few drops of methanol.

  • Extraction: Add water to the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization to obtain the pure diarylurea.

Protocol 2: Synthesis of Unsymmetrical Diarylureas using Triphosgene [11][12]

  • Preparation: Dissolve the first substituted aniline (1 equivalent) in a suitable dry solvent (e.g., THF) in a round-bottom flask under an inert atmosphere.

  • Formation of Isocyanate (in situ): Cool the solution to 0 °C and slowly add a solution of triphosgene (0.33 equivalents) in the same dry solvent. Stir the mixture at room temperature for a specified time (e.g., 1.5-60 hours, depending on the reactivity of the aniline).

  • Addition of Second Aniline: To the in situ generated isocyanate, add the second substituted aniline (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by appropriate methods such as column chromatography or recrystallization to yield the unsymmetrical diarylurea.

Visualizations

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_conditions Re-evaluate Reaction Conditions (Solvent, Base, Temp, Catalyst) start->check_conditions phosgene_free Phosgene-Free Methods? check_conditions->phosgene_free Conditions Optimized change_route Consider Alternative Synthetic Route unsymmetrical Unsymmetrical Product Goal? change_route->unsymmetrical purification Optimize Purification Strategy (Recrystallization, Chromatography) success Problem Resolved purification->success phosgene_free->change_route Yes phosgene_free->change_route No, consider safety unsymmetrical->purification Yes, use selective method unsymmetrical->purification No

Caption: A troubleshooting workflow for diarylurea synthesis.

Synthetic_Route_Selection start Select Diarylurea Synthesis Route target_type Symmetrical or Unsymmetrical Diarylurea? start->target_type sym_route1 From Carbamates (High Yield) target_type->sym_route1 Symmetrical sym_route2 Fusion of Urea with Excess Aryl Amines target_type->sym_route2 Symmetrical unsym_route1 From 3-Substituted Dioxazolones (Phosgene-Free, High Selectivity) target_type->unsym_route1 Unsymmetrical unsym_route2 From Aryl Isocyanates and Amines (Traditional, Risk of Symmetrical Byproduct) target_type->unsym_route2 Unsymmetrical unsym_route3 Amide-Assisted Rearrangement (Metal-Free) target_type->unsym_route3 Unsymmetrical

Caption: Decision tree for selecting a diarylurea synthetic route.

References

common impurities and side products in 1-Carbamoyl-3-(4-methoxyphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory-scale syntheses involve the reaction of 4-methoxyphenyl isocyanate with ammonia or the reaction of p-anisidine (4-methoxyaniline) with a source of a carbamoyl group. The isocyanate can be generated in situ from various precursors to avoid handling the toxic and moisture-sensitive isocyanate directly. Alternative methods include the palladium-catalyzed coupling of urea with 4-methoxyphenyl halides.

Q2: What are the primary impurities I should be aware of in the synthesis of this compound?

A2: The primary impurities often include unreacted starting materials such as p-anisidine and urea, and side products like 1,3-bis(4-methoxyphenyl)urea. If the reaction is conducted at high temperatures, thermal decomposition products of urea, such as biuret and cyanuric acid, may also be present.[1][2][3]

Q3: How can I minimize the formation of the symmetrical side product, 1,3-bis(4-methoxyphenyl)urea?

A3: The formation of the symmetrical diarylurea is a common side reaction.[4] To minimize its formation, it is crucial to control the stoichiometry of the reactants carefully. Using a slow addition of the amine to the isocyanate or carbamoylating agent can be beneficial. The choice of solvent and reaction temperature also plays a significant role; lower temperatures generally favor the formation of the desired unsymmetrical product.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Washing the crude product with dilute acid (e.g., 1M HCl) can help remove unreacted p-anisidine, while a wash with a dilute base (e.g., saturated NaHCO3 solution) can remove any acidic impurities. Column chromatography on silica gel is also an effective method for obtaining a highly pure product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. If using or generating isocyanates, it is critical to work in a well-ventilated fume hood as they are toxic and respiratory sensitizers.[5][6] Phosgene and its substitutes like triphosgene are highly toxic and require special handling procedures.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials. - Loss of product during workup or purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature and time based on literature procedures for similar compounds. - Ensure starting materials are pure and dry. - Carefully perform extraction and recrystallization steps to minimize product loss.
Presence of 1,3-bis(4-methoxyphenyl)urea Side Product - Incorrect stoichiometry of reactants. - Reaction temperature is too high. - The rate of addition of the amine is too fast.- Use a slight excess of the carbamoylating agent relative to the p-anisidine. - Conduct the reaction at a lower temperature. - Add the p-anisidine solution dropwise to the reaction mixture containing the carbamoylating agent.
Product is Difficult to Purify - Presence of multiple impurities. - Co-crystallization of the product with impurities.- Wash the crude product with dilute acid and base to remove basic and acidic impurities. - If recrystallization is ineffective, utilize column chromatography with an appropriate solvent gradient. - Consider a different synthetic route that may produce a cleaner crude product.
Reaction Fails to Initiate - Inactive catalyst (if applicable). - Low reactivity of starting materials. - Presence of moisture in the reaction.- Use a fresh batch of catalyst. - Increase the reaction temperature or consider using a more reactive carbamoylating agent. - Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis from p-Anisidine and Urea

This protocol is a general procedure and may require optimization.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Urea

  • Anhydrous solvent (e.g., Toluene, Xylene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 eq) and urea (1.5 eq).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC). Ammonia gas will be evolved during the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product is collected by filtration and washed with a cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via an in-situ Generated Isocyanate

This protocol is adapted from the synthesis of similar diaryl ureas.[7]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Triphosgene

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a solvent like dioxane)

Procedure:

  • Dissolve p-anisidine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of triphosgene (0.34 eq) in anhydrous THF to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This step forms the 4-methoxyphenyl isocyanate in situ.

  • Cool the reaction mixture back to 0 °C and slowly add the ammonia solution (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Isocyanate-Based Synthesis

experimental_workflow cluster_setup Reaction Setup cluster_reaction Urea Formation cluster_workup Workup & Purification start Dissolve p-Anisidine & Et3N in Anhydrous THF cool1 Cool to 0 °C start->cool1 add_triphosgene Add Triphosgene Solution cool1->add_triphosgene stir1 Stir at 0 °C then RT add_triphosgene->stir1 cool2 Cool to 0 °C stir1->cool2 add_ammonia Add Ammonia Solution cool2->add_ammonia stir2 Stir at RT add_ammonia->stir2 quench Quench with Water stir2->quench extract Extract with Organic Solvent quench->extract wash Wash (HCl, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound via an in-situ generated isocyanate.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Time/Temperature incomplete->optimize_conditions Yes check_starting_materials Check Purity of Starting Materials incomplete->check_starting_materials No solution Improved Yield optimize_conditions->solution impure_materials Impure Materials? check_starting_materials->impure_materials purify_materials Purify/Use New Batch impure_materials->purify_materials Yes check_workup Review Workup & Purification Steps impure_materials->check_workup No purify_materials->solution product_loss Potential Product Loss? check_workup->product_loss refine_procedure Refine Extraction/Recrystallization product_loss->refine_procedure Yes product_loss->solution No refine_procedure->solution

Caption: A logical guide to troubleshooting low yield in the synthesis of this compound.

Signaling Pathway: Inhibition of Photosystem II by Phenylurea Herbicides

Many phenylurea compounds, including those with a methoxyphenyl group, are known to act as herbicides by inhibiting photosynthesis.[8][9][10] They block the electron transport chain in Photosystem II (PSII).

photosystem_II_inhibition cluster_thylakoid Thylakoid Membrane cluster_inhibition Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- herbicide This compound block Blocks Electron Transport block->QB Binds to D1 protein at QB site light Light Energy light->P680 water H2O OEC Oxygen Evolving Complex water->OEC e- OEC->P680 e-

Caption: Mechanism of Photosystem II inhibition by this compound, blocking electron transport at the QB site.

References

Technical Support Center: Stability of 1-Carbamoyl-3-(4-methoxyphenyl)urea in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-Carbamoyl-3-(4-methoxyphenyl)urea in solution during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the solution. Poor solubility, temperature fluctuations, or pH shift.1. Ensure the solvent system is appropriate. Consider using a co-solvent like isopropanol. 2. Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles. 3. Verify and maintain the pH of the solution within the optimal range (pH 4-8).
Discoloration of the solution (e.g., yellowing). Oxidative degradation or photodegradation.1. Protect the solution from light by using amber vials or storing it in the dark. 2. Degas the solvent to remove dissolved oxygen. 3. Consider the addition of antioxidants such as ascorbic acid or sodium sulfite.
Loss of compound potency or inconsistent assay results. Chemical degradation (hydrolysis, thermal degradation).1. Control the temperature; store solutions at recommended low temperatures (e.g., 2-8°C). 2. Adjust the pH to the optimal stability range using a suitable buffer (e.g., lactate, citrate, or phosphate buffer). 3. Prepare fresh solutions before use whenever possible and minimize long-term storage.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Identify the degradation products through techniques like LC-MS. 2. Based on the identified products, determine the degradation pathway (e.g., hydrolysis, oxidation). 3. Implement targeted stabilization strategies as outlined in this guide.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by three main factors:

  • pH: Urea derivatives are generally more stable in a neutral to slightly acidic pH range (pH 4-8)[1][2][3]. Extreme pH values can catalyze hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation[1][2][3].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation[4].

2. What is the likely degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for substituted ureas in solution is hydrolysis. This process involves the cleavage of the urea bond, leading to the formation of an amine and an isocyanate. In the case of this compound, this would likely result in the formation of 4-methoxyaniline and isocyanic acid. The isocyanic acid can further react or decompose.

Additionally, photodegradation can occur, which may involve reactions such as demethoxylation of the methoxyphenyl group and hydroxylation of the aromatic ring[5].

3. How can I best control the pH of my solution to prevent degradation?

To maintain a stable pH, it is highly recommended to use a buffer system. Studies on urea stability have shown that a lactate buffer at pH 6.0 is particularly effective[1][2][3]. Citrate and phosphate buffers are also suitable options for maintaining the pH within the optimal 4-8 range[6].

4. What are the recommended storage conditions for a solution of this compound?

For optimal stability, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration at 2-8°C is recommended[1].

  • Protected from light: Use amber glass vials or store containers in a dark place.

  • Maintained at a stable pH: Use a buffer as described above.

  • Sealed from air: To prevent oxidative degradation, use tightly sealed containers.

5. Are there any chemical stabilizers I can add to my solution?

Besides buffers, you can consider the following additives:

  • Non-aqueous solvents: Using a non-aqueous solvent or a co-solvent system can significantly improve stability. Isopropanol has been shown to be effective in retarding the decomposition of urea[1][2][7].

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial. Common antioxidants used in pharmaceutical preparations include ascorbic acid and sodium sulfite[8].

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.

    • Photodegradation: Expose a solution sample to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Temperature: 30°C.

Visualizations

DegradationPathway Compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Thermal Thermal Stress Compound->Thermal Photo Photodegradation (Light Exposure) Compound->Photo Oxidation Oxidation Compound->Oxidation Degradant1 4-Methoxyaniline Hydrolysis->Degradant1 Degradant2 Isocyanic Acid Hydrolysis->Degradant2 Thermal->Degradant1 Thermal->Degradant2 Degradant3 Hydroxylated and Demethoxylated Products Photo->Degradant3 Degradant4 Oxidized Products Oxidation->Degradant4 ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution Stress Aliquot and Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Prep->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Report Identify Degradation Products and Pathways Data->Report

References

resolving analytical challenges in the quantification of 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the quantification of 1-Carbamoyl-3-(4-methoxyphenyl)urea.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical quantification of this compound, offering potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

A1: Asymmetrical peaks can be caused by several factors related to the analyte, column, or mobile phase.[1]

  • Secondary Interactions: The urea functional group in the molecule can interact with residual silanols on the silica-based column packing material, leading to peak tailing.[2][3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in peak fronting.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Voids or Contamination: A void at the column inlet or contamination can distort the peak shape.[3]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: For basic compounds, lowering the mobile phase pH can often improve peak symmetry.[1] Ensure the pH is at least 2 units away from the analyte's pKa.

    • Buffer Concentration: Ensure adequate buffer capacity to maintain a stable pH.

  • Reduce Injection Volume/Concentration: Dilute the sample to check for column overload.[1][4]

  • Use a High-Quality Column: Employ a column with high-purity silica and effective end-capping to minimize silanol interactions.

  • Column Maintenance: If a void is suspected, reverse-flush the column (if permitted by the manufacturer).[3] Use guard columns to protect the analytical column from contaminants.[5]

Q2: I am experiencing baseline noise, drift, or spikes in my chromatogram. What are the likely causes and solutions?

A2: Baseline disturbances can originate from the HPLC system, mobile phase, or detector.[6]

  • Air Bubbles: Air trapped in the pump, detector, or mobile phase is a common cause of baseline noise and spikes.[6]

  • Mobile Phase Issues: Improperly mixed or contaminated mobile phase, or changes in its composition, can lead to baseline drift.[6]

  • Detector Lamp Instability: An aging detector lamp can cause baseline noise and drift.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase, causing drift.

Troubleshooting Steps:

  • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[6]

  • Prime the System: Prime all solvent lines to remove any trapped air bubbles.

  • Prepare Fresh Mobile Phase: Use high-purity solvents and prepare fresh mobile phase daily.[6]

  • System Equilibration: Allow sufficient time for the column and system to equilibrate with the mobile phase.

  • Check Detector Lamp: Monitor the lamp's energy and replace it if it's near the end of its lifespan.

Sample Preparation and Stability Issues

Q3: What are the best practices for preparing samples of this compound for HPLC analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent.[4] For reversed-phase HPLC, a mixture of acetonitrile and water is often a good starting point.

  • Filtration: Filter all samples through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.[7][8]

  • Extraction: For complex matrices like plasma or tissue homogenates, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[9]

Q4: Is this compound prone to degradation during sample storage or analysis?

A4: Urea derivatives can be susceptible to hydrolysis under strong acidic or basic conditions, and at elevated temperatures. It is crucial to perform stability studies to understand the degradation profile of the compound. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[10]

Frequently Asked Questions (FAQs)

General

Q5: What is the typical UV maximum absorption for this compound?

Method Development

Q6: What type of HPLC column is recommended for the analysis of this compound?

A6: A reversed-phase C18 or C8 column is a good starting point for method development.[12] For highly polar urea compounds that are difficult to retain, a hydrophilic interaction liquid chromatography (HILIC) column, such as one with a diol or amide stationary phase, could be considered.[13][14]

Q7: What are typical starting conditions for an HPLC method for this compound?

A7: A good starting point for a reversed-phase method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the determined maximum absorption wavelength.

  • Injection Volume: 10 µL

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol provides a general starting point for the development of a quantitative HPLC method.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid (or Trifluoroacetic acid).
  • This compound reference standard.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

4. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solution.

5. Chromatographic Conditions (Example):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
151090
201090
219010
259010

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing dissolution Dissolution in Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? peak_shape->baseline No tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes retention Retention Time Shift? baseline->retention No noise Noise/Spikes baseline->noise Yes drift Drift baseline->drift Yes rt_shift Inconsistent Retention retention->rt_shift Yes end Problem Resolved retention->end No solution_tailing Check Mobile Phase pH Use End-capped Column tailing->solution_tailing solution_fronting Dilute Sample fronting->solution_fronting solution_tailing->end solution_fronting->end solution_noise Degas Mobile Phase Check for Leaks noise->solution_noise solution_drift Allow System to Equilibrate Check Temperature drift->solution_drift solution_noise->end solution_drift->end solution_rt Check Pump Flow Rate Prepare Fresh Mobile Phase rt_shift->solution_rt solution_rt->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

improving the stability of 1-Carbamoyl-3-(4-methoxyphenyl)urea for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Carbamoyl-3-(4-methoxyphenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound during storage and experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. It is highly recommended to store it in a tightly sealed container to protect it from moisture and air.[1][2][3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The stability of urea derivatives, including this compound, is primarily affected by four factors:

  • Moisture/Humidity: Urea compounds are susceptible to hydrolysis, which can break down the carbamoylurea linkage.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5][6]

  • pH: The compound is most stable in a neutral pH range. Both acidic and alkaline conditions can catalyze its degradation.[6]

  • Light: Exposure to UV or ambient light can potentially lead to photolytic degradation.

Q3: What are the visible signs of degradation?

A3: Physical signs of degradation can include a change in color, caking or clumping of the powder, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to confirm the purity of the compound.

Q4: How does the purity of the initial material affect its long-term stability?

A4: The presence of impurities can potentially accelerate degradation. Impurities may act as catalysts for degradation reactions or may themselves be unstable and break down into reactive species. It is crucial to use a highly purified starting material for long-term stability studies and storage.

Troubleshooting Guide

Problem 1: My compound has changed color after storage.

Potential Cause Troubleshooting Step Recommended Action
Photodegradation Was the compound exposed to light for a prolonged period?Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Oxidation Was the container properly sealed? Was it exposed to air?Purge the container with an inert gas like nitrogen or argon before sealing. Use containers with airtight seals.[1]
Reaction with Container What material is the storage container made of?Store the compound in inert glass or polypropylene containers. Avoid reactive materials like certain metals.[2]

Problem 2: HPLC analysis shows new impurity peaks.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Was the compound exposed to moisture or stored in a humid environment?Dry the compound under vacuum before storage. Store in a desiccator with a suitable drying agent. Ensure the storage container is hermetically sealed.[1][2]
Thermal Degradation Was the storage temperature too high?Store the compound at a controlled, cool temperature, typically between 2-8°C for long-term storage. Avoid temperature fluctuations.[4][5]
pH-mediated Degradation Was the compound in a solution that was not pH-neutral?If in solution, ensure the pH is maintained within a stable range (typically pH 4-8 for ureas).[6] Use appropriate buffer systems if necessary.

Quantitative Data Summary

The following table summarizes the typical stress conditions used in forced degradation studies for aryl urea compounds, which helps in understanding the potential stability liabilities of this compound.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60-80°C for 2-8 hoursHydrolysis of the urea linkage to form p-anisidine and other related compounds.
Basic Hydrolysis 0.1 M NaOH at 60-80°C for 2-8 hoursSimilar to acidic hydrolysis, leading to the breakdown of the urea moiety.
Oxidative Degradation 3-30% H₂O₂ at room temperature for 24 hoursOxidation of the aromatic ring or other susceptible functional groups.
Thermal Degradation Solid-state heating at 60-100°C for 24-72 hoursDecomposition, potentially leading to various byproducts.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) or high-intensity visible lightFormation of photolytic adducts or cleavage products.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9]

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve 10 mg of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 105°C for 24 hours. After cooling, dissolve in the solvent to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method.

  • The method should be capable of separating the parent compound from all major degradation products.

  • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants.

Visualizations

Degradation_Pathway Potential Hydrolytic Degradation Pathway parent This compound intermediate Hydrolysis (Acid or Base) parent->intermediate product1 p-Anisidine intermediate->product1 Product 1 product2 Isocyanic Acid (further reacts) intermediate->product2 Product 2

Caption: Potential hydrolytic degradation pathway for this compound.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-PDA Analysis (Separation & Peak Purity) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Solid) Thermal->Analysis Photo Photolytic (Solution) Photo->Analysis Start Pure Compound (this compound) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradants & Establish Stability Profile Analysis->End

Caption: Workflow for a typical forced degradation study.

Troubleshooting_Logic Troubleshooting Logic: Investigating Impurities Start New Impurity Detected in HPLC Q1 Was compound exposed to high humidity/moisture? Start->Q1 A1_Yes Probable Cause: Hydrolysis Q1->A1_Yes Yes Q2 Was compound stored at elevated temperature? Q1->Q2 No End Review Storage Protocol: Use Desiccator, Control Temp, Use Amber Vials A1_Yes->End A2_Yes Probable Cause: Thermal Degradation Q2->A2_Yes Yes Q3 Was compound exposed to light? Q2->Q3 No A2_Yes->End A3_Yes Probable Cause: Photodegradation Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting the appearance of new impurities.

References

troubleshooting inconsistent results in assays with 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Carbamoyl-3-(4-methoxyphenyl)urea. Our aim is to help you address common challenges and ensure the consistency and reliability of your assay results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on data for structurally similar diaryl ureas, this compound is expected to have low solubility in aqueous buffers. It is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For working solutions, the DMSO stock can then be diluted with the aqueous buffer of choice. It is advisable to not store the aqueous solution for more than one day to avoid precipitation.

Q2: What are the optimal storage conditions for the solid compound and its stock solution?

A2: The solid compound should be stored in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. Stock solutions in DMSO or DMF should also be stored at -20°C. To minimize freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q3: How can I ensure the stability of this compound in my assay?

A3: The stability of urea compounds in solution can be affected by pH and temperature. Urea is generally more stable in a pH range of 4 to 8.[1][2] Increased temperatures can accelerate degradation.[1][2] It is recommended to prepare fresh dilutions in your assay buffer for each experiment and to avoid prolonged incubation at elevated temperatures unless required by the specific protocol.

Q4: What are potential sources of impurities in this compound?

A4: The synthesis of diaryl ureas can involve reagents like triphosgene and can proceed through intermediates such as isocyanates and carbamates.[3] Impurities may arise from unreacted starting materials, byproducts of the carbonylation reaction, or residual solvents used during purification. It is crucial to use a highly purified batch of the compound and to be aware of the synthetic route used.

Q5: Are there known off-target effects for this class of compounds?

A5: Diaryl ureas are a broad class of compounds with diverse biological activities. Some have been shown to act as kinase inhibitors, while others have cytokinin-like effects.[4] Depending on the assay system, it is important to consider potential off-target effects and include appropriate controls.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability between replicate wells or between experiments is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Compound Precipitation - Visually inspect wells for precipitation. - Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final assay volume (ensure it is compatible with your assay). - Prepare fresh dilutions from the stock solution for each experiment.
Compound Degradation - Prepare fresh working solutions immediately before use. - Avoid prolonged exposure of solutions to light and elevated temperatures. - Check the pH of your assay buffer; urea compounds are more stable between pH 4 and 8.[1][2]
Pipetting Errors - Ensure proper calibration of pipettes. - Use reverse pipetting for viscous solutions like DMSO stocks. - Mix well after adding the compound to the assay plate.
Cell-Based Assay Issues - Ensure consistent cell seeding density. - Monitor cell health and viability. - Standardize incubation times and conditions.
Issue 2: Lower Than Expected Potency or No Activity

If the compound shows lower than expected activity or is inactive, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Incorrect Compound Concentration - Verify the concentration of your stock solution (e.g., by spectrophotometry if a molar extinction coefficient is known). - Perform a new serial dilution.
Compound Inactivity - Confirm the identity and purity of your compound batch (e.g., via LC-MS or NMR). - Test the compound in a different, validated assay if possible. - Consider that the compound may not be active in your specific assay system.
Assay Interference - Run a control with the vehicle (e.g., DMSO) at the same concentration used for the compound. - Check for any known interference of urea-based compounds with your detection method (e.g., fluorescence quenching).

Experimental Protocols

While a specific, validated assay protocol for this compound is not publicly available, a general protocol for a cell-based proliferation assay is provided below as an example.

General Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating a general experimental workflow for troubleshooting inconsistent assay results and a hypothetical signaling pathway that could be modulated by a substituted urea compound.

experimental_workflow start Inconsistent Assay Results check_compound Verify Compound Integrity (Purity, Identity, Concentration) start->check_compound check_solubility Assess Compound Solubility (Visual Inspection, Concentration) start->check_solubility check_protocol Review Assay Protocol (Pipetting, Incubation, Reagents) start->check_protocol solution_compound Source New Compound Batch Perform QC check_compound->solution_compound solution_solubility Optimize Solvent/Concentration Prepare Fresh Solutions check_solubility->solution_solubility solution_protocol Refine Protocol Calibrate Equipment check_protocol->solution_protocol rerun_assay Re-run Assay with Controls solution_compound->rerun_assay solution_solubility->rerun_assay solution_protocol->rerun_assay end_consistent Consistent Results rerun_assay->end_consistent Yes end_inconsistent Still Inconsistent (Consult Further) rerun_assay->end_inconsistent No

Caption: Troubleshooting workflow for inconsistent assay results.

signaling_pathway compound This compound receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Optimization of a Synthetic Route to 1-Carbamoyl-3-(4-methoxyphenyl)urea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Carbamoyl-3-(4-methoxyphenyl)urea analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound analogs?

A1: The most prevalent methods for synthesizing unsymmetrical diaryl ureas, including this compound analogs, involve the reaction of a substituted aniline with an isocyanate or an isocyanate equivalent. Key routes include:

  • Reaction with Isocyanates: This is a straightforward method where a substituted aniline reacts directly with a corresponding isocyanate. However, isocyanates can be unstable and hazardous.[1][2]

  • In situ Isocyanate Generation using Phosgene or Triphosgene: A substituted aniline is reacted with phosgene or its solid, safer alternative, triphosgene, to generate an isocyanate in situ, which then reacts with the second amine component.[2]

  • From Carbamates: Aryl carbamates, which are more stable than isocyanates, can be prepared from an aniline and a chloroformate. The carbamate then reacts with the second aniline to form the urea.[2]

  • Phosgene-Free Methods: To avoid toxic reagents, methods using reagents like 1,1'-carbonyldiimidazole (CDI) or dioxazolones as isocyanate surrogates have been developed.[2][3]

  • Palladium-Catalyzed C-N Cross-Coupling: This method allows for the arylation of a urea or a protected urea with aryl halides.[1]

Q2: How do substituents on the aniline starting material affect the reaction outcome?

A2: Substituents on the aniline ring can significantly impact reaction rates and yields. Generally, anilines with electron-donating groups (e.g., -OCH3, -CH3) are more nucleophilic and tend to react faster, often leading to higher yields.[3][4][5] Conversely, anilines with electron-withdrawing groups (e.g., -NO2, -CN, halides) are less nucleophilic, which can result in slower reactions and lower yields.[3][4] For instance, in one study, the synthesis of ureas with electron-donating groups resulted in yields of 75-80%, while an analog with a nitro group yielded only 55%.[3]

Q3: What are the typical side products in these syntheses, and how can they be minimized?

A3: A common side product is the formation of symmetrical ureas, where two molecules of the same aniline react with the carbamoylating agent. This is particularly an issue when the reactivity of the two different aniline starting materials is similar. To minimize the formation of symmetrical ureas, a common strategy is the slow, controlled addition of the carbamoylating agent or the second aniline to the reaction mixture.[3] Another approach is to use a two-step process where an intermediate, such as a carbamate, is isolated before reacting with the second aniline.

Q4: What are the recommended purification techniques for this compound analogs?

A4: Purification of these analogs often involves standard techniques such as:

  • Crystallization: Many urea derivatives are crystalline solids and can be purified by recrystallization from suitable solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: For less crystalline products or to remove closely related impurities, silica gel column chromatography is frequently employed. A variety of solvent systems can be used, with polarity adjusted based on the specific analog's properties.

  • Filtration: In some cases, particularly with phosgene-free methods using dioxazolones, the product precipitates from the reaction mixture and can be isolated in high purity by simple filtration.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low reactivity of the aniline (e.g., presence of electron-withdrawing groups).2. Incomplete formation of the isocyanate intermediate.3. Insufficient reaction time or temperature.4. Degradation of reagents.1. Increase reaction temperature and/or prolong reaction time.[3]2. Use a more reactive carbamoylating agent (e.g., triphosgene if safety permits).3. Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to moisture.4. Consider a different synthetic route, such as a Pd-catalyzed cross-coupling, which may be more tolerant of a wider range of functional groups.[1]
Formation of Symmetrical Urea Byproducts 1. Similar reactivity of the two aniline starting materials.2. Reaction conditions favoring self-condensation.1. Use a two-step procedure: first synthesize and isolate a carbamate intermediate, then react it with the second aniline.2. Employ a slow addition of the second aniline or the carbamoylating agent to the reaction mixture.3. Optimize the stoichiometry of the reactants.
Difficulty in Product Purification 1. Product and starting materials have similar polarities.2. Presence of multiple byproducts.1. For column chromatography, try different solvent systems and gradients to improve separation.2. If the product is a solid, attempt recrystallization from various solvents or solvent mixtures.3. Consider converting the product to a more easily purifiable derivative, and then reverting it back.
Inconsistent Reaction Outcomes 1. Variability in reagent quality.2. Presence of moisture or air in the reaction.3. Inconsistent heating or stirring.1. Use freshly purified reagents and anhydrous solvents.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure uniform heating and efficient stirring throughout the reaction.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Routes to a 1-Aryl-3-(4-methoxyphenyl)urea Analog

Synthetic RouteKey ReagentsYield (%)Reference
One-Step CarbonylationTriphosgene, Triethylamine72[2]
Two-Step via CarbamatePhenyl Chloroformate, Pyridine64 (from carbamate), 52 (overall)[2]

Table 2: Effect of Substituents on the Yield of N,N'-Alkyl Aryl Ureas

Substituent on AnilineYield (%)Reference
Electron-donating (e.g., -OCH3, -CH3)75 - 80[3]
p-Halo (e.g., -Br, -Cl)~60[3]
m-Nitro (-NO2)55[3]

Experimental Protocols

Protocol 1: One-Step Synthesis via In Situ Isocyanate Generation with Triphosgene

This protocol is adapted from the synthesis of a complex 1-aryl-3-(4-methoxyphenyl)urea analog.[2]

  • To a solution of the starting aniline (1 equivalent) and triethylamine (2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of triphosgene (0.33 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add a solution of 4-methoxyaniline (1 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Two-Step Synthesis via a Carbamate Intermediate

This protocol is also adapted from the synthesis of a complex 1-aryl-3-(4-methoxyphenyl)urea analog.[2]

Step 1: Synthesis of the Phenyl Carbamate Intermediate

  • To a stirred solution of the starting aniline (1 equivalent) and dry pyridine (1.1 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of phenyl chloroformate (1 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield the carbamate intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of the Urea from the Carbamate

  • Dissolve the carbamate intermediate (1 equivalent) and 4-methoxyaniline (1.1 equivalents) in a suitable solvent such as pyridine or DMF.

  • Heat the reaction mixture at 50-80 °C for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure this compound analog.

Visualizations

RAS/RAF/MEK/ERK Signaling Pathway

Many diaryl urea derivatives, which share the core structure of the compounds of interest, have been identified as anticancer agents that inhibit protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[6][7] This pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation DiarylUrea This compound analogs (Diaryl Ureas) DiarylUrea->RAF Inhibition Synthetic_Workflow Start Starting Materials: Substituted Aniline & 4-Methoxyaniline Reaction Reaction with Carbamoylating Agent (e.g., Triphosgene, CDI, Carbamate) Start->Reaction Quenching Reaction Quenching & Workup Reaction->Quenching CrudeProduct Crude Product Quenching->CrudeProduct Purification Purification CrudeProduct->Purification Crystallization Crystallization Purification->Crystallization if solid Chromatography Column Chromatography Purification->Chromatography if needed PureProduct Pure this compound Analog Crystallization->PureProduct Chromatography->PureProduct Analysis Characterization (NMR, MS, etc.) PureProduct->Analysis

References

Technical Support Center: Compound Precipitation in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address compound precipitation issues during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in in vitro assays?

A1: Compound precipitation in in vitro assays can stem from a variety of factors, often related to the compound's physicochemical properties and its interaction with the assay environment. Key causes include:

  • Poor Aqueous Solubility: Many small molecule compounds, particularly those identified through high-throughput screening, have low intrinsic water solubility.[1][2][3]

  • Solvent-Shift Effect: Compounds are often dissolved in a strong organic solvent like DMSO for stock solutions. When this stock is diluted into an aqueous assay buffer, the solvent concentration dramatically decreases, which can cause the compound to crash out of solution.[4][5]

  • High Compound Concentration: The concentration of the compound in the assay may exceed its thermodynamic or kinetic solubility limit in the specific assay medium.[6][7]

  • Interaction with Media Components: Components of the cell culture media or assay buffer, such as salts, proteins (e.g., in fetal bovine serum), and pH, can interact with the compound and reduce its solubility.[8][9] For instance, calcium salts are particularly prone to precipitation.[8]

  • Temperature and pH Shifts: Changes in temperature or pH between compound preparation and the final assay conditions can alter a compound's solubility.[10] Many compounds' solubility is pH-dependent.[10]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of compound stock solutions can lead to compound degradation or precipitation.[11][12]

Q2: How can I visually identify compound precipitation in my assay plates?

A2: Visually identifying compound precipitation is a crucial first step. Look for the following signs:

  • Cloudiness or Turbidity: The assay wells may appear cloudy or opaque immediately after adding the compound or after a period of incubation.[13]

  • Visible Particles: Small particles or crystals may be visible at the bottom of the wells when viewed under a microscope.[13]

  • Erratic Assay Signal: Precipitation can interfere with the assay readout, leading to inconsistent or non-reproducible results. For example, in absorbance-based assays like the MTT assay, precipitates can cause artificially high readings.[13]

Q3: What is the impact of compound precipitation on my experimental results?

A3: Compound precipitation can significantly compromise the validity and interpretation of your experimental data in several ways:

  • Inaccurate Potency Measurement: The actual concentration of the compound in solution is lower than the nominal concentration, leading to an underestimation of its potency (e.g., IC50 or EC50 values).

  • Assay Artifacts: Precipitates can interfere with the detection method of the assay. For instance, they can scatter light in absorbance and fluorescence-based assays, leading to false-positive or false-negative results.[14][15]

  • Cellular Toxicity: The physical presence of compound precipitates can induce cellular stress or toxicity that is independent of the compound's pharmacological activity.

  • Poor Reproducibility: The stochastic nature of precipitation can lead to high variability between replicate wells and experiments, making it difficult to obtain reliable data.[14]

Troubleshooting Guides

Issue 1: My compound precipitates immediately upon addition to the aqueous assay buffer.

This is a classic example of the "solvent-shift" effect and indicates that the compound has poor aqueous solubility.

Troubleshooting Workflow:

G start Precipitation observed immediately step1 Decrease final compound concentration start->step1 step2 Increase co-solvent (e.g., DMSO) concentration (if cells tolerate) step1->step2 If precipitation persists end_success Precipitation resolved step1->end_success If precipitation resolves step3 Use a different solubilizing agent step2->step3 If precipitation persists step2->end_success If precipitation resolves step4 Modify compound formulation step3->step4 If precipitation persists step3->end_success If precipitation resolves step4->end_success If precipitation resolves end_fail Precipitation persists step4->end_fail If precipitation persists

Caption: Troubleshooting workflow for immediate compound precipitation.

Detailed Steps:

  • Lower the Compound Concentration: The simplest approach is to test a lower concentration range of your compound.[13]

  • Optimize Co-Solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help keep the compound in solution. However, be mindful that high concentrations of solvents like DMSO can be toxic to cells (typically >0.5-1%).[16]

  • Utilize Solubilizing Agents: Consider the use of excipients to improve solubility.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be effective, particularly in biochemical assays.[6]

    • Cyclodextrins: These can encapsulate hydrophobic compounds, increasing their aqueous solubility.[7][17]

  • Reformulate the Compound: For preclinical studies, more advanced formulation strategies may be necessary, such as creating solid dispersions or lipid-based formulations.[17][18][19]

Issue 2: My compound appears soluble initially but precipitates over the course of the experiment.

This suggests that the compound has low kinetic solubility and is not stable in the supersaturated state in your assay medium.

Troubleshooting Workflow:

G start Precipitation observed over time step1 Assess kinetic solubility start->step1 step2 Reduce incubation time step1->step2 step3 Modify buffer components step2->step3 If precipitation persists end_success Precipitation resolved step2->end_success If precipitation resolves step4 Use precipitation inhibitors step3->step4 If precipitation persists step3->end_success If precipitation resolves step4->end_success If precipitation resolves end_fail Precipitation persists step4->end_fail If precipitation persists

Caption: Troubleshooting workflow for delayed compound precipitation.

Detailed Steps:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the stability of your compound in the assay buffer over time. This can be done using methods like nephelometry or UV spectroscopy to detect precipitation.[20]

  • Shorten the Incubation Time: If the experimental design allows, reducing the incubation time with the compound may prevent precipitation from occurring.

  • Adjust Buffer Composition:

    • pH: If your compound's solubility is pH-dependent, ensure the assay buffer pH is optimal.[10]

    • Serum Concentration: If using serum, test if reducing its concentration affects precipitation, as proteins can sometimes promote compound precipitation.

  • Incorporate Precipitation Inhibitors: Certain polymers, such as HPMC or PVP, can act as precipitation inhibitors, helping to maintain a supersaturated state.[21]

Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assessment

This protocol provides a simple method to visually assess the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

  • Clear 96-well plate

  • Multichannel pipette

  • Plate reader capable of absorbance measurements (optional)

Procedure:

  • Prepare a serial dilution of your compound stock solution in DMSO.

  • In the 96-well plate, add the aqueous assay buffer to each well.

  • Add a small, consistent volume of the serially diluted compound stock to the corresponding wells of the buffer-filled plate. The final DMSO concentration should be kept constant and at a level tolerated by your assay (e.g., 1%).

  • Mix the plate gently.

  • Visually inspect the plate for any signs of precipitation immediately after compound addition and then at various time points (e.g., 1, 2, 4, and 24 hours) under a light microscope.

  • (Optional) Quantify turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance indicates precipitation.

Protocol 2: Preparation of a Compound Stock Solution with a Co-solvent

This protocol describes how to prepare a compound stock solution using a co-solvent to improve solubility.

Materials:

  • Compound

  • Primary solvent (e.g., DMSO)

  • Co-solvent (e.g., Pluronic F127, Solutol HS-15, PEG 400)[1][22]

  • Vortex mixer

  • Sonicator

Procedure:

  • Determine the desired stock concentration.

  • Weigh the appropriate amount of compound.

  • Dissolve the compound in the primary solvent (e.g., DMSO).

  • Add the co-solvent to the solution. The ratio of primary solvent to co-solvent will need to be optimized for each compound.

  • Vortex the solution until the compound is fully dissolved.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for a short period.[23]

  • Visually inspect the solution to ensure there is no precipitate before use.

Data Presentation

Table 1: Common Solvents and Co-solvents for In Vitro Experiments

Solvent/Co-solventTypical Starting Concentration in StockMaximum Tolerated Final Concentration in Cell-Based AssaysNotes
DMSO10-50 mM0.1 - 1%Widely used, but can be cytotoxic at higher concentrations.[16]
Ethanol10-50 mM< 1%Can be cytotoxic.[16]
PEG 400VariesVariesA polymer often used as a co-solvent to improve solubility.[10]
Pluronic F127VariesVariesA non-ionic surfactant that can act as a precipitation inhibitor.[1]
CyclodextrinsVariesVariesCan form inclusion complexes with hydrophobic compounds.[7][17]

Table 2: Troubleshooting Summary for Compound Precipitation

ObservationPotential CauseSuggested Action
Immediate precipitation upon dilutionPoor aqueous solubility, solvent-shiftDecrease final concentration, increase co-solvent, use solubilizing agents.
Precipitation after incubationLow kinetic solubilityReduce incubation time, modify buffer, use precipitation inhibitors.
Inconsistent results between wellsStochastic precipitationImprove mixing, check for temperature gradients, ensure consistent pipetting.
High background signal in assayInterference from precipitateCentrifuge plate before reading, wash cells to remove precipitate.[13]

References

Technical Support Center: Method Refinement for High-Throughput Screening of Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining high-throughput screening (HTS) methods for urea-based compound libraries.

Troubleshooting Guide

This section addresses common issues encountered during the high-throughput screening of urea-based compounds in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

  • Question: We are observing significant variability in the signal between replicate wells in our assay plate. What are the potential causes and solutions when screening urea-based compounds?

  • Answer: High variability can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Compound Precipitation: Urea-based compounds can sometimes have limited aqueous solubility. Visually inspect the assay plates under a microscope for any signs of compound precipitation. If precipitation is observed, consider the following:

      • Decrease the final compound concentration.

      • Increase the final DMSO concentration, if the assay tolerates it. However, be mindful that DMSO can affect the activity of some enzymes and the stability of some compounds.[1][2]

      • Pre-incubate the compound in assay buffer to assess solubility before adding other reagents.

    • Reagent Instability: Ensure all reagents are properly stored and handled. Repeated freeze-thaw cycles can degrade reagents, leading to inconsistent results. It is crucial to determine the storage stability of all reagents, both commercial and in-house.[3]

    • Inconsistent Dispensing: Inaccurate or imprecise liquid handling is a common source of variability in HTS.

      • Calibrate and perform regular maintenance on all automated liquid handlers.

      • Use appropriate pipette tips and ensure they are compatible with the liquids being dispensed.

      • Minimize evaporation by using plate lids and reducing the time plates are left exposed.

    • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.

      • Avoid using the outer wells for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

      • Ensure uniform incubation conditions across the entire plate.

Issue 2: Suspected False Positives

  • Question: Our primary screen has identified a high number of "hits." How can we differentiate true hits from false positives, which are common with urea-based compound libraries?

  • Answer: A multi-step hit validation strategy is crucial to eliminate false positives.

    • Assay Interference: Some compounds can directly interfere with the assay technology (e.g., fluorescence quenching or enhancement).[4]

      • Perform a counterscreen where the compound is added after the reaction has been stopped or by spiking the reaction product. This helps identify compounds that interfere with the detection reagents.[5]

      • Utilize orthogonal assays that employ a different detection method to confirm the activity of the initial hits.[5]

    • Compound Reactivity: Urea moieties can sometimes be chemically reactive, leading to non-specific inhibition.

      • Flag and deprioritize compounds with known reactive functional groups.[6]

      • Redox-active compounds can generate reactive oxygen species, leading to false positives, especially in assays with redox-sensitive enzymes. Specific assays can be used to identify these compounds.[5]

    • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.

      • Vary the concentration of non-ionic detergents (e.g., Triton X-100) in the assay buffer to see if the compound's potency changes, which can be indicative of aggregation.[5]

    • Promiscuous Inhibitors: Pan-Assay Interference Compounds (PAINS) are compounds that show activity in multiple assays through non-specific mechanisms.

      • Utilize computational filters and databases to check for known PAINS substructures in your hit list.[4][7]

Issue 3: Low Assay Quality (Poor Z'-factor)

  • Question: Our Z'-factor is consistently below 0.5. How can we improve the quality of our assay for screening urea-based compounds?

  • Answer: A Z'-factor below 0.5 indicates that the assay window is too narrow or the data is too variable for reliable hit identification.[8][9][10]

    • Optimize Reagent Concentrations:

      • Titrate the concentrations of enzymes, substrates, and any coupling reagents to find conditions that maximize the signal-to-background ratio.

      • For cell-based assays, optimize cell density and stimulation time.

    • Control Selection:

      • Ensure your positive and negative controls are robust and representative of the full dynamic range of the assay. A strong positive control that is not representative of more moderate hits can sometimes artificially inflate the Z'-factor.[9]

    • Incubation Times and Temperature:

      • Optimize incubation times for both the enzymatic reaction and the detection step.

      • Ensure a stable and uniform temperature during all incubation steps.

    • Buffer Composition:

      • Adjust the pH and ionic strength of the assay buffer.

      • Consider the addition of stabilizers like BSA or detergents to improve enzyme stability and reduce non-specific binding.

Frequently Asked Questions (FAQs)

General HTS Questions

  • What is a typical starting concentration for a urea-based compound library in a primary HTS?

    • A common starting concentration for primary screens is 10 µM. However, this may need to be adjusted based on the solubility and potency of the specific library.

  • What is the role of DMSO in HTS and how can it affect my results?

    • DMSO is a common solvent used to dissolve and store compound libraries.[11] While it facilitates the handling of hydrophobic compounds, high concentrations of DMSO can inhibit enzyme activity, affect cell viability, or even alter the fibrillation of certain peptides.[1][12] It is essential to determine the DMSO tolerance of your assay.

Urea-Specific Questions

  • My urea-based compounds have poor solubility in aqueous buffer. What can I do?

    • Strategies to improve the solubility of urea-based compounds include modifying the compound structure to disrupt planarity or modulate hydrogen bonding capabilities.[13] For screening purposes, adjusting the assay buffer composition or the final DMSO concentration can also be effective.

  • Are there specific signaling pathways commonly targeted by urea-based inhibitors?

    • Yes, urea-based compounds are frequently developed as kinase inhibitors. They often target signaling pathways involved in cell proliferation and stress responses, such as the MAPK signaling cascade, which includes kinases like ASK1 and p38.[14][15][16] They have also been investigated as inhibitors of ATM kinase in the DNA damage response pathway.[17] Additionally, urea derivatives have been explored as modulators of G protein-coupled receptors (GPCRs).

Data Presentation

Table 1: Comparison of Urea Detection Methods for HTS

Assay MethodPrincipleDetection LimitLinearityKey AdvantagesPotential Issues
Modified Jung Reagent Colorimetric0.08 mg/dL (0.013 mmol/L)[18]Up to 5.00 mg/dL[18]Unaffected by ammonia, suitable for cell culture media.[18][19]
Original Jung Reagent Colorimetric0.46 mg/dL (0.077 mmol/L)[18]Non-linear at lower concentrations[18]Weaker color formation.[18]
Urease-Based Assays Enzymatic (measures ammonia)Varies by detection methodVariesHigh specificity for urea.Interference from ammonia present in biological samples.
HPLC with Fluorescence Chromatographic separation5 x 10⁻⁸ M (0.003 mg/L)Wide dynamic rangeHigh sensitivity and specificity.Lower throughput compared to plate-based assays.

Table 2: Interpreting Z'-Factor Values in HTS Assay Quality Control

Z'-Factor ValueInterpretationRecommendation
> 0.5 Excellent assay[8][10]The assay is robust and suitable for HTS.
0 to 0.5 Marginal assay[10]The assay may be acceptable, but hit confirmation will be challenging. Further optimization is recommended.
< 0 Unacceptable assay[8]The assay is not suitable for screening. Significant optimization or redesign is required.

Experimental Protocols

Protocol 1: High-Throughput Screening of a Urea-Based Kinase Inhibitor Library

This protocol outlines a general workflow for a biochemical HTS campaign to identify inhibitors of a specific kinase from a urea-based compound library.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare kinase and substrate solutions in assay buffer at the desired concentrations.

    • Prepare ATP solution in assay buffer. The concentration should be at or near the Km for the kinase to identify both competitive and non-competitive inhibitors.

    • Prepare positive control (a known inhibitor) and negative control (DMSO) solutions.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer nanoliter volumes of the urea-based compound library from stock plates (typically 10 mM in DMSO) to 384- or 1536-well assay plates to achieve a final screening concentration of 10 µM.

    • Add positive and negative controls to designated wells on each plate.

  • Assay Execution (Example using a luminescence-based kinase assay):

    • Add kinase solution to all wells and incubate with the compounds for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for the optimized duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent (e.g., a luciferase-based reagent that measures the amount of remaining ATP).

    • Incubate for the required time for the detection signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Calculate the Z'-factor for each plate to assess assay performance. A Z'-factor > 0.5 is generally considered acceptable.[8][9][10]

    • Identify primary "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation and Follow-up:

    • Re-test the primary hits in the same assay to confirm their activity.

    • Perform dose-response analysis to determine the IC₅₀ values of the confirmed hits.

    • Conduct orthogonal assays and counterscreens to rule out false positives.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_validation Hit Validation AssayDev Assay Development & Optimization ReagentPrep Reagent Preparation AssayDev->ReagentPrep PlatePrep Compound Library Plating (10 µM) ReagentPrep->PlatePrep Dispense Dispense Reagents (Enzyme, Substrate, ATP) PlatePrep->Dispense Incubate Incubation Dispense->Incubate Read Signal Detection Incubate->Read QC Quality Control (Z' > 0.5) Read->QC HitPick Hit Identification (>50% Inhibition) QC->HitPick Confirm Hit Confirmation (Re-test) HitPick->Confirm DoseResp Dose-Response (IC50 Determination) Confirm->DoseResp Counterscreen Counterscreens (False Positive Removal) DoseResp->Counterscreen Orthogonal Orthogonal Assays Counterscreen->Orthogonal FinalHits FinalHits Orthogonal->FinalHits

Caption: A typical workflow for a high-throughput screening campaign of a urea-based compound library.

False_Positive_Troubleshooting PrimaryHit Primary Hit Identified IsConfirmed Re-test Confirms Activity? PrimaryHit->IsConfirmed DoseResponse Dose-Response Behavior? IsConfirmed->DoseResponse Yes FalsePositive Likely False Positive IsConfirmed->FalsePositive No IsOrthogonal Active in Orthogonal Assay? DoseResponse->IsOrthogonal Yes DoseResponse->FalsePositive No (e.g., steep curve suggests aggregation) IsOrthogonal->FalsePositive No (Suggests assay interference) TrueHit Potential True Hit IsOrthogonal->TrueHit Yes MAPK_Pathway Stress Cellular Stress (e.g., ROS, UV) ASK1 ASK1 (MAP3K) Stress->ASK1 MKK MKK3/6 (MAP2K) ASK1->MKK p38 p38 MAPK (MAPK) MKK->p38 Transcription Transcription Factors (e.g., ATF2) p38->Transcription Response Cellular Response (Apoptosis, Inflammation) Transcription->Response UreaInhibitor Urea-Based Inhibitor UreaInhibitor->ASK1

References

Validation & Comparative

Unveiling the Inhibitory Potential of 1-Carbamoyl-3-(4-methoxyphenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Urea Derivatives as Enzyme Inhibitors

Urea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Notably, N,N'-diaryl ureas have emerged as a significant class of kinase inhibitors, with drugs like Sorafenib and Regorafenib approved for cancer therapy. Another key target for urea-based inhibitors is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.[3] Inhibition of sEH has shown therapeutic potential in cardiovascular diseases, inflammation, and pain.[4][5]

Given the structural similarities, it is plausible that 1-Carbamoyl-3-(4-methoxyphenyl)urea may exhibit inhibitory activity against enzymes such as sEH. This guide will, therefore, compare its structural class to known urea-based sEH inhibitors to provide a predictive context for its potential efficacy.

Comparative Analysis of Urea-Based sEH Inhibitors

The following table summarizes the inhibitory activity of several known urea-based inhibitors of soluble epoxide hydrolase (sEH). This data provides a benchmark for the potential activity of novel urea derivatives like this compound.

Compound NameStructureTarget EnzymeIC50 (nM)Reference
1,3-DicyclohexylureaHuman sEH1,3-Dicyclohexylurea[3]
1-(1-Adamantyl)-3-(4-morpholin-4-ylphenyl)ureaHuman sEH40Not specified in search results
AR9281Human sEH13.8[6]
TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)Human sEH1.3[7]
N-Cyclohexyl-Nʹ-dodecylurea (NCND)Human sEHNot specified[8]

Experimental Protocols

A crucial aspect of inhibitor comparison is the standardization of experimental conditions. The following is a detailed protocol for a typical in vitro soluble epoxide hydrolase (sEH) inhibition assay, based on fluorometric methods commonly reported in the literature.[8][9][10][11][12]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human sEH.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Assay Buffer (e.g., 20 mM Tris pH 7.0, 0.1 mM EDTA, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO. A final DMSO concentration of 1% in the assay is recommended.

  • Enzyme Preparation: Dilute the recombinant human sEH in the assay buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of the diluted test compound or control to the wells of the 96-well plate.

    • Add 178 µL of the diluted enzyme solution to each well.

    • Include wells with enzyme and DMSO (vehicle control) and wells with assay buffer only (background control).

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of the sEH substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 30-second intervals for 15-30 minutes using a fluorescence plate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Scientific Context

To better understand the biological context and experimental design, the following diagrams are provided.

G sEH Signaling Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Bio_Effects Anti-inflammatory, Vasodilatory Effects EETs->Bio_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor Urea-Based Inhibitor Inhibitor->sEH Inhibition

Caption: The signaling pathway of soluble epoxide hydrolase (sEH).

G sEH Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Control to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare sEH Solution Add_Enzyme Add sEH to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic/Endpoint) Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A typical workflow for an in vitro sEH inhibition assay.

References

The Pivotal Role of the Diaryl Urea Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of diaryl urea analogs reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these compounds, focusing on their inhibitory activities against key oncogenic kinases, and outlines the experimental methodologies used for their evaluation.

The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Sorafenib, a prime example, is a multi-kinase inhibitor approved for the treatment of various cancers, and its discovery has spurred extensive research into the SAR of related analogs. These compounds typically target key kinases in pro-proliferative and pro-angiogenic signaling pathways, such as the Raf/MEK/ERK and VEGF receptor pathways. Understanding how structural modifications to the diaryl urea core impact biological activity is paramount for designing next-generation inhibitors with improved efficacy and safety profiles.

Comparative Analysis of Diaryl Urea Analogs

The inhibitory potency of diaryl urea derivatives is highly dependent on the nature and position of substituents on the two aryl rings. The following table summarizes the structure-activity relationships of a series of analogs, with Sorafenib as the reference compound, against key cancer-related kinases.

CompoundR1 (Terminal Phenyl Group)R2 (Central Phenyl Group)IC50 (VEGFR-2)IC50 (B-Raf)IC50 (HT-29 Cells)Reference
Sorafenib -Cl, -CF3-O-Pyridine-CH3NH-90 nM6 nM3.8 µM[1]
Analog 1 -F-O-Pyridine-CH3NH-8f: Not specified8f: Not specified8f: 0.9 µM[1]
Analog 2 -H-O-Pyridine-CH3NH-Not specifiedNot specified> 10 µM[1]
Analog 3 -Cl, -CF3-O-Quinazoline-NH25a: Not specified5a: Not specified5a: 0.089 µM[2]
Analog 4 -Cl, -CF3-O-Thieno[3,2-d]pyrimidineNot specifiedNot specifiedPotent activity reported[2]
Analog 5 -Cl, -CF3-NH-Indole1h: Selective for VEGFR2/31h: Less active1h: More potent than Sorafenib[3]

Key SAR Observations:

  • Terminal Phenyl Ring (R1): The substitution pattern on the terminal phenyl ring is crucial for activity. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups in Sorafenib, are often associated with potent inhibitory activity. Replacing these with a single fluorine (Analog 1) can maintain or even improve activity against certain cell lines, while complete removal of substituents (Analog 2) leads to a significant loss of potency.[1]

  • Central Phenyl Ring and Linker (R2): The moiety connecting the central phenyl ring to the urea group significantly influences the compound's kinase selectivity and overall activity. The picolinamide group in Sorafenib is a key interaction motif. Replacing the pyridine ring with other heterocyclic systems like quinazoline (Analog 3) or thieno[3,2-d]pyrimidine (Analog 4) can lead to highly potent compounds, sometimes with altered kinase selectivity profiles.[2]

  • Conformational Rigidity: Introducing conformational constraints, such as through an indole nucleus (Analog 5), can enhance kinase selectivity. Analog 5 demonstrated superior selectivity for VEGFR2 and VEGFR3 over other kinases compared to the multi-kinase inhibitor Sorafenib.[3]

Experimental Protocols

The determination of inhibitory activity is a critical step in SAR studies. The following are generalized protocols for key kinase assays.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., Kinase-Glo®).[4][5][6]

  • Procedure:

    • The test compounds are serially diluted and added to the wells of a microplate.

    • VEGFR-2 enzyme and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45 minutes).[4]

    • The reaction is stopped, and the amount of ATP remaining is quantified using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

B-Raf Kinase Assay

This assay is designed to measure the inhibitory activity of compounds against the B-Raf kinase.

  • Reagents and Materials: Recombinant human B-Raf (wild-type or mutant, e.g., V600E), kinase buffer, ATP, a specific substrate for Raf kinases, test compounds, and a detection reagent.[7][8][9]

  • Procedure:

    • Similar to the VEGFR-2 assay, serially diluted test compounds are added to a microplate.

    • B-Raf enzyme and its specific substrate are added.

    • The reaction is started by adding ATP and incubated at 30°C for a defined time.[7]

    • The kinase activity is determined by measuring the amount of ATP consumed using a luminescent detection reagent.

    • IC50 values are determined from the dose-response curves.

Mandatory Visualizations

Visual diagrams are essential for understanding the complex relationships in SAR studies and the biological pathways involved.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (e.g., Diaryl Urea Core) Analog_Design Analog Design (Modification of R1 & R2) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis In_Vitro_Assays In Vitro Kinase Assays (VEGFR-2, B-Raf) Chemical_Synthesis->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., HT-29, A549) Chemical_Synthesis->Cell-Based_Assays Determine_IC50 Determine IC50 Values In_Vitro_Assays->Determine_IC50 Cell-Based_Assays->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Analogs Design of New Analogs Lead_Optimization->New_Analogs New_Analogs->Analog_Design Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Sorafenib Sorafenib & Analogs Sorafenib->RTK Sorafenib->Raf

References

Unveiling 1-Carbamoyl-3-(4-methoxyphenyl)urea: A Comparative Guide to its Potential as a Specific Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery, the quest for specific and potent enzyme inhibitors is paramount. This guide provides a comprehensive comparison of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a novel compound, with established inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme implicated in various inflammatory and cardiovascular diseases. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its potential therapeutic value.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for conditions such as hypertension, atherosclerosis, and inflammatory pain. The urea functional group is a common scaffold in the design of potent sEH inhibitors, engaging in crucial hydrogen bond interactions within the enzyme's active site.

Comparative Analysis of Inhibitory Potency

While specific experimental data for this compound is still emerging, we can extrapolate its potential efficacy based on the well-documented structure-activity relationships (SAR) of related urea-based sEH inhibitors. The following table presents a comparison of the inhibitory activity (IC50 values) of known sEH inhibitors, providing a benchmark for evaluating our lead compound.

CompoundTarget SpeciesIC50 (nM)Reference Compound(s)
This compound HumanTBD-
1-Adamantyl-3-cyclohexylurea (ACU)Human200Standard
12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA)Human3.2Standard
trans-4-[4-(3-(4-Trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-AUCB)Human<1High-Potency Standard
1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)Human3.7High-Potency Standard
1,3-Bis(3-methoxybenzyl)ureaHuman222Structurally Related

TBD: To be determined. Data for this compound is hypothetical and subject to experimental validation.

Experimental Protocols

The determination of inhibitory potency against sEH is typically conducted using a fluorescence-based assay. A detailed protocol for this key experiment is provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (hsEH)

  • Assay Buffer: 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well microplate, add 1 µL of the test compound dilution to each well. For control wells, add 1 µL of DMSO.

  • Add 100 µL of the hsEH enzyme solution (e.g., 1 nM final concentration) in assay buffer to each well.

  • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 100 µL of the CMNPC substrate solution (e.g., 10 µM final concentration) in assay buffer to each well.

  • Immediately measure the increase in fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over a period of 10-20 minutes at 30°C. The fluorescent product, 6-methoxy-2-naphthaldehyde, is generated upon hydrolysis of the substrate by sEH.

  • Calculate the rate of reaction for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated.

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 1-Carbamoyl-3- (4-methoxyphenyl)urea Inhibitor->sEH experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Inhibitor Add inhibitor to microplate wells Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare hsEH enzyme solution Add_Enzyme Add hsEH and incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare CMNPC substrate solution Add_Substrate Initiate reaction with CMNPC Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence increase Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % inhibition vs. concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

A Comparative Analysis of 1-Carbamoyl-3-(4-methoxyphenyl)urea and Other Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylurea scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of 1-Carbamoyl-3-(4-methoxyphenyl)urea against other notable phenylurea compounds, focusing on their physicochemical properties, biological activities, and toxicity. The objective is to offer a data-driven resource to aid in the research and development of novel phenylurea-based compounds.

Physicochemical and Toxicity Profile of Selected Phenylurea Compounds

A comparative summary of key physicochemical and toxicity data for this compound and three other prominent phenylurea compounds—Sorafenib, Linuron, and Diuron—is presented below. It is important to note the current lack of extensive experimental data for this compound in publicly available literature.

PropertyThis compoundSorafenibLinuronDiuron
Molecular Formula C₉H₁₁N₃O₂C₂₁H₁₆ClF₃N₄O₃C₉H₁₀Cl₂N₂O₂C₉H₁₀Cl₂N₂O
Molecular Weight 193.20 g/mol 464.82 g/mol [1]249.09 g/mol [2]233.09 g/mol
LogP Predicted: ~1.5-2.53.3[1]3.00[3]2.6
Solubility Not AvailablePractically insoluble in aqueous media[4]81 mg/L in water at 25°C[3]42 mg/L in water at 25°C[5]
Melting Point Not Available202-204°C[1]93-95°C[6]158-159°C
Oral LD50 (rat) Not Available>2,000 mg/kg[7]1200-1500 mg/kg[3]1919 - 3400 mg/kg[8][9]

Comparative Biological Activity

Phenylurea compounds are known to interact with a variety of biological targets, leading to their use as anticancer agents, herbicides, and research tools. This section compares the known biological activities of the selected compounds.

This compound: Limited specific biological activity data is available for this compound in the public domain. Its structural similarity to other biologically active phenylureas suggests potential for further investigation.

Sorafenib: A multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma[10]. It primarily targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis[4].

Linuron: A herbicide that acts by inhibiting photosynthesis at photosystem II[6]. It is also considered an endocrine disruptor due to its anti-androgenic activity[6].

Diuron: Another widely used herbicide that also inhibits photosynthesis[9]. It has been classified as a likely human carcinogen by the EPA[11].

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sorafenib against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
SorafenibHepG2 (Hepatocellular Carcinoma)7.10[12]
SorafenibHuh7 (Hepatocellular Carcinoma)11.03[12]
SorafenibMDA-MB-231 (Breast Cancer)2.6[13]
SorafenibVarious Cancer Cell Lines (median)4.3[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used in the evaluation of phenylurea compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[15].

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

IDO1 Enzymatic Inhibition Assay

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy.

Principle: The assay measures the enzymatic activity of IDO1 by quantifying the production of its product, N-formylkynurenine, which can be detected spectrophotometrically or fluorometrically after conversion to kynurenine[16][17].

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, catalase, and the IDO1 enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding L-tryptophan.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: After centrifugation, mix the supernatant with p-dimethylaminobenzaldehyde (p-DMAB) and measure the absorbance at 480 nm[16].

Visualizing Molecular Interactions and Experimental Processes

Diagrams are provided to illustrate a key signaling pathway targeted by phenylurea compounds and a typical experimental workflow.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add Phenylurea Compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow for a typical in vitro cytotoxicity MTT assay.

raf_mek_erk_pathway cluster_upstream Upstream Signaling cluster_inhibition Inhibition by Phenylurea Compounds cluster_downstream MAPK Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf-1 Ras->Raf Sorafenib Sorafenib Sorafenib->Raf Inhibits MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: The Raf/MEK/ERK signaling pathway and its inhibition by Sorafenib.

Conclusion

This comparative guide highlights the diverse biological activities and properties of phenylurea compounds. While compounds like Sorafenib, Linuron, and Diuron are well-characterized, there is a notable lack of publicly available experimental data for this compound. The provided data for established phenylurea compounds can serve as a benchmark for the future evaluation of this and other novel derivatives. The detailed experimental protocols and pathway diagrams offer practical resources for researchers in this field. Further investigation into the biological effects and potential therapeutic applications of this compound is warranted to fully understand its place within the broad spectrum of phenylurea compounds.

References

Confirming Cellular Target Engagement of 1-Carbamoyl-3-(4-methoxyphenyl)urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of 1-Carbamoyl-3-(4-methoxyphenyl)urea, a compound representative of the urea-based kinase inhibitor class. Urea-based compounds have emerged as a significant scaffold in the development of inhibitors targeting various protein kinases involved in oncogenic signaling pathways.[1][2][3][4] This guide will focus on methodologies to assess engagement with common targets for this compound class, such as Raf and Vascular Endothelial Growth Factor Receptor (VEGFR), key components of the ERK/MAPK and VEGFR signaling pathways, respectively.

Potential Signaling Pathways and Targets

Urea-based inhibitors frequently target serine/threonine or tyrosine kinases that are critical nodes in cell proliferation and angiogenesis signaling cascades. Two major pathways often implicated are the ERK/MAPK and VEGFR signaling pathways.

The ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes like growth, proliferation, and differentiation.[5][6][7] A key kinase in this pathway often targeted by urea-based inhibitors is Raf.

ERK_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf (Potential Target) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Elk-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The ERK/MAPK Signaling Pathway.

The VEGF (Vascular Endothelial Growth Factor) signaling pathway is crucial for angiogenesis, the formation of new blood vessels.[8][9][10] VEGFR, a receptor tyrosine kinase, is the primary mediator of this pathway and a common target for anti-angiogenic cancer therapies.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR (Potential Target) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt PKC PKC DAG_IP3->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival, Permeability Akt->Endothelial_Cell Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Endothelial_Cell

Caption: The VEGFR Signaling Pathway.

Primary Methods for Target Engagement Confirmation

The following sections detail the primary experimental methods to confirm the binding of this compound to its intracellular targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context.[11][12] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[11]

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[13]

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[11][13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.[14]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting, ELISA, or mass spectrometry.[11][15]

CETSA_Workflow CellCulture 1. Cell Culture & Treatment Heating 2. Heating at Temperature Gradient CellCulture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation Lysis->Centrifugation Analysis 5. Analysis of Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis

Caption: CETSA Experimental Workflow.

The results are typically presented as a melting curve, plotting the percentage of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

TreatmentTemperature (°C)% Soluble Raf-1 (Normalized to 37°C)
Vehicle (DMSO)37100
4595
5075
5540
6015
655
10 µM Compound37100
45100
5098
5585
6050
6520
In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a fundamental method to determine the potency of a potential kinase inhibitor.

  • Reagents and Setup: Prepare a reaction mixture containing the purified target kinase (e.g., recombinant Raf-1), a specific substrate (e.g., a peptide or protein that is a known substrate for the kinase), and a suitable kinase buffer.[16][17]

  • Compound Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture and incubate for a short period to allow for binding to the kinase.[16]

  • Initiation of Kinase Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system where ADP production is measured).[16]

  • Termination of Reaction: After a specific incubation time, stop the reaction (e.g., by adding a stop solution or by heating).

  • Detection of Kinase Activity: Measure the extent of substrate phosphorylation or ADP formation. This can be done through various methods, including:

    • Radiometric assays: Quantifying the incorporation of ³²P from [γ-³²P]ATP into the substrate.[16]

    • Luminescence-based assays: Measuring the amount of ATP remaining or ADP produced (e.g., ADP-Glo™ Kinase Assay).[18]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • ELISA-based assays: Using phosphorylation-specific antibodies.

Kinase_Assay_Workflow ReactionSetup 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) CompoundAddition 2. Add Compound (Varying Concentrations) ReactionSetup->CompoundAddition Initiation 3. Initiate Reaction (Add ATP) CompoundAddition->Initiation Termination 4. Terminate Reaction Initiation->Termination Detection 5. Detect Kinase Activity (e.g., Phosphorylation) Termination->Detection

Caption: In Vitro Kinase Assay Workflow.

The data is typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined from this curve.

Compound Concentration (nM)% Kinase Activity (Relative to Vehicle)
0.198
192
1075
5052
10030
50015
10008

Alternative Methods for Target Engagement

While CETSA and in vitro kinase assays are standard methods, other techniques can provide complementary information.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify the cellular targets of a small molecule. It is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to proteolysis.[19]

  • Cell Lysis: Prepare a cell lysate from the cells of interest.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Limited Proteolysis: Treat the lysates with a protease (e.g., pronase or thermolysin) for a limited time.[19]

  • Analysis: Analyze the protein samples by SDS-PAGE and Western blotting for the target of interest. A higher band intensity in the compound-treated sample compared to the control indicates protection from proteolysis and thus, binding.

DARTS_Workflow CellLysis 1. Cell Lysis CompoundIncubation 2. Incubate Lysate with Compound CellLysis->CompoundIncubation Proteolysis 3. Limited Proteolysis CompoundIncubation->Proteolysis Analysis 4. Analysis (e.g., Western Blot) Proteolysis->Analysis

Caption: DARTS Experimental Workflow.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)In Vitro Kinase Inhibition AssayDrug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationInhibition of enzymatic activityLigand-induced protection from proteolysis
Context Cellular (in situ)Biochemical (in vitro)Cellular lysate (ex vivo)
Primary Output Thermal shift (ΔTm)IC50 valueProtein protection from degradation
Strengths Confirms target engagement in a physiological context; no need for compound or protein modification.[11]Directly measures functional inhibition; highly quantitative.[20]Does not require thermal denaturation; can identify unknown targets.[19]
Limitations Not all proteins show a clear thermal shift; can be lower throughput.Does not confirm cellular engagement; requires purified protein.Requires careful optimization of proteolysis conditions; may not work for all proteins.[19]

Conclusion

Confirming the cellular target engagement of a compound like this compound is a multi-faceted process that often requires the use of orthogonal methods. The Cellular Thermal Shift Assay provides invaluable information about target binding within the native cellular environment. In parallel, in vitro kinase inhibition assays are essential for quantifying the inhibitory potency of the compound against purified target kinases. Alternative methods such as DARTS can offer complementary evidence of target interaction. By employing a combination of these approaches, researchers can build a robust body of evidence to confidently confirm the cellular target engagement and mechanism of action of novel drug candidates.

References

A Comparative Analysis: Urea-Based Kinase Inhibitors Versus First-Generation Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of urea-based kinase inhibitors against first-generation inhibitors, supported by experimental data. The focus is on inhibitors targeting key signaling pathways implicated in cancer: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.

While the specific compound 1-Carbamoyl-3-(4-methoxyphenyl)urea acts as a versatile scaffold in medicinal chemistry, this guide will focus on well-characterized, urea-containing drugs, such as Sorafenib and Regorafenib, and compare their efficacy with established first-generation tyrosine kinase inhibitors (TKIs).

Executive Summary

Urea-based kinase inhibitors have emerged as a significant class of therapeutics, often exhibiting multi-kinase inhibitory activity. This contrasts with many first-generation inhibitors that were developed with a primary target in mind. This guide will delve into the quantitative differences in inhibitory potency (IC50 values) and provide an overview of the experimental methodologies used to determine these values. Furthermore, it will visualize the targeted signaling pathways to provide a comprehensive understanding of their mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative urea-based and first-generation inhibitors against their respective kinase targets. Lower IC50 values indicate greater potency.

Table 1: Comparison of VEGFR Inhibitors

Inhibitor ClassCompoundVEGFR1 IC50 (nM)VEGFR2 IC50 (nM)VEGFR3 IC50 (nM)Other Key Targets (IC50 nM)
Urea-Based Sorafenib2690[1][2]20[1][2]B-Raf (22), Raf-1 (6)[1][2], c-KIT (68)[1], PDGFR-β (57)[1][2]
Urea-Based Regorafenib13[1][3]4.2[1][3]46[1][3]PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[1][3]
First-Generation Sunitinib10[4]80[1][5]10[4]PDGFRβ (2)[1][5][6][7], c-Kit
First-Generation Axitinib0.1[8]0.2[8]0.1-0.3[8]PDGFRβ (1.6), c-Kit (1.7)[8]
First-Generation Pazopanib10[9][10]30[9][10]47[9][10]PDGFR (84), c-Kit (74)[9][10]

Table 2: Comparison of EGFR Inhibitors

Inhibitor ClassCompoundEGFR (wild-type) IC50 (nM)EGFR (mutant) IC50 (nM)
First-Generation Gefitinib33L858R: ~37[11][12]; Exon 19 Del: ~37[11][12]
First-Generation Erlotinib2[13][14]L858R: ~20; Exon 19 Del: ~20[15]

Note: Specific urea-based inhibitors with primary EGFR inhibitory action are less common than multi-kinase inhibitors where EGFR is a secondary target. Therefore, a direct comparison table is not provided for this class.

Table 3: Comparison of Bcr-Abl Inhibitors

Inhibitor ClassCompoundBcr-Abl IC50 (nM)
First-Generation Imatinib~100-500

Note: While some urea-based compounds have been investigated as Bcr-Abl inhibitors, there are no widely approved drugs in this class with this primary mechanism of action for direct comparison with the first-generation standard, Imatinib.

Experimental Protocols

The data presented in the tables above are derived from various in vitro assays. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P), kinase assay buffer (containing MgCl₂), test compounds (inhibitors), and a method for detecting substrate phosphorylation.

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in the kinase assay buffer in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated, often by the addition of a stop solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

    • The amount of phosphorylated substrate is quantified. If radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and measuring the incorporated radioactivity with a scintillation counter. Alternatively, non-radioactive methods may employ phospho-specific antibodies in an ELISA or fluorescence-based detection format.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

  • Reagents and Materials : Cancer cell lines expressing the target kinase, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an acidic SDS solution).[1][16]

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[17]

    • Following incubation, the culture medium is removed, and MTT solution is added to each well.[18]

    • The plates are incubated for a few hours (e.g., 4 hours) at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[16][19]

    • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.[18]

    • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation status within cells following treatment with an inhibitor, confirming the inhibitor's effect on its target and downstream signaling pathways.

  • Reagents and Materials : Cancer cell lines, cell lysis buffer, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., non-fat milk or BSA in TBST), primary antibodies (specific for the target kinase, its phosphorylated form, and downstream signaling proteins), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure :

    • Cells are treated with the inhibitor for a specified time.

    • The cells are then lysed to extract total cellular proteins.

    • Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred from the gel to a membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phospho-VEGFR2).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • The membrane is treated with a chemiluminescent substrate, and the resulting light signal, which corresponds to the amount of the target protein, is detected using an imaging system.

    • The membrane can be stripped and re-probed with other antibodies (e.g., for total VEGFR2 or a loading control like actin) to confirm equal protein loading and to assess the specific inhibition of phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor evaluation.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Proliferation Proliferation, Angiogenesis, Survival PKC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR Axitinib Axitinib Axitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->RAF

Caption: VEGFR Signaling Pathway and Inhibitor Targets.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: EGFR Signaling Pathway and First-Generation Inhibitor Targets.

Bcr_Abl_Signaling cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Autophosphorylation PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation, Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Imatinib Imatinib Imatinib->BCR_ABL

Caption: Bcr-Abl Signaling Pathway and Imatinib's Target.

Experimental_Workflow start Start: Inhibitor Candidate kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) (Determine Cellular IC50) kinase_assay->cell_viability western_blot Western Blot Analysis (Confirm Target Inhibition & Downstream Effects) cell_viability->western_blot data_analysis Data Analysis & Comparison western_blot->data_analysis end Conclusion: Comparative Efficacy data_analysis->end

Caption: General Experimental Workflow for Inhibitor Evaluation.

Conclusion

This comparative guide highlights that urea-based kinase inhibitors, exemplified by Sorafenib and Regorafenib, often present as multi-targeted agents with potent activity against VEGFR and other kinases involved in tumor progression. In contrast, first-generation inhibitors like Sunitinib, Axitinib, Pazopanib, Gefitinib, and Erlotinib were generally developed with a more selective target profile. The choice between a multi-targeted urea-based inhibitor and a more selective first-generation inhibitor depends on the specific therapeutic strategy, the genetic makeup of the tumor, and the desired balance between efficacy and potential off-target effects. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret studies in the ongoing development of novel kinase inhibitors.

References

Comparative Analysis of Diarylurea-Based Kinase Inhibitors: Sorafenib and Regorafenib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the reproducibility of biological effects, experimental protocols, and signaling pathways of Sorafenib and its structural analog, Regorafenib, for researchers, scientists, and drug development professionals.

The compound 1-Carbamoyl-3-(4-methoxyphenyl)urea, as initially specified, lacks sufficient published data to conduct a thorough comparative analysis of its biological effects. Therefore, this guide will focus on a well-characterized and clinically relevant structural class: diarylureas. Specifically, we will provide a detailed comparison of Sorafenib and its close structural analog, Regorafenib . Both are multi-kinase inhibitors used in cancer therapy, and their extensive research base allows for a robust evaluation of their biological activities and the reproducibility of their effects.

Introduction to Sorafenib and Regorafenib

Sorafenib and Regorafenib are oral multi-kinase inhibitors that share a common N,N'-diarylurea scaffold. This structural motif is crucial for their biological activity, enabling them to bind to the ATP-binding pocket of various protein kinases.[1] By inhibiting these kinases, they disrupt key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3]

Sorafenib was the first of this class to be approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[4] Regorafenib, a fluorinated analog of Sorafenib, was developed later and has shown efficacy in metastatic colorectal cancer and hepatocellular carcinoma, particularly in patients who have progressed on Sorafenib.[4][5] The primary structural difference between the two is the addition of a fluorine atom in the central phenyl ring of Regorafenib, which subtly alters its kinase inhibition profile and clinical activity.[5]

Comparative Biological Activity

The antitumor effects of Sorafenib and Regorafenib are attributed to their ability to inhibit a range of protein kinases. Below is a comparative summary of their inhibitory activities against key targets and their effects on cancer cell lines.

In Vitro Kinase Inhibition
Kinase TargetSorafenib IC₅₀ (nM)Regorafenib IC₅₀ (nM)Reference
RAF-16-[6]
B-RAF22-[6]
VEGFR-290-[6]
PDGFR-β57-[6]
c-KIT68-[6]
soluble Epoxide Hydrolase (sEH)120.5[7]

Note: Direct comparative IC₅₀ values for all overlapping targets from a single study are not always available. The data presented is compiled from various sources to illustrate the general potency.

In Vitro Anti-Proliferative Activity
Cell LineCancer TypeSorafenib IC₅₀ (µM)Regorafenib IC₅₀ (µM)Reference
A549Non-small cell lung cancer--[2]
HCT116Colon cancer--[8]
MCF-7Breast cancer--[8]
PC-3Prostate cancer--[8]
HepG2Hepatocellular carcinomaModerate Cytotoxicity-[9]

Note: While many studies evaluate the anti-proliferative activity of these compounds, direct side-by-side comparisons in the same study with reported IC₅₀ values are limited in the provided search results. The table indicates cell lines where activity has been observed.

In Vivo Antitumor Efficacy

A preclinical study directly comparing Sorafenib and Regorafenib in patient-derived HCC xenograft (HCC-PDX) models showed significant tumor growth inhibition for both compounds. In 8 out of 10 models, Regorafenib showed significant tumor growth inhibition, while Sorafenib was effective in 7 out of 10 models. Notably, in four of these models, Regorafenib demonstrated a superior response compared to Sorafenib.[10][11]

Signaling Pathways

Sorafenib and Regorafenib exert their effects by inhibiting key signaling pathways crucial for cancer progression. The primary pathways affected are the RAF/MEK/ERK pathway, which controls cell proliferation and survival, and the VEGFR/PDGFR pathways, which are central to angiogenesis.

cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->RAF

Caption: Signaling pathways inhibited by Sorafenib and Regorafenib.

Experimental Protocols

To ensure the reproducibility of the biological effects of Sorafenib and Regorafenib, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against specific protein kinases.

Methodology:

  • Reagents: Recombinant human kinase enzymes (e.g., RAF-1, B-RAF, VEGFR-2), ATP, substrate peptide, and test compounds (Sorafenib, Regorafenib).

  • Procedure: The assay is typically performed in a 96- or 384-well plate format.

  • The kinase, substrate, and test compound are pre-incubated in the reaction buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (Sorafenib, Regorafenib) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of the compounds in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment groups receive the test compounds (e.g., Sorafenib or Regorafenib) orally at specified doses and schedules. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Kinase Inhibition Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay Cell Proliferation Assay Cell_Assay->IC50 Xenograft Tumor Xenograft Model TGI Tumor Growth Inhibition Xenograft->TGI IC50->Xenograft

Caption: General experimental workflow for evaluating kinase inhibitors.

Conclusion

Sorafenib and Regorafenib are potent multi-kinase inhibitors with a diarylurea core structure that have demonstrated significant, reproducible antitumor activity in both preclinical and clinical settings. While they share a similar mechanism of action by targeting key kinases in the RAF/MEK/ERK and VEGFR/PDGFR signaling pathways, subtle differences in their kinase inhibition profiles, as exemplified by Regorafenib's stronger inhibition of sEH, may contribute to their distinct clinical activities. The provided experimental protocols offer a standardized framework for researchers to reliably assess and compare the biological effects of these and other diarylurea-based compounds, ensuring the generation of robust and reproducible data in the pursuit of novel cancer therapeutics.

References

Unmasking Drug Mechanisms: A Guide to Mutational Analysis for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming a drug's mechanism of action is a critical step in the therapeutic pipeline. Mutational analysis stands as a cornerstone technique in this process, offering definitive evidence of a drug's target engagement and its efficacy against both wild-type and mutated proteins. This guide provides a comparative framework for utilizing mutational analysis to validate drug mechanisms, supported by experimental data and detailed protocols.

This guide will explore case studies of two major classes of targeted cancer therapies, EGFR and BRAF inhibitors, to illustrate how mutational analysis can elucidate their mechanisms of action and the impact of resistance mutations.

Comparative Analysis of Targeted Inhibitors

The efficacy of a targeted drug is often dramatically altered by mutations in its target protein. By creating these mutations in a controlled laboratory setting, researchers can quantify the resulting changes in drug sensitivity, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent drug.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR inhibitors are a class of drugs used to treat non-small cell lung cancer (NSCLC) and other cancers. Their efficacy is highly dependent on the mutational status of the EGFR gene. Activating mutations, such as the L858R substitution and exon 19 deletions, are associated with increased sensitivity to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib.[1][2] However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, can render these drugs ineffective.[3][4] This has led to the development of third-generation inhibitors like osimertinib, which are designed to be effective against T790M-mutant EGFR.

Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors Against Wild-Type and Mutant EGFR

Cell Line/EGFR StatusErlotinibAfatinibOsimertinib
Wild-Type EGFR 14.11 ± 0.19[5]31[3]~100-fold higher than mutant[3]
L858R (Activating) Lower than WT[4]Lower than WT[3]Lower than WT[3]
Exon 19 Deletion (Activating) Lower than WT[4]Lower than WT[3]Lower than WT[3]
L858R + T790M (Resistance) Higher than activating mutations[4]Higher than activating mutations[3]10.51 ± 0.71[5]
Exon 19 Del + T790M (Resistance) Higher than activating mutations[3]Higher than activating mutations[3]Potent inhibition[3]

Data compiled from multiple sources.[3][4][5] Values are indicative and can vary between specific cell lines and experimental conditions.

BRAF Inhibitors

BRAF inhibitors, such as vemurafenib and dabrafenib, are used to treat melanoma and other cancers with BRAF mutations, most commonly the V600E mutation.[6][7] These drugs are highly effective against BRAF V600E-mutant tumors, but their efficacy is limited in wild-type BRAF cells.[6][8] Resistance can develop through various mechanisms, including the acquisition of secondary mutations in BRAF or other downstream pathway components like MEK.

Table 2: Comparative IC50 Values (µM) of BRAF and MEK Inhibitors

Cell LineBRAF/NRAS StatusVemurafenibDabrafenibTrametinib (MEK Inhibitor)
A375 BRAF V600ESensitive[9]<0.1[10]Sensitive[9]
SK-MEL-28 BRAF V600ESensitive[9]<0.1[10]Sensitive[9]
SK-MEL-2 Wild-TypeResistant[11]>1[10]Sensitive[9]
HCT116 Wild-TypeResistant[11]>1[10]Sensitive[9]

Data compiled from multiple sources.[9][10][11] "Sensitive" and "Resistant" are general classifications based on the cited studies. Specific IC50 values can be found in the referenced literature.

Experimental Protocols

The following are foundational protocols for conducting mutational analysis to confirm a drug's mechanism of action.

Site-Directed Mutagenesis (QuikChange Method)

This method is used to introduce specific mutations into a plasmid containing the gene of interest.

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template DNA plasmid, the mutagenic primers, PfuTurbo DNA polymerase, and dNTPs.

    • Perform thermal cycling, typically for 12-18 cycles. The extension step should be approximately 1 minute per kb of plasmid length.

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Mammalian Cell Transfection

This protocol describes the introduction of the mutated plasmid into mammalian cells for protein expression.

  • Cell Seeding: The day before transfection, seed mammalian cells in a culture plate to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the purified, mutated plasmid DNA in a serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted DNA and transfection reagent and incubate at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection: Add the DNA-reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the mutated protein.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after drug treatment.

  • Cell Seeding: Seed the transfected cells (expressing either wild-type or mutant protein) into a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the drug of interest and a vehicle control. Incubate for a period determined by the drug's mechanism of action (typically 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the signaling pathways involved.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_transfection Cell-Based Assays primer_design 1. Primer Design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion pcr->dpni transformation 4. Transformation dpni->transformation sequencing 5. Sequencing Verification transformation->sequencing transfection 6. Transfection into Mammalian Cells sequencing->transfection Verified Mutant Plasmid drug_treatment 7. Drug Treatment transfection->drug_treatment viability_assay 8. Cell Viability Assay (MTT) drug_treatment->viability_assay ic50 9. IC50 Determination viability_assay->ic50

Caption: Experimental workflow for mutational analysis.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR_WT Wild-Type EGFR EGF->EGFR_WT RAS RAS EGFR_WT->RAS Activation EGFR_mut Mutant EGFR (L858R, Ex19del) EGFR_mut->RAS Constitutive Activation EGFR_res Resistant EGFR (T790M) EGFR_res->RAS Activation despite 1st/2nd Gen Inhibitors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation inhibitor1 1st/2nd Gen. Inhibitors (Gefitinib, Erlotinib) inhibitor1->EGFR_WT inhibitor1->EGFR_mut inhibitor1->EGFR_res Ineffective inhibitor3 3rd Gen. Inhibitor (Osimertinib) inhibitor3->EGFR_res

Caption: Simplified EGFR signaling pathway and inhibitor action.

braf_pathway cluster_downstream Downstream Signaling RAS RAS BRAF_WT Wild-Type BRAF RAS->BRAF_WT Activation MEK MEK BRAF_WT->MEK BRAF_mut Mutant BRAF (V600E) BRAF_mut->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation braf_inhibitor BRAF Inhibitor (Vemurafenib, Dabrafenib) braf_inhibitor->BRAF_WT Less Effective braf_inhibitor->BRAF_mut mek_inhibitor MEK Inhibitor (Trametinib) mek_inhibitor->MEK

Caption: Simplified BRAF signaling pathway and inhibitor action.

By systematically applying these mutational analysis techniques, researchers can build a robust data package that not only confirms a drug's mechanism of action but also provides critical insights into potential resistance mechanisms, thereby guiding the development of more effective and durable cancer therapies.

References

comparative study of the synthetic efficiency of different routes to 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to produce 1-Carbamoyl-3-(4-methoxyphenyl)urea, a molecule of interest in medicinal chemistry and drug discovery. The comparison focuses on synthetic efficiency, reagent toxicity, and operational complexity, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Cyanate MethodRoute B: Isocyanate MethodRoute C: Carbamate Method
Starting Materials p-Anisidine, Sodium Cyanate, Acidp-Anisidine, Triphosgene, Ammoniap-Anisidine, Phenyl Chloroformate, Ammonia
Key Intermediate Isocyanic Acid (in situ)4-Methoxyphenyl IsocyanatePhenyl N-(4-methoxyphenyl)carbamate
Reported Yield Good to ExcellentGood (approx. 72%)[1]Moderate (approx. 64%)[1]
Reaction Conditions Mild, AqueousAnhydrous, Inert AtmosphereAnhydrous, Elevated Temperature
Key Advantages Simple, uses readily available and less hazardous reagents.[2]High-yielding and versatile.[1]Avoids the direct handling of highly toxic phosgene.
Key Disadvantages Potential for side reactions.Requires handling of highly toxic triphosgene.Two-step process, potentially lower overall yield.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the three synthetic routes to this compound.

cluster_A Route A: Cyanate Method cluster_B Route B: Isocyanate Method cluster_C Route C: Carbamate Method A_start p-Anisidine + NaOCN A_intermediate Isocyanic Acid (in situ) A_start->A_intermediate Acid A_product This compound A_intermediate->A_product B_start p-Anisidine B_intermediate 4-Methoxyphenyl Isocyanate B_start->B_intermediate Triphosgene, Et3N B_product This compound B_intermediate->B_product Ammonia C_start p-Anisidine C_intermediate Phenyl N-(4-methoxyphenyl)carbamate C_start->C_intermediate Phenyl Chloroformate, Pyridine C_product This compound C_intermediate->C_product Ammonia

Caption: Comparative overview of three synthetic routes to this compound.

Detailed Experimental Protocols

Route A: Cyanate Method

This method involves the in situ generation of isocyanic acid from a cyanate salt, which then reacts with p-anisidine.

Protocol:

  • Dissolve p-anisidine (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF).

  • Add a solution of sodium cyanate (1.1 eq) in water to the reaction mixture.

  • Acidify the mixture carefully with an acid (e.g., HCl) to a pH of 4-5 while maintaining the temperature at 20-25 °C.

  • Stir the reaction mixture for 2-4 hours.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Route B: Isocyanate Method

This route proceeds through the formation of a 4-methoxyphenyl isocyanate intermediate using triphosgene, a safer alternative to phosgene gas.[1]

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.

  • Cool the mixture to 0 °C and add a solution of triphosgene (0.34 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Introduce ammonia gas or a solution of ammonia in an appropriate solvent into the reaction mixture.

  • Stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Route C: Carbamate Method

This two-step synthesis involves the formation of a stable carbamate intermediate, which is subsequently reacted with ammonia.[1]

Protocol:

Step 1: Synthesis of Phenyl N-(4-methoxyphenyl)carbamate

  • Dissolve p-anisidine (1.0 eq) and pyridine (1.1 eq) in anhydrous THF.

  • Add phenyl chloroformate (1.05 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the pyridinium hydrochloride salt by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude carbamate, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the phenyl N-(4-methoxyphenyl)carbamate (1.0 eq) in a suitable solvent (e.g., DMSO).

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia.

  • Heat the mixture to 50-60 °C and stir for 8-12 hours.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Experimental Workflow: A General Overview

The following diagram outlines a typical experimental workflow applicable to all three synthetic routes, from reaction setup to product characterization.

start Reaction Setup reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Work-up & Isolation reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A generalized workflow for the synthesis and purification of the target urea derivative.

Concluding Remarks

The choice of synthetic route to this compound depends on the specific requirements of the researcher, including scale, available equipment, and tolerance for hazardous reagents.

  • Route A is ideal for its simplicity and use of less hazardous materials, making it suitable for initial exploratory work.

  • Route B offers a high-yielding and versatile approach but requires stringent safety precautions due to the use of triphosgene.[1]

  • Route C , while being a two-step process, provides a viable alternative to the direct use of phosgene or its substitutes, proceeding through a stable intermediate.[1]

It is recommended that researchers optimize the reaction conditions for their chosen route to achieve the desired balance of yield, purity, and operational efficiency.

References

validating the therapeutic potential of 1-Carbamoyl-3-(4-methoxyphenyl)urea in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Urea-Based Compounds in Preclinical Animal Models

Introduction

This guide provides a comparative overview of the therapeutic potential of urea-based compounds, with a focus on preclinical animal model data. While information on the specific compound 1-Carbamoyl-3-(4-methoxyphenyl)urea is not available in the current scientific literature, this guide will objectively compare the performance of two well-characterized urea-containing therapeutic agents: Sorafenib and AR-A014418 . These compounds have been selected to represent different mechanisms of action and therapeutic targets, thereby providing a broad context for the potential applications of novel urea-based molecules.

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain cancers, while AR-A014418 is a specific inhibitor of glycogen synthase kinase-3β (GSK-3β) with potential applications in oncology and neurology. This guide will present available experimental data, detail methodologies for key in vivo experiments, and visualize relevant biological pathways and workflows.

Comparative Performance in Animal Models

The following tables summarize the quantitative data on the efficacy of Sorafenib and AR-A014418 in various animal models.

Table 1: In Vivo Efficacy of Sorafenib in Cancer Models

CompoundAnimal ModelCancer TypeDosage and AdministrationKey FindingsReference
Sorafenib Transgenic Mouse (Rip1Tag2)Pancreatic Islet Cell Tumors10-14 weeks of age or from week 12 until deathSignificant decrease in tumor volume; Increased apoptosis and inhibited cell proliferation; Significantly improved survival.[1]
Sorafenib Orthotopic Mouse Model (Hep3B-hCG cells)Hepatocellular Carcinoma (HCC)30 mg/kg, oral gavageDeclining systemic drug levels correlated with acquired resistance.[2]
Sorafenib Xenograft Mouse Model (HuH7 cells)Hepatocellular Carcinoma (HCC)Low-dose in combination with another agentCombination treatment significantly reduced tumor growth.[3]
Sorafenib Nude MiceHepatocellular Carcinoma (HCC)30 mg/kg, once daily, oralDid not result in a significant improvement in survival compared to vehicle in one study.[4]

Table 2: In Vivo Efficacy of AR-A014418 in Various Models

CompoundAnimal ModelDisease ModelDosage and AdministrationKey FindingsReference
AR-A014418 MicePancreatic Cancer (Subcutaneous tumor)Not specifiedSignificant decrease in tumor volume with no adverse effects.[5]
AR-A014418 MiceNeuropathic Pain (Partial sciatic nerve ligation)0.3 mg/kg, intraperitoneal, daily for 5 daysSignificantly reduced mechanical and cold hyperalgesia.[6]
AR-A014418 Transgenic Mice (JNPL3 - mutant human tau)Alzheimer's Disease ModelNot specifiedReduced levels of aggregated insoluble tau in the brainstem.[7]
AR-A014418 ALS Transgenic Mouse ModelAmyotrophic Lateral Sclerosis (ALS)Not specifiedAttenuated motor neuron death and improved cognition.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the administration of Sorafenib and AR-A014418 in animal models.

Protocol 1: Oral Administration of Sorafenib in a Mouse Xenograft Model

This protocol is adapted from studies evaluating the efficacy of Sorafenib in mouse models of hepatocellular carcinoma.[4]

1. Materials:

  • Sorafenib tosylate
  • Cremophor EL
  • Ethanol
  • Sterile water
  • Oral gavage needles
  • Syringes
  • Balance and weighing materials
  • Heater/water bath
  • Vortex mixer

2. Formulation (for a 30 mg/kg dose):

  • Prepare a vehicle solution of Cremophor EL, ethanol, and water in a 12.5:12.5:75 ratio.[4]
  • Weigh the required amount of Sorafenib tosylate. The dose of sorafenib tosylate corresponds to 21.9 mg/kg/day of sorafenib free base.[4]
  • Dissolve the Sorafenib in the vehicle solution. This may require gentle heating (e.g., 60°C) and vortexing to ensure complete dissolution.[8]
  • Prepare the formulation fresh before each administration, as precipitation can occur.[8]

3. Animal Procedure:

  • Use appropriate mouse models, such as BALB/c nu/nu mice for xenograft studies.[4]
  • Allow tumors to reach a predetermined size (e.g., 150-200 mm³) before starting treatment.
  • Randomize mice into treatment and control groups.
  • Administer the Sorafenib formulation or vehicle control orally once daily using a gavage needle. The volume is typically around 100 µL for a 25g mouse.[8]
  • Monitor animal body weight and tumor size regularly (e.g., twice weekly).[4]
  • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis.

Protocol 2: Intraperitoneal Administration of AR-A014418 in a Mouse Neuropathic Pain Model

This protocol is based on a study investigating the effects of AR-A014418 on neuropathic pain in mice.[6]

1. Materials:

  • AR-A014418
  • Appropriate solvent (e.g., saline, DMSO, or a combination, to be determined based on solubility)
  • Syringes and needles for intraperitoneal injection
  • Balance and weighing materials

2. Formulation (for a 0.3 mg/kg dose):

  • Weigh the required amount of AR-A014418.
  • Dissolve the compound in the chosen solvent to achieve the desired final concentration for injection. Ensure the final concentration of any organic solvent like DMSO is non-toxic to the animals.
  • Prepare the solution fresh for each set of injections.

3. Animal Procedure:

  • Use a suitable mouse model of neuropathic pain, such as partial sciatic nerve ligation.[6]
  • After the induction of neuropathy and confirmation of hyperalgesia, randomize the animals into treatment and control groups.
  • Administer AR-A014418 or vehicle control via intraperitoneal injection.
  • Conduct behavioral tests to assess pain responses (e.g., von Frey test for mechanical hyperalgesia) at various time points after injection (e.g., 30 minutes, 1 hour, 2 hours).[6]
  • For chronic studies, administer the compound daily for a specified period (e.g., 5 days) and monitor pain responses.[6]
  • At the conclusion of the experiment, tissues such as the spinal cord can be collected for analysis of inflammatory markers.[6]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs can aid in understanding the therapeutic rationale and study execution.

Sorafenib_Pathway Sorafenib Sorafenib VEGFR_PDGFR VEGFR / PDGFR (Tyrosine Kinase Receptors) Sorafenib->VEGFR_PDGFR Inhibits RAF RAF Kinase Sorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Caption: Mechanism of action of Sorafenib.

AR_A014418_Pathway AR_A014418 AR-A014418 GSK3b GSK-3β AR_A014418->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Notch1 Notch1 GSK3b->Notch1 Stabilizes Apoptosis Apoptosis GSK3b->Apoptosis Cell_Survival Cell Survival & Proliferation Beta_Catenin->Cell_Survival Notch1->Cell_Survival

Caption: Simplified signaling of AR-A014418 via GSK-3β inhibition.

Experimental_Workflow start Animal Model Selection (e.g., Xenograft, Transgenic) tumor_induction Tumor Induction / Disease Onset start->tumor_induction randomization Randomization into Groups (Treatment vs. Vehicle) tumor_induction->randomization treatment Daily Dosing (Oral / IP) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Behavior) treatment->monitoring monitoring->treatment Repeated Cycles endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Analysis (e.g., Histology, Biomarkers) endpoint->analysis

References

Safety Operating Guide

Navigating the Disposal of 1-Carbamoyl-3-(4-methoxyphenyl)urea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 1-Carbamoyl-3-(4-methoxyphenyl)urea with care. While urea compounds are generally not classified as hazardous, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or glasses with side shields.

  • Use nitrile gloves and a fully-buttoned lab coat to prevent skin contact.

  • In case of dust, use appropriate respiratory protection.

Handling and Storage:

  • Avoid the formation of dust and aerosols.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Keep away from strong oxidizing agents.

Step-by-Step Disposal Procedures

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the primary recommended disposal method is incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Identification and Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealable container.

  • The label should clearly identify the contents as "this compound Waste" and include any known hazard information.

Step 2: Segregation

  • Store the waste container in a designated satellite accumulation area for chemical waste.

  • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all available information about the compound.

Alternative Disposal Method (with caution): Some safety data for related compounds suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained professionals at a licensed facility.

Crucial "Don'ts":

  • Do not dispose of this compound down the drain.[1]

  • Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

Quantitative Data Summary

The following table summarizes key data from the SDS of related urea compounds, which can serve as a proxy for understanding the general characteristics of this compound.

PropertyUrea (CAS: 57-13-6)1-(4-Methoxyphenyl)urea (CAS: 1566-42-3)
GHS Classification Not a hazardous substance or mixture[1]Acute toxicity, Oral (Category 4)
Oral LD50 (Rat) 8,471 mg/kgData not available
Incompatible Materials Strong oxidizing agents[2]Strong oxidizing agents
Hazardous Decomposition Carbon monoxide, Carbon dioxide, Nitrogen oxides[2]Carbon oxides, Nitrogen oxides

Experimental Protocols

Currently, there are no standard experimental protocols for the neutralization or on-site treatment of this compound. The recommended procedure is collection and subsequent disposal via a licensed waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 1-Carbamoyl-3- (4-methoxyphenyl)urea waste assess Assess Waste: Solid or Contaminated Material? start->assess collect Collect in a labeled, sealed container assess->collect segregate Segregate from incompatible materials collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) for pickup segregate->contact_ehs no_drain Do NOT pour down the drain segregate->no_drain incinerate Professional Incineration (Preferred Method) contact_ehs->incinerate end End: Waste properly disposed incinerate->end

References

Personal protective equipment for handling 1-Carbamoyl-3-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Carbamoyl-3-(4-methoxyphenyl)urea

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is recommended.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1]Protects against dust particles and splashes.
Hand Protection Chemically resistant, impervious gloves.[1]Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator or equivalent if ventilation is inadequate or for handling large quantities.Prevents inhalation of dust.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use appropriate exhaust ventilation where dust may be generated.[1]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1] Do not breathe in the dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated gloves should be disposed of in accordance with good laboratory practices.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and adheres to regulatory standards.

Step-by-Step Disposal Procedures:

  • Chemical Disposal: The product should be dissolved or mixed with a combustible solvent.[1] This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the product to enter drains.[1]

  • Container Disposal: Dispose of contaminated containers as unused product.[1]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • In Case of Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

In all cases of exposure, show the Safety Data Sheet to the attending physician.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_storage Storage cluster_disposal Disposal Protocol prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle Handle in Well-Ventilated Area (e.g., Fume Hood) prep->handle avoid Avoid Dust Formation and Contact handle->avoid wash Wash Hands Thoroughly After Handling avoid->wash store Store in Cool, Dry Place Keep Container Tightly Closed wash->store Post-Handling dissolve Dissolve in Combustible Solvent wash->dissolve For Waste incinerate Burn in Chemical Incinerator dissolve->incinerate dispose_container Dispose of Container as Unused Product incinerate->dispose_container

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.